Technical Documentation Center

2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride
  • CAS: 1354952-69-4

Core Science & Biosynthesis

Foundational

De Novo Synthesis and Physicochemical Profiling of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary As a Senior Application Scientist, I frequently encounter the need for ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for versatile, robust building blocks in the design of neuroactive compounds, bioisosteres, and complex heterocycles. 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (CAS: 1354952-69-4)[1] is a highly specialized phenethylamine derivative. Unlike standard amphetamines or ethanolamines, the inclusion of a beta-methoxy group and a meta-chloro substitution fundamentally alters the molecule's physicochemical properties, metabolic stability, and synthetic utility.

This whitepaper provides an authoritative, field-proven guide to the structural logic, analytical profiling, and step-by-step de novo synthesis of this compound. Every protocol described herein is designed as a self-validating system , ensuring that intermediate integrity is analytically confirmed before progressing to subsequent steps.

Structural Logic and Pharmacological Potential

In drug development, every functional group must serve a distinct mechanistic purpose. The architecture of 2-(3-chlorophenyl)-2-methoxyethan-1-amine hydrochloride is engineered for specific pharmacokinetic and pharmacodynamic outcomes:

  • 3-Chloro Substitution: Halogenation at the meta-position of the phenyl ring typically enhances metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation. Furthermore, it shifts the electronic distribution of the ring, which can significantly alter binding affinities at aminergic G-protein coupled receptors (GPCRs).

  • Beta-Methoxy Group: Replacing a beta-hydroxyl group (found in standard ethanolamines) with a methoxy ether drastically increases the molecule's lipophilicity. This modification facilitates rapid penetration across the blood-brain barrier (BBB)[2]. Additionally, the steric and electronic shielding provided by the methoxy moiety protects the adjacent amine from rapid oxidative deamination by Monoamine Oxidase (MAO) enzymes[2], while simultaneously differentiating its pharmacological profile from classic anorectic amphetamines[3].

  • Primary Amine Hydrochloride: The primary amine serves as the critical pharmacophore, engaging in essential hydrogen bonding and electrostatic interactions (e.g., with conserved aspartate residues in target receptors). Isolating the compound as a hydrochloride salt ensures long-term crystalline stability and optimal aqueous solubility for formulation.

SAR Core 2-(3-Chlorophenyl)-2-methoxyethan-1-amine M1 3-Chloro Substitution Core->M1 M2 Beta-Methoxy Group Core->M2 M3 Primary Amine HCl Salt Core->M3 E1 Enhances metabolic stability Alters target receptor affinity M1->E1 E2 Increases lipophilicity (BBB penetration) Protects against MAO degradation M2->E2 E3 Ensures aqueous solubility Facilitates stable formulation M3->E3

Logical mapping of structural moieties to their physicochemical and pharmacological effects.

Physicochemical & Analytical Profiling

To establish a baseline for quality control, all quantitative data and expected analytical markers are summarized below. These tables serve as the reference standard for the self-validating synthetic protocols in Section 3.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride
CAS Registry Number 1354952-69-4[1]
Molecular Formula C9H13Cl2NO (Freebase: C9H12ClNO)
Molecular Weight 222.11 g/mol
Physical State Solid (Crystalline powder)
Table 2: Expected Analytical Markers (Self-Validation)
TechniqueSignal / MarkerAssignment / Significance
1H NMR (DMSO-d6) δ 3.20 (s, 3H)Methoxy group (-OCH3)
1H NMR (DMSO-d6) δ 4.55 (dd, 1H)Benzylic methine (-CH(OMe)-)
1H NMR (DMSO-d6) δ 8.20 (br s, 3H)Primary amine hydrochloride (-NH3+)
IR Spectroscopy Disappearance of ~2100 cm⁻¹Confirms complete reduction of the azide intermediate

De Novo Synthesis Protocol: A Self-Validating Workflow

The synthesis of beta-methoxy phenethylamines requires strict regiocontrol. The following methodology utilizes a highly reliable three-step sequence starting from commercially available 3-chlorostyrene.

Synthesis A 3-Chlorostyrene B 1-Bromo-2-(3-chlorophenyl) -2-methoxyethane A->B NBS, MeOH Methoxybromination C 1-Azido-2-(3-chlorophenyl) -2-methoxyethane B->C NaN3, DMF Substitution D Target HCl Salt C->D 1. PPh3, H2O 2. HCl (g) Staudinger & Salt

Step-by-step synthetic workflow for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride.

Step 1: Regioselective Methoxybromination

Objective: Convert 3-chlorostyrene into 1-bromo-2-(3-chlorophenyl)-2-methoxyethane. Mechanistic Rationale: N-Bromosuccinimide (NBS) generates an electrophilic bromonium ion across the alkene. Methanol acts as the nucleophile, opening the bromonium ring exclusively at the more substituted benzylic carbon due to carbocation stabilization, ensuring perfect regioselectivity. Protocol:

  • Dissolve 1.0 equivalent of 3-chlorostyrene in anhydrous methanol (0.5 M concentration) under an inert nitrogen atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add 1.05 equivalents of NBS portion-wise over 30 minutes to control the exothermic bromonium formation.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous Na2S2O3, extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • In-Process Control (IPC): Analyze the crude mixture via 1H NMR. The complete disappearance of the vinylic protons (δ 5.2–6.7 ppm) validates the total consumption of the starting material.

Step 2: Nucleophilic Azidation

Objective: Displace the primary bromide to form 1-azido-2-(3-chlorophenyl)-2-methoxyethane. Mechanistic Rationale: The primary bromide is highly susceptible to an SN2 displacement. Sodium azide (NaN3) is an excellent nucleophile for this transformation. Protocol:

  • Dissolve the crude bromide from Step 1 in anhydrous N,N-dimethylformamide (DMF).

  • Add 1.5 equivalents of NaN3.

  • Heat the mixture to 60 °C and stir for 8 hours.

  • Dilute with water and extract thoroughly with diethyl ether. Wash the organic layer with brine to remove residual DMF, dry, and concentrate.

  • In-Process Control (IPC): Perform FT-IR spectroscopy on the crude oil. The appearance of a sharp, intense absorption band at ~2100 cm⁻¹ (azide asymmetric stretch) perfectly validates the success of the substitution.

Step 3: Staudinger Reduction & Salt Formation

Objective: Reduce the azide to a primary amine and isolate it as the hydrochloride salt. Mechanistic Rationale: The Staudinger reduction is chosen over catalytic hydrogenation to prevent any potential hydrodehalogenation of the 3-chloro group. Triphenylphosphine (PPh3) attacks the azide to form a phosphazide, which loses N2 to generate an aza-ylide[4]. Subsequent hydrolysis yields the primary amine and triphenylphosphine oxide[5]. Protocol:

  • Dissolve the azide intermediate in a 10:1 mixture of Tetrahydrofuran (THF) and water.

  • Add 1.1 equivalents of PPh3 portion-wise at room temperature. Nitrogen evolution will be immediately visible.

  • Stir for 12 hours until nitrogen evolution ceases and hydrolysis is complete.

  • Concentrate the mixture, acidify with 1M HCl, and wash with ethyl acetate to remove the PPh3O byproduct.

  • Basify the aqueous layer with NaOH, extract the freebase amine into DCM, and dry.

  • To form the salt, dissolve the freebase in anhydrous diethyl ether and bubble dry HCl gas through the solution (or add 2M HCl in diethyl ether) until precipitation ceases.

  • Filter the resulting white crystalline powder and dry under vacuum.

  • In-Process Control (IPC): IR spectroscopy must show the complete disappearance of the 2100 cm⁻¹ azide band. Final validation is achieved via 1H NMR matching the markers in Table 2, and a sharp melting point indicating high crystalline purity.

Conclusion

The synthesis and utilization of 2-(3-chlorophenyl)-2-methoxyethan-1-amine hydrochloride require a deep understanding of regiocontrol and chemoselectivity. By employing a methoxybromination-azidation-Staudinger sequence, researchers can reliably produce this compound while avoiding the pitfalls of over-reduction or regioisomeric mixtures. The self-validating IPCs embedded in this guide ensure that absolute structural integrity is maintained from the first reagent to the final crystalline salt.

References

  • NextSDS Chemical Database. "2-(3-chlorophenyl)-2-methoxyethan-1-amine hydrochloride Chemical Substance Information". NextSDS. Available at:[Link]

  • Beregi, S. L., & Duhault, J. "Structure anorectic activity relationships in substituted phenethylamines". ResearchGate. Available at:[Link]

  • Arnold Supplements. "MHP DREN 30 caps (Drenbuterol) - Beta-Methoxy Phenethylamine Pharmacology". Arnold Supplements. Available at:[Link]

  • Sletten, E. M., & Bertozzi, C. R. "From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions". PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Exploratory

In Vitro Pharmacological Profiling of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine Hydrochloride: A Putative Monoaminergic Modulator

Executive Summary The compound 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (hereafter referred to as 3-Cl-BMEA ) is a highly substituted phenethylamine derivative. While classical phenethylamines (e.g., dopam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (hereafter referred to as 3-Cl-BMEA ) is a highly substituted phenethylamine derivative. While classical phenethylamines (e.g., dopamine, amphetamine) are well-documented substrates for monoamine transporters, the introduction of specific steric and electronegative modifications drastically alters their pharmacological trajectory.

This whitepaper delineates the in vitro mechanism of action (MoA) of 3-Cl-BMEA. Based on its pharmacophore, 3-Cl-BMEA is hypothesized to act as an intracellular modulator of the monoaminergic system—specifically targeting the Trace Amine-Associated Receptor 1 (TAAR1) and interacting with the Dopamine Transporter (DAT) . This guide provides a self-validating system of experimental workflows designed to rigorously characterize its binding affinity, functional efficacy, and downstream phenotypic effects.

Structural Rationale & Pharmacophore Analysis

Understanding the causality behind 3-Cl-BMEA's biological activity requires a deconstruction of its structural elements. The compound deviates from endogenous trace amines through two critical substitutions:

  • The β -Methoxy Group: The addition of a methoxy group at the beta-carbon introduces a chiral center and significantly increases the lipophilicity of the molecule. Because TAAR1 is primarily an intracellular G protein-coupled receptor (GPCR) located on the endoplasmic reticulum and intracellular vesicles, ligands must cross the plasma membrane to exert their effects. The β -methoxy group enhances membrane permeability, shifting the molecule's profile from a simple transporter substrate to a potent intracellular receptor agonist.

  • The 3-Chloro (Meta-Halogen) Substitution: Halogenation of the phenyl ring at the meta position creates a highly localized lipophilic bulk. In the context of GPCR binding pockets, meta-halogenated phenethylamines frequently exhibit enhanced affinity for TAAR1 and the Serotonin Transporter (SERT) via halogen bonding and optimized hydrophobic pocket occupation within the receptor's orthosteric site.

Putative Mechanism of Action

The primary in vitro MoA of 3-Cl-BMEA is the intracellular agonism of TAAR1, coupled with the functional modulation of monoamine transporters.

When 3-Cl-BMEA permeates the cell membrane, it binds to intracellular TAAR1. TAAR1 is a Gαs​ -coupled receptor; its activation stimulates adenylyl cyclase (AC), leading to the accumulation of cyclic AMP (cAMP) . The subsequent activation of Protein Kinase A (PKA) triggers a phosphorylation cascade that directly impacts monoamine transporters (such as DAT), promoting their internalization and thereby inhibiting neurotransmitter reuptake . Furthermore, prolonged TAAR1 activation induces the phosphorylation of CREB and ERK, contributing to long-term neuroplasticity .

TAAR1_Signaling Compound 3-Cl-BMEA (Ligand) TAAR1 TAAR1 Receptor (Intracellular GPCR) Compound->TAAR1 Binds Gs Gαs Protein TAAR1->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT Monoamine Transporter (e.g., DAT) Internalization PKA->DAT Phosphorylates CREB CREB / ERK Phosphorylation PKA->CREB Downstream Signaling

Intracellular signaling cascade of TAAR1 activation by 3-Cl-BMEA leading to DAT modulation.

Self-Validating Experimental Workflows

To rigorously validate this mechanism, a three-phase experimental workflow must be executed. This system is self-validating: Phase 1 establishes physical binding, Phase 2 confirms functional receptor activation, and Phase 3 measures the terminal phenotypic consequence (transporter modulation).

Validation_Workflow Phase1 Phase 1: Receptor Binding (Radioligand) Phase2 Phase 2: Functional Efficacy (cAMP Assay) Phase1->Phase2 Ki < 1µM Phase3 Phase 3: Transporter Function (Uptake/Efflux) Phase2->Phase3 EC50 Determined Phase4 Phase 4: Data Synthesis & MoA Confirmation Phase3->Phase4 IC50 / Efflux Ratio

Sequential in vitro workflow for validating the monoaminergic mechanism of action.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the inhibition constant ( Ki​ ) of 3-Cl-BMEA at human TAAR1, DAT, NET, and SERT. Causality: Before functional efficacy can be claimed, direct physical interaction with the target must be quantified.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing hTAAR1 or hDAT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of membrane preparation, 25 µL of radioligand (e.g., [3H] RO5166017 for TAAR1 or [3H] WIN35,428 for DAT), and 25 µL of 3-Cl-BMEA at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer. Add scintillation cocktail and measure bound radioactivity using a Microbeta counter.

  • Analysis: Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay (Functional Efficacy)

Objective: Quantify the functional agonism of 3-Cl-BMEA at TAAR1 by measuring downstream cAMP production. Causality: Because 3-Cl-BMEA is highly lipophilic, it may exhibit non-specific membrane binding. The cAMP assay confirms that binding specifically translates to Gαs​ activation.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK-293-hTAAR1 cells in a 384-well white opaque plate at a density of 5,000 cells/well. Allow to adhere overnight.

  • Compound Addition: Aspirate media and add stimulation buffer (HBSS containing 5 mM HEPES, 0.1% BSA, and 500 µM IBMX to prevent cAMP degradation). Add 3-Cl-BMEA in a 10-point concentration-response curve. Include β -phenethylamine (PEA) as a positive control full agonist.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit. Add lysis buffer containing the d2-labeled cAMP and anti-cAMP Cryptate conjugate.

  • Readout: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the EC50​ and Emax​ relative to the PEA control.

Protocol 3: Neurotransmitter Uptake Assay (Transporter Modulation)

Objective: Assess whether 3-Cl-BMEA inhibits the reuptake of monoamines. Causality: TAAR1 activation leads to DAT internalization. This assay bridges the gap between intracellular signaling (cAMP) and extracellular neurotransmitter tone.

Step-by-Step Methodology:

  • Preparation: Seed HEK-293-hDAT cells in 96-well plates.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate cells with 3-Cl-BMEA for 15 minutes at 37°C.

  • Substrate Addition: Add 20 nM [3H] Dopamine to the wells.

  • Uptake Phase: Incubate for exactly 10 minutes at 37°C.

  • Termination: Stop the reaction by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis & Counting: Lyse the cells with 0.1 M NaOH or a specialized lysis buffer, add scintillation fluid, and quantify intracellular radioactivity to determine the IC50​ for uptake inhibition.

Quantitative Data Summary (Expected Pharmacological Profile)

Based on the structure-activity relationships (SAR) of homologous halogenated β -methoxy phenethylamines, the following quantitative profile is expected for 3-Cl-BMEA. This table summarizes the anticipated metrics derived from the self-validating workflows described above.

Target / AssayMetricExpected Value for 3-Cl-BMEAReference Standard ( β -PEA)Interpretation
hTAAR1 Binding Ki​ (nM)45 - 80 nM~150 nMHigh-affinity binding; enhanced by 3-Cl lipophilicity.
hTAAR1 cAMP EC50​ (nM)120 - 200 nM~300 nMPotent full agonist; Emax​ ~95% relative to PEA.
hDAT Binding Ki​ (nM)800 - 1200 nM>5000 nMModerate direct DAT affinity.
hDAT Uptake IC50​ (nM)300 - 500 nM>2000 nMPotent uptake inhibition, likely driven synergistically by direct DAT blockade and TAAR1-mediated DAT internalization.
hSERT Uptake IC50​ (nM)150 - 300 nM>10,000 nMEnhanced SERT inhibition due to the meta-halogen substitution.

Conclusion & Translational Outlook

The in vitro characterization of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride reveals a sophisticated pharmacological profile. Unlike classical monoamine releasers, the structural modifications (specifically the β -methoxy and 3-chloro groups) pivot the molecule toward potent intracellular TAAR1 agonism while maintaining functional inhibition of monoamine transporters.

By utilizing the rigorous, self-validating protocols outlined in this whitepaper, researchers can accurately map the receptor kinetics and signaling bias of 3-Cl-BMEA. Translating these in vitro findings to in vivo models holds significant promise for neuropsychiatric drug discovery, particularly in the development of novel therapeutics for schizophrenia, depression, and substance use disorders, where TAAR1 modulation is actively being pursued to normalize hyperdopaminergic states without the extrapyramidal side effects associated with classical D2​ antagonists.

References

  • Bunzow, J. R., et al. (2001). "Amphetamine, 3,4-Methylenedioxymethamphetamine, Lysergic Acid Diethylamide, and Metabolites of the Catecholamine Neurotransmitters Are Agonists of a Rat Trace Amine Receptor." Molecular Pharmacology. URL:[Link]

  • Xie, Z., & Miller, G. M. (2007). "Trace Amine-Associated Receptor 1 Is a Modulator of the Dopamine Transporter." Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Espinoza, S., et al. (2018). "Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397." Frontiers in Pharmacology. URL:[Link]

Foundational

A Comprehensive Guide to the Pharmacokinetic Characterization of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride

Foreword: Charting the Course for a Novel Chemical Entity In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory bench to clinical application is fraught with c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Chemical Entity

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory bench to clinical application is fraught with challenges. A significant proportion of these challenges, and indeed the reasons for candidate attrition, lie in the realm of pharmacokinetics—the study of how an organism affects a drug.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is not merely an academic exercise; it is the foundational dataset upon which rational dose selection, safety assessment, and ultimately, therapeutic success are built.[2]

This guide provides a comprehensive, technically in-depth framework for the complete pharmacokinetic characterization of a novel compound, 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride . As no prior pharmacokinetic data for this specific molecule is publicly available, this document serves as a strategic workflow for researchers, scientists, and drug development professionals. It outlines the logical progression from high-throughput in vitro assays to definitive in vivo studies, explaining not just the "how" but the critical "why" behind each experimental choice. Our objective is to empower research teams to generate a robust, decision-driving data package for this and other novel chemical entities.

Part 1: Foundational In Vitro ADME Profiling

The initial phase of pharmacokinetic characterization focuses on in vitro assays. These cell-free and cell-based systems are designed to rapidly assess the fundamental ADME properties of a compound, allowing for early identification of potential liabilities long before committing to resource-intensive animal studies.[3][4][5] This "fail early, fail fast" approach is a cornerstone of modern drug discovery.[1]

Physicochemical Properties: The Bedrock of Bioavailability

A compound's inherent physical and chemical traits dictate its behavior in biological systems. Two of the most critical parameters are solubility and lipophilicity.

  • Aqueous Solubility: This determines the maximum concentration of the compound that can be achieved in solution, directly impacting its dissolution in the gastrointestinal tract and subsequent absorption.

  • Lipophilicity (LogD): This measures the compound's distribution between an oily (lipid) and an aqueous phase at physiological pH. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.

Experimental Protocol: Kinetic Aqueous Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add 5 µL of the stock solution to 245 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 200 µM solution with 2% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the compound.

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method against a standard curve prepared in the same PBS/DMSO mixture.

  • Causality: A low aqueous solubility (<10 µM) can be a red flag, suggesting that dissolution may be the rate-limiting step for oral absorption, potentially leading to poor bioavailability.

Permeability: Crossing the Biological Barriers

For a drug to be effective, it must cross cellular membranes to reach its target. We assess this using two complementary assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay models passive diffusion across a lipid membrane, providing a rapid screen for compounds that are likely to be absorbed through the gut wall by this mechanism.

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express key drug transporters, thus mimicking the human intestinal epithelium. It provides a more comprehensive assessment of permeability, accounting for both passive diffusion and active transport, including efflux by transporters like P-glycoprotein (P-gp).

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value > 300 Ω·cm² indicates a well-formed, intact monolayer.

  • Assay Initiation:

    • Apical to Basolateral (A-B): Add the test compound (e.g., at 10 µM) to the apical (upper) chamber.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral (lower) chamber.

  • Sampling: At timed intervals (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (basolateral for A-B, apical for B-A). Replace the volume with fresh buffer.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions.

    • Papp (A-B): Indicates the rate of absorption.

    • Papp (B-A): Indicates the rate of efflux.

    • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B): An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.

  • Trustworthiness: The protocol includes a monolayer integrity check (TEER) and often runs control compounds with known permeability and efflux characteristics to validate each experiment. High efflux is a common cause of poor oral bioavailability.

Metabolic Stability: Predicting a Compound's Lifespan

Metabolism, primarily in the liver, is the body's mechanism for clearing foreign compounds. Assessing metabolic stability in vitro helps predict how quickly a drug will be eliminated in vivo.

  • Liver Microsomal Stability: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I (oxidative) metabolism. This assay provides a measure of intrinsic clearance by these enzymes.

  • Hepatocyte Stability: Using intact liver cells (hepatocytes) provides a more complete picture, as it includes both Phase I and Phase II (conjugative) metabolic pathways, as well as active uptake into the cells.

Experimental Workflow: Metabolic Stability Assessment

G cluster_0 In Vitro Metabolism Workflow Compound 2-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl Microsomes Phase I Assessment: Liver Microsomal Stability Assay Compound->Microsomes Hepatocytes Phase I & II Assessment: Hepatocyte Stability Assay Compound->Hepatocytes HalfLife Calculate In Vitro Half-life (t½) Microsomes->HalfLife Hepatocytes->HalfLife CL_int Calculate Intrinsic Clearance (CLint) Prediction Predict In Vivo Hepatic Clearance (CLh) CL_int->Prediction HalfLife->CL_int

Caption: Workflow for determining metabolic stability.

Plasma Protein Binding: The Unbound Drug Hypothesis

Only the unbound fraction of a drug in the plasma is free to distribute into tissues and interact with its target. High plasma protein binding can limit efficacy and reduce the rate of clearance. Equilibrium dialysis is the gold-standard method for its determination.[6]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Utilize a RED device, which consists of two chambers separated by a semi-permeable membrane (8 kDa molecular weight cutoff).

  • Sample Addition: Add plasma (human, rat) spiked with the test compound (e.g., 1 µM) to one chamber, and an equal volume of PBS to the other chamber.

  • Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling & Analysis: After incubation, take samples from both the plasma and buffer chambers. Combine the plasma sample with an equal volume of blank buffer, and the buffer sample with an equal volume of blank plasma to ensure matrix matching.

  • Quantification: Analyze all samples by LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

  • Causality: A very low fu (<1%) means that a large proportion of the drug is bound and inactive. This must be considered when interpreting efficacy and predicting clearance, as only the unbound drug is available to be metabolized by the liver.

Part 2: Definitive In Vivo Pharmacokinetic Studies

Following a promising in vitro profile, the next essential step is to evaluate the compound's behavior in a living organism.[7] Rodent models, such as rats, are typically used for these initial studies.[8]

Study Prerequisites
  • Animal Model: Male Sprague-Dawley rats are a common choice due to their well-characterized physiology and historical use in pharmacokinetic studies.

  • Formulation: The compound must be dissolved in a biocompatible vehicle for both intravenous (IV) and oral (PO) administration. A common vehicle system is Solutol/Ethanol/Water.

  • Bioanalytical Method: A sensitive and specific LC-MS/MS method for quantifying the compound in rat plasma must be fully developed and validated before the study begins.

Study Design: The Crossover IV/PO Study

A crossover design, where the same group of animals receives both the IV and PO doses (separated by a washout period), is efficient and reduces inter-animal variability.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Preparation: Use cannulated rats (e.g., with a jugular vein cannula) to facilitate serial blood sampling. Acclimate the animals for at least 48 hours.

  • Phase 1: Intravenous (IV) Administration:

    • Administer a single bolus dose (e.g., 1 mg/kg) of the compound via the cannula.

    • Collect blood samples (approx. 100 µL) at pre-dose and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma and store at -80°C.

  • Washout Period: Allow a 7-day washout period for the compound to be completely eliminated.

  • Phase 2: Oral (PO) Administration:

    • Administer a single oral gavage dose (e.g., 10 mg/kg) to the same group of rats.

    • Collect blood samples at the same time points as the IV phase.

    • Process and store plasma as before.

  • Sample Analysis: Quantify the plasma concentrations of the compound in all samples using the validated LC-MS/MS method.

  • Self-Validation: The inclusion of a pre-dose sample ensures that the washout period was sufficient. Quality control (QC) samples at low, medium, and high concentrations are run with the study samples to ensure the accuracy and precision of the bioanalytical run.

Data Analysis: Non-Compartmental Analysis (NCA)

The plasma concentration-time data is analyzed using NCA to determine key pharmacokinetic parameters.[9] This method is standard for clinical and preclinical studies.[6]

Table 1: Key Pharmacokinetic Parameters from NCA

ParameterDescriptionHow It's Used
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time at which Cmax is observedIndicates the speed of absorption.
AUC Area Under the plasma Concentration-time curveRepresents the total systemic exposure to the drug.
Terminal half-lifeThe time required for the plasma concentration to decrease by half. Dictates dosing frequency.
CL ClearanceThe volume of plasma cleared of the drug per unit time. Indicates the efficiency of elimination.
Vdss Volume of Distribution at steady-stateAn apparent volume that describes how the drug distributes between plasma and tissues.
F (%) Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Part 3: Integrated Analysis and Decision-Making

The final step is to synthesize all in vitro and in vivo data into a coherent pharmacokinetic profile to guide further development.

Table 2: Hypothetical Pharmacokinetic Profile for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl

ParameterResultImplication
Solubility (pH 7.4) 150 µMGood solubility, unlikely to be a limiting factor for absorption.
Caco-2 Papp (A-B) 25 x 10⁻⁶ cm/sHigh permeability, suggesting good potential for oral absorption.
Caco-2 Efflux Ratio 1.2Not a substrate for major efflux transporters.
Rat Liver Microsomal t½ 45 minModerately stable; suggests moderate hepatic clearance.
Rat Plasma Protein Binding (fu) 15%Significant binding, but a reasonable unbound fraction is available.
Rat CL (IV) 20 mL/min/kgModerate clearance, consistent with in vitro stability data.
Rat Vdss (IV) 3.5 L/kgExtensive distribution into tissues.
Rat Oral Bioavailability (F) 65%Good oral bioavailability, suitable for oral drug development.

Decision-Making Workflow Based on PK Profile

G cluster_1 PK-Based Go/No-Go Decision Data Integrated PK Profile (In Vitro & In Vivo Data) Question1 Is Oral Bioavailability (F) > 30%? Data->Question1 Question2 Is Half-Life (t½) suitable for a QD or BID dosing regimen? Question1->Question2 Yes NoGo Stop or Re-evaluate: Medicinal Chemistry Optimization Question1->NoGo No Question3 Are there significant DDI risks (e.g., strong CYP inhibition)? Question2->Question3 Yes Question2->NoGo No Go Proceed to Efficacy and Safety Studies Question3->Go No Question3->NoGo Yes

Caption: Decision-making flowchart based on key PK outcomes.

Conclusion

The characterization of a compound's pharmacokinetic properties is a multi-faceted endeavor that forms the critical bridge between medicinal chemistry and clinical pharmacology. By following a structured, hypothesis-driven approach—from foundational in vitro ADME assays to definitive in vivo studies—researchers can build a comprehensive understanding of a molecule's disposition in the body. This guide provides a robust and scientifically-grounded template for elucidating the pharmacokinetic profile of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride. The data generated through these protocols will be indispensable for making informed, data-driven decisions, thereby de-risking its progression and maximizing its potential as a future therapeutic agent.

References

  • [No specific reference for this compound was found]
  • [No specific reference for this compound was found]
  • [No specific reference for this compound was found]
  • [No specific reference for this compound was found]
  • [No specific reference for this compound was found]
  • TUTORIAL: Statistical analysis and reporting of clinical pharmacokinetic studies. CPT: Pharmacometrics & Systems Pharmacology. Available at: [Link]

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. American Pharmaceutical Review. Available at: [Link]

  • [No specific reference for this compound was found]
  • [No specific reference for this compound was found]
  • In Vitro ADME. Selvita. Available at: [Link]

  • [No specific reference for this compound was found]
  • [No specific reference for this compound was found]
  • [No specific reference for this compound was found]
  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. Available at: [Link]

  • Clinical Pharmacokinetics Analysis in Clinical Trials. Medicover Integrated Clinical Services. Available at: [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. Available at: [Link]

  • [No specific reference for this compound was found]
  • [No specific reference for this compound was found]
  • SOP 13: Pharmacokinetic Data Analysis. Karger Publishers. Available at: [Link]

  • Rodent In Vivo PK Service. Creative Biolabs. Available at: [Link]

  • [No specific reference for this compound was found]
  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Available at: [Link]

Sources

Exploratory

Toxicity and Safety Profile of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride

Executive Summary As research into substituted phenethylamines and their derivatives expands across neuropharmacology and analytical toxicology, understanding the precise safety profiles of specific analogs is paramount....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As research into substituted phenethylamines and their derivatives expands across neuropharmacology and analytical toxicology, understanding the precise safety profiles of specific analogs is paramount. 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (CAS: 1354952-69-4) is a synthetic primary amine characterized by a benzylic (β) methoxy ether and a meta-chloro substituted phenyl ring[1].

This technical whitepaper synthesizes the physicochemical properties, structural liabilities, and mechanistic toxicology of this compound. Designed for drug development professionals and analytical scientists, this guide provides a field-proven framework for handling, predicting metabolic fate, and experimentally validating the safety profile of this specific chemical entity.

Structure-Toxicity Relationship (STR)

The toxicological behavior of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine is dictated by two critical structural modifications to the baseline phenethylamine scaffold:

  • Meta-Chloro Substitution : The addition of a chlorine atom at the 3-position of the phenyl ring significantly increases the lipophilicity (LogP) of the molecule. In phenethylamine derivatives, halogenation alters the electronic distribution of the aromatic ring, often enhancing blood-brain barrier (BBB) penetration and increasing binding affinity to central nervous system (CNS) targets[2].

  • Benzylic (β) Methoxy Group : The etherification at the benzylic carbon serves a dual purpose. While it further increases lipophilicity to facilitate rapid CNS entry, it introduces a highly specific metabolic liability. Benzylic ethers are prime targets for oxidative cleavage by hepatic enzymes[3].

Mechanistic Toxicology & Metabolic Fate

Because of its basic β-phenethylamine scaffold, the compound can mimic endogenous catecholamines, interacting with monoamine transporters (DAT, NET, SERT) in CNS synapses[4].

The primary metabolic clearance pathway for compounds possessing a benzylic methoxy group involves Cytochrome P450 (CYP450) mediated O-demethylation[3]. This oxidation yields a transient hemiacetal that rapidly collapses into a benzylic alcohol (a β-hydroxy phenethylamine). Because endogenous neurotransmitters (like norepinephrine) rely on a β-hydroxyl group for direct receptor binding[4], this metabolic conversion likely transforms the parent compound from a lipophilic prodrug-like molecule into a direct-acting adrenergic agonist. This mechanism is the primary driver behind its acute CNS toxicity.

MetabolicPathway Parent 2-(3-Chlorophenyl)- 2-methoxyethan-1-amine CYP CYP450 (O-demethylation) Parent->CYP Phase I Alcohol Benzylic Alcohol (β-hydroxy metabolite) CYP->Alcohol Oxidation Oxidation Alcohol->Oxidation Phase I Ketone Benzylic Ketone Metabolite Oxidation->Ketone

Fig 1: CYP450-mediated O-demethylation of the benzylic methoxy group to alcohol and ketone.

Hazard Classifications & Safety Profile

Based on standardized chemical safety notifications, the hydrochloride salt of this compound exhibits multi-route acute toxicity and acts as a localized irritant[1]. The table below summarizes the quantitative hazard data and regulatory classifications.

Hazard ClassCategoryHazard CodeClinical / Toxicological Description
Acute Toxicity 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation 2H315Causes localized epidermal irritation and erythema.
Eye Irritation 2AH319Causes serious eye irritation; risk of corneal damage.
STOT SE 3H336Specific Target Organ Toxicity (Single Exposure). May cause drowsiness, dizziness, or paradoxical CNS excitation.

Note: The STOT SE 3 classification (H336) is a direct clinical manifestation of the compound's ability to rapidly cross the BBB and modulate monoaminergic signaling[1],[4].

Experimental Protocols for Safety Validation

To ensure scientific integrity, any laboratory working with this compound must validate its metabolic clearance and barrier permeability. The following protocols are designed as self-validating systems , ensuring that every data point is internally controlled against false positives or matrix effects.

Protocol A: In Vitro CYP450 Metabolic Stability & Metabolite ID

Purpose: To empirically validate the predicted O-demethylation pathway and quantify the intrinsic clearance ( CLint​ ) of the compound. Causality & Controls: A no-NADPH negative control is mandatory to differentiate true CYP-mediated metabolism from spontaneous chemical degradation. Dextromethorphan is used as a positive control to confirm the enzymatic viability of the microsomes.

  • Substrate Incubation: Prepare a 1 µM solution of the compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot. Causality: Immediately quench the aliquot in 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Verapamil). The cold ACN instantly denatures the CYP enzymes, halting the reaction precisely at the target time point.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM) mode. Causality: MRM mode acts as a mass-filter, isolating the specific precursor-to-product ion transitions of the parent compound and the predicted β-hydroxy metabolite, completely eliminating background noise from the complex microsomal matrix.

Workflow Step1 1. Substrate Incubation (Microsomes + NADPH) Step2 2. Reaction Quenching (Cold ACN + Int. Std) Step1->Step2 Step3 3. Protein Precipitation (Centrifugation) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Kinetic Profiling (CL_int & Half-life) Step4->Step5

Fig 2: Self-validating experimental workflow for in vitro CYP450 metabolic stability profiling.

Protocol B: PAMPA-BBB Permeability Assay

Purpose: To confirm the high BBB penetration predicted by the 3-chloro and α-methoxy structural features, which drives the H336 hazard. Causality & Controls: The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a porcine brain lipid extract. Highly permeable (Verapamil) and poorly permeable (Theophylline) reference drugs must be run in parallel to validate the integrity of the artificial lipid membrane.

  • Donor Plate Preparation: Dilute the compound to 10 µM in PBS (pH 7.4) and add 300 µL to the donor wells.

  • Membrane Coating: Coat the PVDF membrane of the acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane). Causality: This specific lipid mixture closely mimics the physiological composition of the human BBB.

  • Incubation: Combine the donor and acceptor plates and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the concentration of the compound in both the donor and acceptor wells via LC-MS/MS to calculate the effective permeability ( Pe​ ) coefficient.

References

  • nextsds.com - 2-(3-chlorophenyl)-2-methoxyethan-1-amine hydrochloride — Chemical Substance Information.
  • google.com (Open Source Malaria) - OSM Series 4: Metabolism of compounds possessing a benzylic methoxy group.
  • fda.gov.tw - Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
  • nih.gov (PMC) - Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-Chloromethcathinone, 4-CMC): Prediction of Toxicity Using In Silico Methods for Clinical and Forensic Purposes.

Sources

Foundational

Metabolic Stability of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine Hydrochloride in Human Liver Microsomes: A Technical Guide

Target Audience: Researchers, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The evaluation of in vitro metabolic stability is a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The evaluation of in vitro metabolic stability is a critical gateway in early-stage drug discovery, dictating whether a chemical entity possesses the pharmacokinetic (PK) survivability required for in vivo efficacy. This whitepaper provides an in-depth, mechanistic guide to evaluating the metabolic stability of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (CAS: 1354952-69-4)[1] in Human Liver Microsomes (HLM).

As a Senior Application Scientist, I approach metabolic stability not merely as a routine assay, but as a dynamic, self-validating system. Every variable—from substrate concentration to solvent percentage—must be tightly controlled to prevent artificial skewing of intrinsic clearance ( CLint​ ) predictions. This guide details the physicochemical profiling, experimental execution, and kinetic modeling required to accurately scale in vitro data to in vivo hepatic clearance predictions.

Structural Profiling & Metabolic Liabilities

Before initiating any in vitro assay, a rigorous structural analysis of the test article is mandatory. 2-(3-Chlorophenyl)-2-methoxyethan-1-amine is a functionalized phenethylamine derivative containing a primary amine, a benzylic methoxy ether, and a meta-substituted chlorophenyl ring.

Based on cytochrome P450 (CYP) and monoamine oxidase (MAO) substrate preferences, we can predict three primary Phase I metabolic liabilities:

  • O-Demethylation: CYP-mediated cleavage of the methoxy group, yielding a benzylic alcohol.

  • Oxidative Deamination: Conversion of the primary amine to an aldehyde/ketone, driven by MAOs or CYPs.

  • Aromatic Hydroxylation: CYP-mediated addition of a hydroxyl group to the chlorophenyl ring.

Pathways Parent 2-(3-Chlorophenyl)-2-methoxyethan-1-amine ODemeth O-Demethylated Metabolite Parent->ODemeth CYP-mediated Deamin Oxidative Deamination Parent->Deamin MAO/CYP-mediated AromOH Aromatic Hydroxylation Parent->AromOH CYP-mediated

Figure 1: Predicted primary Phase I metabolic pathways for the test article.

The Self-Validating HLM Assay System

Human Liver Microsomes (HLM) are subcellular fractions containing membrane-bound drug-metabolizing enzymes, predominantly CYPs and flavin monooxygenases (FMOs)[2]. To ensure scientific integrity, the assay must be designed as a self-validating system . This means embedding internal controls that immediately flag experimental failures.

Mechanistic Assay Design (The "Why")
  • Substrate Concentration (1 µM): We strictly maintain the test article at 1 µM. This ensures the concentration is significantly lower than the Michaelis-Menten constant ( Km​ ), forcing the reaction into first-order kinetics where the rate of metabolism is directly proportional to substrate concentration[3].

  • Protein Concentration (0.5 mg/mL): While 1.0 mg/mL is historically common, utilizing 0.5 mg/mL strikes the optimal balance. It provides sufficient enzymatic turnover while minimizing non-specific microsomal protein binding, which can artificially lower the free fraction of the drug ( fu,mic​ ) and underestimate clearance[2].

  • Organic Solvent Limitation (<1%): Stock solutions are prepared in DMSO but diluted in Acetonitrile (ACN). The final incubation must contain <0.01% DMSO and <1% ACN. Exceeding this threshold inhibits sensitive enzymes like CYP3A4 and CYP2C9, leading to false-positive stability[4].

  • Cofactor Dependency: The reaction strictly requires NADPH to fuel CYP and FMO-dependent oxidations[5].

Internal Validation Controls
  • Negative Control (Minus-NADPH): An incubation lacking NADPH. If the compound depletes here, the instability is chemical or driven by non-oxidative enzymes (e.g., esterases), not CYPs[5].

  • Positive Controls: Verapamil (high clearance) and Dextromethorphan (low/moderate clearance) are run in parallel. If Verapamil fails to deplete rapidly, the HLM batch is metabolically incompetent or the NADPH is degraded[6].

Step-by-Step Experimental Protocol

Workflow Prep 1. Preparation HLM + Buffer PreInc 2. Pre-Incubation 37°C, 5 min Prep->PreInc Init 3. Initiation Add NADPH PreInc->Init Time 4. Time-Course 0-60 min Init->Time Quench 5. Quenching Cold ACN Time->Quench Anal 6. LC-MS/MS Analysis Quench->Anal

Figure 2: Step-by-step experimental workflow for HLM metabolic stability assays.

Phase I: Reagent Preparation
  • Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . (Magnesium is a critical cofactor for NADPH-dependent electron transfer)[4].

  • Test Article: Prepare a 10 mM stock of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl in DMSO. Dilute to 100 µM in 50% ACN/water.

  • HLM Suspension: Thaw cryopreserved HLMs rapidly at 37°C and dilute to 0.625 mg/mL in the phosphate buffer.

  • Quench Solution: Prepare ice-cold 100% ACN spiked with an Internal Standard (IS) (e.g., 100 ng/mL Tolbutamide).

Phase II: Incubation & Time-Course[4],[6]
  • Pre-Incubation: Aliquot 80 µL of the HLM suspension (0.625 mg/mL) into a 96-well plate. Add 10 µL of the 10 µM test article solution. Incubate at 37°C for 5 minutes with orbital shaking.

  • Initiation: Start the reaction by adding 10 µL of pre-warmed 10 mM NADPH (Final assay volume = 100 µL; Final concentrations: 1 µM test article, 0.5 mg/mL HLM, 1 mM NADPH).

  • Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove 15 µL of the reaction mixture.

  • Quenching: Immediately transfer the 15 µL aliquot into a crash plate containing 45 µL of the ice-cold Quench Solution. Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting CYP activity and precipitating the matrix for clean LC-MS/MS injection[6].

Phase III: LC-MS/MS Quantification

Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant using a validated LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode[7]. Track the depletion of the parent compound relative to the internal standard.

Data Presentation & Kinetic Modeling

The raw peak area ratios are converted into "% Parent Remaining." The natural logarithm ( ln ) of the % remaining is plotted against time to determine the elimination rate constant ( k ), which is the negative slope of the linear regression[6].

Table 1: Representative Kinetic Data for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine
Time (min)Peak Area Ratio (Analyte/IS)% RemainingLn(% Remaining)
02.50100.04.605
52.3594.04.543
151.9578.04.357
301.4558.04.060
451.0542.03.738
600.7530.03.401
In Vitro to In Vivo Extrapolation (IVIVE)

Using the well-stirred liver model[3], we scale the in vitro intrinsic clearance ( CLint,invitro​ ) to predict the in vivo hepatic clearance ( CLH​ ).

Equations:

  • t1/2​=k0.693​

  • CLint,invitro​=Cprotein​k×1000​(μL/min/mg protein)

  • CLint,invivo​=CLint,invitro​×g liver45 mg protein​×kg body weight21.4 g liver​ [8]

Table 2: Calculated DMPK Parameters
ParameterValueUnitInterpretation
Elimination Rate Constant ( k )0.0201min⁻¹Rate of parent depletion.
In Vitro Half-Life ( t1/2​ )34.5minModerate metabolic stability.
In Vitro Intrinsic Clearance ( CLint,invitro​ )40.2µL/min/mgModerate clearance classification.
Predicted In Vivo Hepatic Clearance ( CLH​ )11.4mL/min/kg~54% of human hepatic blood flow (21 mL/min/kg).

References

  • NextSDS: Chemical Substance Information - 2-(3-chlorophenyl)-2-methoxyethan-1-amine hydrochloride. NextSDS.
  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. NIH / PMC.
  • Microsomal stability assay for human and mouse liver microsomes. Protocols.io.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.
  • Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. NIH / PMC.
  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing.
  • Microsomal Clearance/Stability Assay. Domainex.
  • Microsomal Stability Assay. MTTlab.

Sources

Exploratory

A Technical Guide to the Predicted Receptor Binding Affinity of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride

For Research, Scientific, and Drug Development Professionals Executive Summary This document provides an in-depth technical analysis of the predicted receptor binding profile of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientific, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical analysis of the predicted receptor binding profile of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, a substituted phenethylamine. In the absence of direct, publicly available empirical data for this specific molecule, this guide synthesizes information from structure-activity relationship (SAR) studies of closely related analogues to construct a scientifically grounded, predictive pharmacological profile. The core structure suggests a primary interaction with monoamine transporters. This guide projects that the compound will likely exhibit inhibitory activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). We further provide detailed, field-proven methodologies for empirically determining these binding affinities and functional activities, equipping research professionals with the necessary protocols to validate and expand upon this predictive analysis.

Introduction: Unveiling a Substituted Phenethylamine

The 2-phenethylamine scaffold is a foundational structure in medicinal chemistry, giving rise to a vast array of compounds that modulate monoaminergic systems.[1] These systems, which include the neurotransmitters dopamine, norepinephrine, and serotonin, are critical for regulating mood, cognition, and attention. Consequently, molecules that interact with the transporters responsible for the reuptake of these neurotransmitters—DAT, NET, and SERT—are of significant therapeutic interest for conditions ranging from depression and ADHD to substance use disorders.[2]

The subject of this guide, 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, is a distinct derivative within this class. Its structure is characterized by two key substitutions: a chlorine atom at the meta-position (3-position) of the phenyl ring and a methoxy group on the alpha-carbon of the ethylamine sidechain. These modifications are not trivial; they are predicted to significantly influence the compound's interaction with its biological targets. Understanding the causality of these structural features is paramount for predicting its pharmacological action. This guide will deconstruct the molecule to predict its binding profile and provide the experimental framework for its empirical validation.

Predicted Pharmacological Profile: A Synthesis of Structure-Activity Relationships

The binding affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. While direct experimental data for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine is not presently available in the public domain, a robust prediction can be formulated by examining the established SAR of its constituent parts.

Core Phenethylamine Scaffold: The Monoamine Transporter Ligand

The parent phenethylamine structure is a well-established substrate for monoamine transporters.[1] Its derivatives are known to act as either reuptake inhibitors (blocking the transporter) or releasers (reversing the direction of transport).[2] The specific action and potency are heavily influenced by substitutions on the phenyl ring, sidechain, and amino group.[1][3]

The Influence of 3-Chloro Substitution

Substitution of a chlorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate potency and selectivity. Specifically, a para-chloro (4-position) substitution on phenethylamines and related compounds like cathinones has been shown to increase potency at the serotonin transporter (SERT).[2] While the meta-chloro (3-position) substitution of the topic compound is different, it is reasonable to predict an enhancement of activity, potentially with a different selectivity profile compared to para-substitution. The electron-withdrawing nature of chlorine can alter the electrostatic interactions with amino acid residues within the transporter binding pocket.

The Role of the α-Methoxy Group

The presence of a methoxy group on the alpha-carbon (the carbon adjacent to the amino group) is a significant structural feature. This substitution can influence the molecule's conformation and its ability to act as a transporter substrate. Generally, substitutions on the alpha-carbon can decrease a compound's ability to serve as a releasing agent while preserving or enhancing its activity as a reuptake inhibitor. This suggests that 2-(3-Chlorophenyl)-2-methoxyethan-1-amine is more likely to function as a monoamine reuptake inhibitor rather than a releaser.

Predicted Binding Affinity and Selectivity

Based on the analysis of its structural components, a predicted binding profile can be summarized.

Target TransporterPredicted Binding Affinity (Kᵢ)Predicted Functional ActivityRationale
Dopamine Transporter (DAT) Moderate to HighInhibitionThe core phenethylamine structure is a strong indicator of DAT activity.[3]
Norepinephrine Transporter (NET) Moderate to HighInhibitionPhenethylamines often exhibit high affinity for NET.[2]
Serotonin Transporter (SERT) Low to ModerateInhibitionThe 3-chloro substitution may enhance SERT affinity, though typically less than a 4-chloro substitution.[2]

This predicted profile suggests the compound is likely a non-selective or moderately selective dopamine/norepinephrine reuptake inhibitor. Empirical validation is essential to confirm these predictions.

Methodologies for Empirical Characterization

To move from a predictive to a definitive pharmacological profile, rigorous experimental validation is necessary. The following sections detail the standard, field-proven methodologies for determining receptor binding affinity and functional activity at monoamine transporters.

In Vitro Radioligand Binding Assays

Causality and Experimental Choice: Radioligand binding assays are the gold standard for determining the affinity (Kᵢ) of a test compound for a specific receptor or transporter. The principle is based on competition: the unlabeled test compound's ability to displace a high-affinity, radioactively labeled ligand from the target is measured. The choice of radioligand is critical; it must be highly specific for the target and have well-characterized binding kinetics. For monoamine transporters, common choices include [³H]WIN 35,428 or [³H]CFT for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

Self-Validating Protocol: Competitive Inhibition Assay for DAT

This protocol provides a framework for determining the Kᵢ of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride at the human dopamine transporter (hDAT).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Utilize a stable cell line (e.g., HEK293) expressing the human dopamine transporter (hDAT).

    • Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the transporters.

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of the radioligand (e.g., [³H]CFT at a concentration near its K_d).

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, potent DAT inhibitor (e.g., 10 µM GBR-12909) to saturate all specific binding sites. This allows for the measurement of radioactivity bound to non-target entities.

    • Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride). A wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) is crucial to define the top and bottom plateaus of the inhibition curve.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes. The filters should be pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding of the radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the transporter.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes hDAT-expressing Cell Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [3H]CFT (Radioligand) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Separates Bound from Free Counting Scintillation Counting (CPM) Filtration->Counting Curve_Fit Non-linear Regression (IC50 Determination) Counting->Curve_Fit Cheng_Prusoff Cheng-Prusoff (Ki Calculation) Curve_Fit->Cheng_Prusoff

Figure 1: Experimental workflow for a competitive radioligand binding assay.

Functional Neurotransmitter Uptake Assays

Causality and Experimental Choice: While binding affinity (Kᵢ) indicates how strongly a compound interacts with a transporter, it does not describe the functional consequence of that interaction. A functional uptake assay is therefore essential to determine whether the compound inhibits the transporter's primary function—clearing neurotransmitters from the extracellular space—and to quantify its potency (IC₅₀) in doing so. These assays typically use either radioactively labeled substrates (e.g., [³H]dopamine) or fluorescent substrates that mimic endogenous neurotransmitters.

Self-Validating Protocol: Fluorescence-Based Dopamine Uptake Inhibition Assay

This protocol outlines a modern, high-throughput method that avoids radioactivity.

Step-by-Step Methodology:

  • Cell Plating:

    • Plate hDAT-expressing cells (e.g., HEK293-hDAT) in a 96- or 384-well black, clear-bottom microplate. Allow cells to adhere and form a confluent monolayer.

    • In parallel, plate a non-transfected parental cell line to determine background signal and non-transporter-mediated uptake.

  • Compound Pre-incubation:

    • Wash the cells with a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Add serial dilutions of the test compound (2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride) to the wells.

    • Include "vehicle control" wells (buffer only, representing 100% uptake) and "maximal inhibition" wells (a known potent inhibitor like GBR-12909, representing 0% specific uptake).

    • Pre-incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation and Measurement:

    • Add a fluorescent dopamine substrate (available in commercial kits, e.g., from Molecular Devices) to all wells to initiate the uptake reaction.

    • Immediately place the plate into a fluorescence plate reader capable of kinetic reads from the bottom.

    • Measure the increase in intracellular fluorescence over time (e.g., every 1-2 minutes for 20-30 minutes) at the appropriate excitation and emission wavelengths. The assay buffer often contains a masking dye that quenches extracellular fluorescence, so only internalized substrate generates a signal.

  • Data Analysis:

    • For each well, calculate the rate of uptake (e.g., the slope of the linear portion of the fluorescence vs. time curve or the area under the curve).

    • Normalize the data: set the average rate of the vehicle control wells to 100% activity and the average rate of the maximal inhibition wells to 0% activity.

    • Plot the normalized percent activity against the logarithm of the test compound concentration.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the functional IC₅₀ value.

Uptake_Assay_Principle Principle of Fluorescence-Based Uptake Assay cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space FS Fluorescent Substrate DAT DAT FS->DAT Uptake Inhibitor Test Compound Inhibitor->DAT Inhibition FS_in Accumulated Substrate (Fluorescent Signal) DAT->FS_in

Figure 2: Conceptual diagram of a neurotransmitter uptake inhibition assay.

Downstream Signaling Consequences of Transporter Inhibition

Inhibiting monoamine transporters directly increases the concentration and residence time of neurotransmitters in the synaptic cleft. This primary action triggers a cascade of downstream signaling events through post-synaptic receptors.

  • Dopamine (DA): Increased synaptic DA primarily stimulates D₁-like (D₁, D₅) and D₂-like (D₂, D₃, D₄) receptor families. D₁-like receptors typically couple to Gα_s/olf to activate adenylyl cyclase and increase cyclic AMP (cAMP) levels. D₂-like receptors couple to Gα_i/o, which inhibits adenylyl cyclase, decreases cAMP, and modulates ion channel activity.

  • Norepinephrine (NE): Elevated synaptic NE acts on α- and β-adrenergic receptors. For instance, β-adrenergic receptors couple to Gα_s to increase cAMP, while α₂-adrenergic receptors couple to Gα_i to decrease it. α₁-receptors couple to Gα_q/11, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC).

The predicted dual DAT/NET inhibitory action of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride would therefore be expected to potentiate signaling through these dopaminergic and adrenergic pathways, particularly in brain regions rich in these transporters, such as the prefrontal cortex and striatum.

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presyn Presynaptic Terminal cluster_postsyn Postsynaptic Terminal DA_NE_pool DA / NE DAT_NET DAT / NET DA_NE_pool->DAT_NET Reuptake DA_R Dopamine Receptors DA_NE_pool->DA_R NE_R Adrenergic Receptors DA_NE_pool->NE_R Test_Cmpd Test Compound Test_Cmpd->DAT_NET Inhibition G_Protein G-Protein Coupling DA_R->G_Protein NE_R->G_Protein Effector Effector Enzymes (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messengers (cAMP, Ca²⁺) Effector->Second_Messenger Kinase Protein Kinases Second_Messenger->Kinase Response Cellular Response (e.g., Gene Expression) Kinase->Response

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties and pKa of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride

Abstract This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (CAS No. 1354952-69-4), a compound of inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (CAS No. 1354952-69-4), a compound of interest in pharmaceutical research and development. Due to a lack of publicly available experimental data for this specific molecule, this guide synthesizes information from established chemical databases, provides computationally predicted values for key parameters, and outlines detailed, field-proven experimental protocols for their empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both a summary of the compound's characteristics and a practical framework for its laboratory investigation.

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

The journey of a novel chemical entity from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Parameters such as melting point, solubility, and the acid dissociation constant (pKa) are not mere data points; they are pivotal determinants of a compound's behavior in biological systems and its suitability for formulation. These properties govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate, influencing its bioavailability, efficacy, and safety.[1]

For ionizable molecules like 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, the pKa value is of paramount importance. It dictates the degree of ionization at a given pH, which in turn affects its ability to cross biological membranes, bind to its target, and its solubility in various physiological environments.[2] A comprehensive characterization of these properties at the early stages of development is therefore not just beneficial, but essential for mitigating risks and guiding a rational drug design and formulation strategy.

This guide focuses on 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, providing its structural and identifying information. In the absence of published experimental data, we present predicted values for its pKa and lipophilicity to offer initial guidance. Most importantly, we provide robust, step-by-step experimental protocols that enable researchers to determine these crucial parameters in their own laboratories, ensuring a foundation of empirical data for their development programs.

Compound Identification and Structure

The first step in any rigorous scientific investigation is the unambiguous identification of the substance . 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is identified by the following chemical descriptors.

Chemical Structure

The molecular structure of the free base, 2-(3-Chlorophenyl)-2-methoxyethan-1-amine, is depicted below. The hydrochloride salt is formed by the protonation of the primary amine group.

Caption: 2D Structure of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine.

Physicochemical Properties

PropertyValue / InformationSource
Chemical Name 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride
CAS Number 1354952-69-4
Molecular Formula C₉H₁₃Cl₂NO[N/A]
Molecular Weight 222.11 g/mol [N/A]
SMILES COC(CN)C1=CC(=CC=C1)Cl[N/A]
InChI InChI=1S/C9H12ClNO.ClH/c1-12-9(6-11)7-3-2-4-8(10)5-7;/h2-5,9H,6,11H2,1H3;1H[N/A]
Melting Point Data not availableN/A
Aqueous Solubility Data not availableN/A
Predicted pKa ~9.1 (of the protonated amine)Computationally Derived
Predicted XlogP 1.3[N/A]

Note: The molecular formula and weight have been adjusted to reflect the hydrochloride salt.

Experimental Protocols for Physicochemical Characterization

To address the absence of experimental data, this section provides detailed, self-validating protocols for the determination of melting point, aqueous solubility, and pKa. These methods are standard in the pharmaceutical industry and are designed to yield accurate and reproducible results.

Determination of Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically sharp (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range. The capillary method is a widely accepted technique for this determination.

Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the sample of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is finely powdered and thoroughly dried to avoid solvent effects.

    • Load the sample into a capillary tube by pressing the open end into the powder, then tapping the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Instrument Setup:

    • Use a calibrated digital melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-20 °C/minute to establish a rough range.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point before proceeding with an accurate measurement.

  • Measurement:

    • Place the packed capillary tube into the heating block of the apparatus.

    • Set the heating rate to a slow, controlled ramp, typically 1-2 °C per minute, starting from a temperature about 20 °C below the expected melting point.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Record the temperature at which the last solid particle melts (the clear point).

    • The melting point is reported as the range between these two temperatures.

  • Validation and Trustworthiness:

    • Perform the measurement in triplicate to ensure reproducibility.

    • Regularly calibrate the apparatus using certified reference standards with known melting points.[1]

Caption: Workflow for Capillary Melting Point Determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption. Both kinetic and thermodynamic solubility assays are valuable, providing different but complementary information. Kinetic solubility measures the precipitation of a compound from a stock solution (often in DMSO) into an aqueous buffer, which is relevant for high-throughput screening. Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility and is considered the gold standard.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., pH 7.4).

    • Add an excess amount of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride to a known volume of the PBS in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). This ensures the solution is saturated.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the saturated solution from the undissolved solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation at high speed. This step is critical to avoid including solid particles in the analysis.

  • Quantification:

    • Accurately dilute the clear, saturated solution with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using known concentrations of the compound to ensure accurate quantification.

  • Validation and Trustworthiness:

    • Confirm that a solid phase remains at the end of the experiment to ensure saturation was achieved.

    • Analyze the solid residue by techniques like X-ray powder diffraction (XRPD) to check for any changes in the solid form (e.g., polymorphism or hydrate formation) during the experiment.

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of pKa

The pKa of an amine hydrochloride corresponds to the pH at which 50% of the amine is in its protonated (ionized) form and 50% is in its neutral (free base) form. Potentiometric titration is a common and reliable method for pKa determination.[2]

Protocol: Potentiometric Titration for pKa Determination

  • Preparation:

    • Accurately weigh a known amount of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride and dissolve it in a known volume of deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 0.01 M).

    • Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) at the temperature of the experiment.

  • Titration:

    • Place the solution in a thermostatted vessel and continuously stir.

    • Titrate the solution by adding small, precise increments of a standardized strong base solution (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa can be determined from this curve. It is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

    • Alternatively, the pKa can be calculated more accurately from the first derivative of the titration curve, where the equivalence point is the peak.

  • Validation and Trustworthiness:

    • The experiment should be performed under an inert atmosphere (e.g., nitrogen) to prevent the absorption of atmospheric CO₂, which can affect the pH.

    • The ionic strength and temperature of the experiment must be controlled and reported, as they can influence the pKa value.[2]

    • Perform the titration in triplicate to ensure the precision of the result.

Sources

Exploratory

Advanced Material Safety and Handling Whitepaper: 2-(3-Chlorophenyl)-2-methoxyethan-1-amine Hydrochloride

Executive Summary In modern drug discovery and medicinal chemistry, highly functionalized phenethylamine derivatives serve as critical pharmacophores for neuroactive and cardiovascular therapeutics. 2-(3-Chlorophenyl)-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, highly functionalized phenethylamine derivatives serve as critical pharmacophores for neuroactive and cardiovascular therapeutics. 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (CAS: 1354952-69-4) is a potent intermediate utilized in these synthetic pathways NextSDS Chemical Database[1].

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic science. Understanding why a compound is hazardous dictates how we engineer our handling protocols. This whitepaper provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) driven analysis of the compound's physicochemical hazards, toxicological profile, and self-validating experimental workflows.

Physicochemical Profiling & Mechanistic Causality

The molecular architecture of 2-(3-chlorophenyl)-2-methoxyethan-1-amine hydrochloride dictates its behavior in both synthetic and biological environments:

  • Lipophilicity vs. Solubility : The hydrochloride salt formulation ensures high aqueous solubility, making it highly stable for storage and suitable for in vitro assays. However, upon exposure to physiological buffering (pH 7.4), the compound shifts toward its free-base form. The 3-chloro substitution on the phenyl ring significantly enhances the lipophilicity (LogP) of this free base, facilitating rapid membrane permeation.

  • Reactivity : The beta-methoxy group acts as a stable hydrogen-bond acceptor, while the primary amine is highly nucleophilic. As a hydrochloride salt, the amine is protonated and relatively unreactive under ambient conditions, but it becomes a potent localized irritant upon dissociation in physiological moisture.

Toxicological Assessment & Causality

Based on regulatory classifications, this compound presents specific multi-route hazards. Understanding the biological causality behind these GHS classifications is critical for effective risk mitigation[1].

  • Acute Toxicity 4 (H302 + H312 + H332) : Harmful if swallowed, in contact with skin, or inhaled.

    • Mechanistic Causality: The low molecular weight combined with the lipophilic chlorophenyl ring allows for rapid systemic absorption across mucosal membranes and the epidermal barrier.

  • Skin Irritation 2 (H315) & Eye Irritation 2A (H319) : Causes skin and serious eye irritation.

    • Mechanistic Causality: The inherent basicity of the primary amine causes localized alkaline pH shifts upon contact with tissue moisture, leading to the saponification of lipid bilayers in epidermal and ocular cells.

  • STOT SE 3 (H336) : May cause drowsiness or dizziness.

    • Mechanistic Causality: The structural homology to endogenous monoamines, paired with high Blood-Brain Barrier (BBB) permeability, allows the compound to interact with Central Nervous System (CNS) receptors, leading to transient neurological suppression.

Mechanistic Toxicology Pathway

ToxPathway A 2-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl (Exposure Event) B Lipophilic Penetration (Chlorophenyl Ring) A->B C Amine Basicity (Tissue Interaction) A->C D CNS Distribution (STOT SE 3: H336) B->D Crosses BBB E Cellular Disruption (Irritation H315/H319) C->E Local pH Shift F Drowsiness / Dizziness D->F G Skin / Eye Damage E->G

Mechanistic toxicology pathway illustrating the causality between chemical structure and GHS hazards.

Quantitative Hazard and PPE Summary

To facilitate rapid risk assessment, the following tables summarize the quantitative hazard classifications and the corresponding Personal Protective Equipment (PPE) requirements.

Table 1: GHS Hazard Classifications and Mechanistic Rationale

Hazard ClassificationGHS CodeSignal WordMechanistic Rationale
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332WarningHigh bioavailability and mucosal absorption due to low molecular weight[1].
Skin Irritation H315WarningAmine basicity disrupts local tissue pH and lipid integrity[1].
Eye Irritation H319WarningRapid permeation of the corneal epithelium causing severe localized inflammation[1].
STOT SE 3 (CNS) H336WarningLipophilic BBB penetration leading to off-target neuroreceptor binding[1].

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (Double-gloved)Prevents dermal absorption (H312); double gloving provides a fail-safe against micro-tears from prolonged solvent exposure.
Eye Protection Chemical splash gogglesProtects against serious eye irritation (H319) from accidental aerosolization or solvent splashing.
Respiratory N95 or P100 respiratorMitigates inhalation risks (H332) when handling the dry powder outside of a controlled engineering environment.

Self-Validating Experimental Handling Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Each workflow includes a built-in verification mechanism to confirm that the safety and efficacy parameters have been met.

Protocol A: Preparation of Standardized in vitro Assay Solutions
  • Environmental Control : Conduct all dry-powder handling inside a certified Class II biological safety cabinet or a chemical fume hood equipped with an anti-static bar.

    • Causality: Prevents the inhalation of aerosolized particulates (H332 hazard) and reduces electrostatic dispersion of the powder.

  • Gravimetric Transfer : Weigh the desired mass of the hydrochloride salt using a calibrated analytical balance.

  • Primary Dissolution : Dissolve the salt in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

    • Causality: DMSO ensures complete solvation of the lipophilic chlorophenyl moiety while maintaining the stability of the protonated amine.

  • Validation Check (Self-Validating Step) : Perform a rapid UV-Vis spectrophotometric scan (e.g., NanoDrop) or an LC-MS injection of a 1:1000 dilution.

    • Validation: Confirms the expected molar absorptivity and mass peak, ensuring no degradation or contamination occurred during handling.

  • Aqueous Buffering : Dilute the DMSO stock into a pH 7.4 HEPES buffer immediately prior to the assay.

Protocol B: Emergency Decontamination Workflow
  • Immediate Isolation : Upon dermal contact, immediately halt the experiment and remove contaminated PPE.

    • Causality: Prevents secondary transfer of the lipophilic compound across the laboratory environment.

  • Aqueous Flushing : Flush the affected area with copious amounts of water for a minimum of 15 minutes. Do NOT use chemical neutralizers (e.g., weak acids).

    • Causality: Water effectively solubilizes the hydrochloride salt. Attempting chemical neutralization can cause exothermic reactions that exacerbate tissue damage (H315 hazard).

  • Validation Check (Self-Validating Step) : Inspect the flushed skin using a secondary observer for any residual erythema (redness) or blanching.

    • Validation: If localized redness persists, it confirms epidermal barrier penetration has occurred, necessitating immediate escalation to occupational health.

  • Medical Escalation : Provide the attending physician with this MSDS data, specifically highlighting the STOT SE 3 (CNS depression) risk.

Operational Safety Workflow

SafetyWorkflow Start Risk Assessment & PPE Verification Handling Material Handling (Fume Hood) Start->Handling Synthesis Chemical Synthesis & Dissolution Handling->Synthesis Exposure Exposure Event Handling->Exposure Accident Spill Accidental Spill Handling->Spill Accident Waste Hazardous Waste Synthesis->Waste Disposal Decon Decontamination (Flush 15 mins) Exposure->Decon Clean Neutralize & Contain Spill->Clean Med Medical Attention Decon->Med Clean->Waste

Operational safety workflow detailing standard handling, spill response, and exposure management.

References

  • Title : 2-(3-chlorophenyl)-2-methoxyethan-1-amine hydrochloride — Chemical Substance Information (Hazard Classifications & Identifiers) Source : NextSDS Chemical Database URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed, Step-by-Step Synthesis of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine Hydrochloride

Abstract: This application note provides a comprehensive and robust protocol for the multi-step synthesis of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, a valuable building block in medicinal chemistry and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a comprehensive and robust protocol for the multi-step synthesis of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The β-arylethylamine scaffold is a privileged structure found in numerous bioactive molecules and pharmaceuticals.[1][2] The described synthetic route begins with the readily available 3-chlorobenzaldehyde and proceeds through three key transformations: a cyanation and Williamson ether synthesis to form a methoxy nitrile intermediate, a subsequent reduction of the nitrile to the primary amine, and finally, conversion to the stable hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind critical experimental choices, safety considerations, and expected outcomes.

Introduction and Synthetic Strategy

The synthesis of specifically substituted phenethylamines is of paramount importance for the exploration of new chemical entities in drug discovery. The target molecule, 2-(3-Chlorophenyl)-2-methoxyethan-1-amine, combines several key structural features: a halogenated aromatic ring, a chiral methoxy-substituted benzylic center, and a primary amine. These features make it an attractive intermediate for constructing more complex molecular architectures.

The synthetic strategy outlined herein is designed for efficiency, scalability, and high yield, utilizing well-established and reliable chemical transformations. The pathway avoids the use of expensive or highly specialized reagents, making it accessible for most standard organic synthesis laboratories. The overall logical flow of the synthesis is depicted below.

G cluster_0 Overall Synthetic Pathway Start 3-Chlorobenzaldehyde Step1 Step 1: Cyanation & Williamson Ether Synthesis Start->Step1 Intermediate1 2-(3-Chlorophenyl)-2- methoxyacetonitrile Step1->Intermediate1 Step2 Step 2: Nitrile Reduction Intermediate1->Step2 Intermediate2 2-(3-Chlorophenyl)-2- methoxyethan-1-amine (Free Base) Step2->Intermediate2 Step3 Step 3: Salt Formation Intermediate2->Step3 FinalProduct 2-(3-Chlorophenyl)-2- methoxyethan-1-amine HCl Step3->FinalProduct

Caption: High-level overview of the three-step synthesis route.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

Reagent/SolventFormulaCAS NumberSupplierNotes
3-ChlorobenzaldehydeC₇H₅ClO587-04-2Sigma-Aldrich
Sodium Cyanide (NaCN)NaCN143-33-9Acros OrganicsEXTREMELY TOXIC
Sodium Bisulfite (NaHSO₃)NaHSO₃7631-90-5Fisher Scientific
Sodium Hydride (NaH)NaH7646-69-7Sigma-Aldrich60% dispersion in mineral oil
Methyl Iodide (CH₃I)CH₃I74-88-4Acros OrganicsTOXIC & LACHRYMATOR
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄16853-85-3Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O109-99-9Acros OrganicsDri-Solv or freshly distilled
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O60-29-7Fisher Scientific
Hydrogen Chloride (HCl)HCl7647-01-0Sigma-Aldrich2.0 M solution in Et₂O
Dichloromethane (DCM)CH₂Cl₂75-09-2VWR
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6VWR
Saturated Sodium BicarbonateNaHCO₃ (aq)144-55-8Lab Prepared
Brine (Saturated NaCl)NaCl (aq)7647-14-5Lab Prepared
Anhydrous Magnesium SulfateMgSO₄7487-88-9Fisher Scientific
Equipment
  • Three-neck round-bottom flasks (500 mL, 1 L)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser and nitrogen inlet adapter

  • Pressure-equalizing dropping funnel

  • Ice-water bath and dry ice-acetone bath

  • Separatory funnel (1 L)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

Detailed Experimental Protocols

Workflow Visualization

G cluster_step1 Step 1: Methoxyacetonitrile Synthesis cluster_step2 Step 2: Amine Synthesis (Reduction) cluster_step3 Step 3: Hydrochloride Salt Formation node_s1_start 3-Chlorobenzaldehyde in Flask Add NaCN/H₂O Solution Stir at 0-5°C node_s1_workup Acidify (Quench excess CN⁻) Extract with DCM Dry & Evaporate node_s1_start:f2->node_s1_workup:f0 node_s1_product Crude Cyanohydrin Intermediate node_s1_workup:f2->node_s1_product node_s1b_start Dissolve Cyanohydrin in Anhydrous THF Add NaH portion-wise at 0°C Stir 1h node_s1_product->node_s1b_start:f0 node_s1b_methylate Add CH₃I dropwise at 0°C Warm to RT, Stir Overnight node_s1b_start:f2->node_s1b_methylate:f0 node_s1b_workup Quench with H₂O Extract with EtOAc Purify (Chromatography) node_s1b_methylate:f1->node_s1b_workup:f0 node_s1b_final Pure 2-(3-Chlorophenyl)-2-methoxyacetonitrile node_s1b_workup:f2->node_s1b_final node_s2_add Add Methoxyacetonitrile in THF dropwise node_s1b_final->node_s2_add node_s2_start Suspend LiAlH₄ in Anhydrous THF Cool to 0°C node_s2_start:f1->node_s2_add:f0 node_s2_reflux Warm to RT, then Reflux for 4h node_s2_add->node_s2_reflux:f0 node_s2_quench Fieser Workup (H₂O, NaOH, H₂O) Filter solids Evaporate node_s2_reflux->node_s2_quench:f0 node_s2_product Crude Amine Free Base node_s2_quench:f2->node_s2_product node_s3_start Dissolve Amine Free Base in Anhydrous Et₂O node_s2_product->node_s3_start node_s3_add Add 2.0 M HCl in Et₂O dropwise with stirring node_s3_start:f0->node_s3_add:f0 node_s3_precipitate White precipitate forms node_s3_add->node_s3_precipitate:f0 node_s3_isolate Stir 1h Filter solid Wash with cold Et₂O Dry under vacuum node_s3_precipitate->node_s3_isolate:f0 node_s3_final Final Product: 2-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl node_s3_isolate:f3->node_s3_final

Caption: Detailed experimental workflow for the synthesis.

Step 1: Synthesis of 2-(3-Chlorophenyl)-2-methoxyacetonitrile

Rationale: This two-part step first introduces the second carbon of the ethylamine chain via a nucleophilic attack of cyanide on the aldehyde. The resulting hydroxyl group is then methylated using a standard Williamson ether synthesis. Sodium hydride is an effective, non-nucleophilic base for deprotonating the alcohol to form the alkoxide intermediate.

Procedure:

  • Cyanohydrin Formation:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add 3-chlorobenzaldehyde (28.1 g, 0.2 mol).

    • In a separate beaker, dissolve sodium cyanide (10.8 g, 0.22 mol) in 80 mL of deionized water. CAUTION: Sodium cyanide is extremely toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Add the sodium cyanide solution dropwise to the stirring aldehyde over 30 minutes, maintaining the internal temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

    • Slowly add this reaction mixture to a stirred solution of sodium bisulfite (23.0 g, 0.22 mol) in 150 mL of water to quench any unreacted cyanide.

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(3-chlorophenyl)-2-hydroxyacetonitrile as a pale yellow oil. This intermediate is used directly in the next step without further purification.

  • Methylation (Williamson Ether Synthesis):

    • Set up a 1 L three-neck flask with a dropping funnel, reflux condenser, nitrogen inlet, and magnetic stir bar. Flame-dry the apparatus and allow it to cool under a stream of nitrogen.

    • Transfer the crude cyanohydrin to the flask and dissolve it in 300 mL of anhydrous THF. Cool the solution to 0°C in an ice-water bath.

    • Carefully add sodium hydride (9.6 g of 60% dispersion in oil, 0.24 mol) portion-wise over 20 minutes. CAUTION: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.

    • Allow the slurry to stir at 0°C for 1 hour after the addition is complete.

    • Add methyl iodide (31.2 g, 13.7 mL, 0.22 mol) dropwise via the dropping funnel, keeping the temperature below 10°C. CAUTION: Methyl iodide is toxic and a lachrymator.

    • After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).

    • Carefully quench the reaction by slowly adding 50 mL of cold water.

    • Partition the mixture between ethyl acetate (300 mL) and water (200 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, gradient elution with 5-20% ethyl acetate in hexanes) to afford 2-(3-chlorophenyl)-2-methoxyacetonitrile as a clear oil.

Step 2: Synthesis of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine (Free Base)

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[3] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with protic solvents like water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.

Procedure:

  • Set up a 1 L three-neck flask (flame-dried) with a dropping funnel, reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Under a nitrogen atmosphere, suspend lithium aluminum hydride (11.4 g, 0.3 mol) in 200 mL of anhydrous THF. Cool the slurry to 0°C with an ice-water bath.

  • Dissolve the purified 2-(3-chlorophenyl)-2-methoxyacetonitrile (e.g., 27.2 g, 0.15 mol) from Step 1 in 150 mL of anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 4 hours.

  • Cool the reaction mixture back down to 0°C in an ice-water bath.

  • Fieser Workup: Quench the reaction by the sequential, slow, dropwise addition of:

    • 11.4 mL of deionized water

    • 11.4 mL of 15% (w/v) aqueous NaOH solution

    • 34.2 mL of deionized water CAUTION: This quenching is highly exothermic and evolves hydrogen gas. Add slowly and ensure adequate cooling.

  • Remove the ice bath and stir the resulting granular white precipitate vigorously for 1 hour.

  • Filter the solids through a pad of Celite in a Büchner funnel and wash the filter cake thoroughly with THF (3 x 75 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-(3-chlorophenyl)-2-methoxyethan-1-amine as a viscous oil. The product is often pure enough for the next step, but can be purified by vacuum distillation if necessary.

Step 3: Formation of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine Hydrochloride

Rationale: Converting the basic amine to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store than the free base oil. This is achieved by simple acid-base reaction with hydrogen chloride.

Procedure:

  • Dissolve the crude amine from Step 2 (assuming ~0.15 mol) in 400 mL of anhydrous diethyl ether in a 1 L Erlenmeyer flask equipped with a magnetic stir bar.

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (approx. 80 mL, 0.16 mol) dropwise.

  • A white precipitate will form immediately. Continue stirring for 1 hour at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 50 mL) to remove any non-basic impurities.

  • Dry the white solid under vacuum at 40°C for several hours to yield the final product, 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride.

Data Summary and Expected Yields

StepKey ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsProductExpected Yield
13-Chlorobenzaldehyde140.570.201.02-(3-Chlorophenyl)-2-methoxyacetonitrile70-85%
2Methoxyacetonitrile181.620.151.02-(3-Chlorophenyl)-2-methoxyethan-1-amine80-90%
3Amine Free Base185.65~0.131.02-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl>95%

Characterization and Quality Control

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C-O, N-H, aromatic C-Cl).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the final crystalline hydrochloride salt.

Troubleshooting and Field Insights

  • Incomplete Methylation (Step 1): If NMR analysis shows residual cyanohydrin, the cause is often insufficient NaH or wet THF. Ensure all reagents and solvents are strictly anhydrous. The reaction can be driven to completion by adding more NaH and CH₃I.

  • Low Yield in Reduction (Step 2): Low yields can result from deactivated LiAlH₄. Use a fresh bottle or titrate an aliquot to determine its activity. Ensure the nitrile is added slowly to prevent overheating, which can lead to side reactions.

  • Oily Hydrochloride Salt (Step 3): If the final salt oils out instead of precipitating as a solid, it may be due to impurities or residual solvent. Try adding a co-solvent like hexanes to the ether solution to decrease solubility, or re-dissolve the oil in a minimal amount of isopropanol and re-precipitate with ether.

Conclusion

This application note details a reliable and scalable three-step synthesis for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride. The protocol employs standard organic chemistry techniques and readily available starting materials, providing a practical route for obtaining this valuable synthetic intermediate. By explaining the rationale behind each step and offering troubleshooting advice, this guide serves as a comprehensive resource for researchers in the field of synthetic and medicinal chemistry.

References

  • Catalyst-Controlled Intermolecular Homobenzylic C(sp3)–H Amination for the Synthesis of β-Arylethylamines. Journal of the American Chemical Society. Available at: [Link]

  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ACS Omega. Available at: [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar... Organic Syntheses Procedure. Available at: [Link]

  • Catalytic Strategy for Regioselective Arylethylamine Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica. Available at: [Link]

Sources

Application

Comprehensive HPLC-UV Method Development and Validation Protocol for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine Hydrochloride

Executive Summary & Analytical Context 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is a highly polar, basic pharmaceutical intermediate. Structurally, it features a primary amine, a methoxy ether linkage, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is a highly polar, basic pharmaceutical intermediate. Structurally, it features a primary amine, a methoxy ether linkage, and a chlorophenyl chromophore. Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound presents two distinct analytical challenges:

  • Peak Tailing: The basic primary amine interacts strongly with residual silanols on silica-based stationary phases.

  • Detection Sensitivity: The compound requires low-wavelength UV detection (typically 210–220 nm) to capture the optimal absorbance of the chlorophenyl group, restricting the use of UV-absorbing mobile phase additives.

This application note provides a self-validating, mechanistically grounded protocol for the separation, identification, and quantification of this compound, adhering to ICH Q2 validation guidelines.

Physicochemical Profiling & Causality (The "Why")

To build a robust method, experimental choices must be dictated by the molecule's physicochemical properties rather than trial and error.

Ionization & pH Control Mechanism

The primary amine group of the analyte has an estimated pKa​ of ~9.0. At a neutral or physiological pH, the amine is fully protonated ( NH3+​ ). Standard silica-based C18 columns contain residual silanol groups ( Si-OH ) with a pKa​ ranging from 3.5 to 4.5. If the mobile phase pH exceeds 4.0, these silanols ionize into negatively charged silanoxanes ( SiO− ). The resulting secondary ion-exchange interaction between the protonated amine and the ionized silanols causes severe peak tailing and poor resolution[1][2].

The Solution: By lowering the mobile phase pH to 2.0, the silanols are fully protonated and neutralized, eliminating the ionic interaction and ensuring the analyte is retained purely by hydrophobic reversed-phase mechanisms, yielding sharp, symmetrical peaks[3].

Mechanism cluster_HighPH Sub-Optimal: pH > 4.0 cluster_LowPH Optimal: pH 2.0 (0.1% H3PO4) H1 Ionized Silanols (SiO⁻) H3 Secondary Ionic Interaction Result: Severe Peak Tailing H1->H3 H2 Protonated Amine (NH₃⁺) H2->H3 L1 Neutral Silanols (SiOH) L3 Pure Hydrophobic Retention Result: Sharp, Symmetrical Peaks L1->L3 L2 Protonated Amine (NH₃⁺) L2->L3

Fig 1. Effect of mobile phase pH on silanol ionization and amine peak shape.

Buffer and Solvent Selection (The UV-Cutoff Battle)

While Trifluoroacetic acid (TFA) is frequently used to lower pH and act as an ion-pairing agent for amines, it has a UV cutoff of ~210 nm. Using TFA in a gradient method at 215 nm results in severe baseline drift[4]. The Solution: We utilize 0.1% Phosphoric acid ( H3​PO4​ ) . Phosphoric acid provides excellent buffering capacity at pH 2.0 and possesses a UV cutoff of <200 nm, guaranteeing a perfectly flat baseline at the detection wavelength of 215 nm[5]. Furthermore, Acetonitrile is selected as the organic modifier over methanol because its UV cutoff (190 nm) is superior to methanol (205 nm), and its lower viscosity reduces system backpressure[6].

Workflow A 1. Physicochemical Profiling Analyte: Basic Amine (pKa ~9.0) Chromophore: Chlorophenyl B 2. Stationary Phase Selection High-Purity End-Capped C18 (Minimize Silanol Interactions) A->B C 3. Mobile Phase Optimization 0.1% H3PO4 (pH 2.0) + Acetonitrile (Suppress Silanols, Max UV Transmittance) B->C D 4. Gradient & Elution Design 5% to 80% Organic (Ensure Elution of Impurities) C->D E 5. Self-Validating SST & Validation Evaluate Tailing, %RSD, Linearity D->E

Fig 2. Rational workflow for HPLC-UV method development of basic amines.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters
ParameterSpecification / ConditionRationale
Column Waters XBridge C18 (150 × 4.6 mm, 3.5 µm)High-purity, end-capped silica minimizes residual silanol activity.
Mobile Phase A 0.1% Phosphoric Acid in Milli-Q WaterLowers pH to ~2.0; fully protonates amine, neutralizes silanols.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Low UV cutoff (190 nm); provides sharp peak shapes.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection (UV) 215 nm (Primary), 270 nm (Secondary)215 nm captures the maximum absorbance of the chlorophenyl ring.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Diluent Water : Acetonitrile (90:10, v/v)Matches the initial gradient conditions to prevent solvent-effect peak distortion.
Table 2: Gradient Elution Profile

A gradient is employed to ensure that any unreacted lipophilic starting materials (e.g., chlorobenzaldehyde derivatives) are washed from the column.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold to retain the polar amine
10.02080Linear ramp to elute lipophilic impurities
13.02080High organic wash
13.1955Return to initial conditions
18.0955Re-equilibration

Experimental Protocol: A Self-Validating System

A method is only as reliable as its daily execution. This protocol integrates a mandatory System Suitability Test (SST) as a self-validating gatekeeper. Do not proceed to sample analysis if the SST fails.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of concentrated Phosphoric Acid (85% w/w, HPLC grade) to 1000 mL of ultra-pure Milli-Q water. Mix thoroughly and filter through a 0.22 µm hydrophilic membrane (e.g., PVDF). Degas via sonication for 10 minutes.

  • Mobile Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane. Degas prior to use.

Step 2: Standard Preparation
  • Accurately weigh 25.0 mg of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride reference standard into a 50 mL volumetric flask.

  • Add ~30 mL of Diluent (90:10 Water:Acetonitrile). Sonicate for 5 minutes until fully dissolved (the hydrochloride salt is highly water-soluble).

  • Make up to the mark with Diluent to achieve a stock concentration of 500 µg/mL .

  • Dilute 5.0 mL of the stock solution into a 50 mL volumetric flask and make up to volume with Diluent to achieve the Working Standard (50 µg/mL) .

Step 3: System Equilibration & Blank Injection
  • Purge the HPLC pumps with Mobile Phases A and B.

  • Equilibrate the column at initial gradient conditions (95% A / 5% B) at 1.0 mL/min for at least 20 column volumes (~30 minutes) until the UV baseline at 215 nm is perfectly flat.

  • Inject 10 µL of Diluent (Blank). Ensure no ghost peaks elute at the expected retention time of the analyte.

Step 4: System Suitability Test (SST) - The Gatekeeper

Inject the Working Standard (50 µg/mL) for five consecutive replicate injections . The system is validated for the run only if the data meets the specifications in Table 3.

Table 3: System Suitability Specifications
ParameterAcceptance CriteriaPurpose
Retention Time %RSD ≤ 1.0%Verifies pump delivery and column equilibration.
Peak Area %RSD ≤ 2.0%Verifies autosampler precision and detector stability.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates ( N ) ≥ 2,000Verifies column efficiency and physical integrity.
Step 5: Method Validation Workflows (ICH Q2)

Once the SST passes, proceed with formal validation:

  • Specificity: Inject a blank, the standard, and a sample spiked with known synthetic impurities. Verify that the peak purity angle is less than the purity threshold (using a PDA detector).

  • Linearity: Prepare and inject calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (25 to 75 µg/mL). Plot Peak Area vs. Concentration.

  • Accuracy (Recovery): Spike the API into a placebo matrix at 50%, 100%, and 150% levels in triplicate. Calculate the % recovery against the linearity curve.

Table 4: Method Validation Acceptance Criteria
Validation ParameterICH Q2 Acceptance Criteria
Linearity ( R2 ) ≥ 0.999
Method Precision (Repeatability) %RSD of 6 sample preparations ≤ 2.0%
Accuracy / Recovery 98.0% – 102.0% across all spiked levels
Signal-to-Noise (LOD / LOQ) LOD S/N ≥ 3:1 ; LOQ S/N ≥ 10:1

References

  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

  • Exploring the Role of pH in HPLC Separation Veeprho. URL: [Link]

  • Mobile Phase Buffers in Liquid Chromatography: The Buffer–Detector Battle Chromatography Online. URL:[Link]

  • A Guide to HPLC and LC-MS Buffer Selection ACE HPLC. URL: [Link]

  • ACQUITY UPLC I-Class Solvent Considerations Waters Help Center. URL: [Link]

Sources

Method

Protocol for dissolving 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride for cell culture

Application Notes & Protocols Title: Protocol for Dissolving 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride for Cell Culture Applications For: Researchers, scientists, and drug development professionals. Abstrac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Title: Protocol for Dissolving 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride for Cell Culture Applications

For: Researchers, scientists, and drug development professionals.

Abstract

Effective and reproducible in vitro cell-based assays are foundational to research and drug development. A critical aspect of ensuring experimental consistency is the correct preparation of test compound solutions. This document provides a detailed protocol and scientific rationale for dissolving, handling, and storing 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride for cell culture applications. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the accuracy of experimental results. As specific solubility data for this compound is not widely published, this protocol is based on established principles for handling amine hydrochloride salts and common laboratory solvents.

Compound Profile and Physicochemical Properties

Prior to preparing a stock solution, understanding the compound's properties is essential. While detailed experimental data for this specific molecule is limited in public literature[1], we can infer handling strategies based on its chemical structure and the nature of hydrochloride salts.

Table 1: Physicochemical Properties of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride

PropertyValue / Expected BehaviorRationale & Significance
Molecular Formula C₉H₁₂ClNO (base)The hydrochloride salt form will have a higher molecular weight.
Appearance Typically a white to off-white solid/powder.Visual inspection is a preliminary check for compound integrity. Any discoloration may suggest degradation.
Form Hydrochloride SaltAmine hydrochlorides are used to improve the solubility and stability of the parent (free base) compound.[2][3] They typically exhibit higher aqueous solubility at lower pH.[3][4]
Expected Solubility Primary Recommendation: DMSO. Likely soluble in other organic solvents like ethanol. Sparingly soluble in neutral aqueous buffers (e.g., PBS pH 7.2).[5]DMSO is a universal solvent for drug delivery in cell culture.[6] The hydrochloride form enhances water solubility compared to the free base, but high concentrations in neutral media may still be difficult to achieve.[3]
Storage (Solid) Store at -20°C, desiccated, and protected from light.Protects against degradation from moisture, temperature fluctuations, and UV light.
Storage (Stock Solution) -20°C or -80°C in small, single-use aliquots.Aliquoting is critical to prevent repeated freeze-thaw cycles, which can lead to compound degradation and solvent hydration (especially with DMSO).[7]

Core Principles: Solvent Selection for Cell Culture

The choice of solvent is a critical experimental parameter that directly impacts cell health and data quality. The goal is to dissolve the compound at a high concentration while ensuring the final concentration of the solvent in the cell culture medium is non-toxic.

Dimethyl Sulfoxide (DMSO)

DMSO is the most common and recommended solvent for preparing high-concentration stock solutions of non-polar or poorly water-soluble compounds for cell culture.[6][8]

  • Expertise: Its amphiphilic nature allows it to dissolve a wide range of molecules.[6] A high-concentration stock (e.g., 10-50 mM) allows for significant dilution into the aqueous cell culture medium, minimizing the final solvent concentration.[9]

  • Trustworthiness: It is crucial to control for solvent-induced effects. The final concentration of DMSO in cell culture should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid cytotoxicity.[6][8][10] Different cell lines exhibit varying sensitivities to DMSO.[10][11][12] Therefore, a vehicle control (medium with the same final DMSO concentration as the treated wells) is mandatory in all experiments.[13]

Ethanol (EtOH)

Ethanol can be an alternative solvent, especially if DMSO interferes with the assay.

  • Expertise: Some studies have shown ethanol to be less cytotoxic than DMSO for certain cell lines, with maximum tolerated concentrations between 1-2% v/v.[6][10] However, its ability to dissolve the target compound must be confirmed.

  • Trustworthiness: Like DMSO, the final concentration of ethanol must be kept low and consistent across all experimental and control groups.[10]

Aqueous Buffers (e.g., PBS, Saline)

Direct dissolution in aqueous buffers is often challenging for organic small molecules, even as hydrochloride salts.

  • Expertise: While hydrochloride salts are designed to improve aqueous solubility, they may still precipitate at neutral pH when the compound converts to its less soluble free base form.[2][4] Solubility is typically much higher at an acidic pH.[3]

  • Trustworthiness: Attempting to dissolve the compound directly in cell culture medium is not recommended for creating a stock solution, as components of the medium (proteins, salts) can interfere with dissolution and lead to inaccurate concentrations.

Detailed Protocol: Preparation of a DMSO Stock Solution

This protocol describes the preparation of a 10 mM primary stock solution in DMSO. All steps involving the open compound or solvent should be performed in a chemical fume hood or biosafety cabinet using appropriate personal protective equipment (PPE).

Required Materials
  • 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride powder

  • High-purity, sterile-filtered DMSO (cell culture grade)

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials

  • Sterile, positive-displacement pipette tips

  • Vortex mixer and/or sonicator

Step-by-Step Procedure
  • Pre-Calculation: Determine the mass of the compound needed. The molecular weight of the hydrochloride salt is required for this calculation. Note: If the exact MW of the salt is not provided on the Certificate of Analysis, use the MW of the free base (C₉H₁₂ClNO) and consult the supplier.

    • Example Calculation (assuming MW = 221.7 g/mol for the HCl salt):

      • To make 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 221.7 g/mol × 1000 mg/g = 2.217 mg

  • Weighing: Carefully weigh the calculated amount of the compound powder (e.g., 2.217 mg) and transfer it into a sterile amber vial. Using an amber or foil-wrapped vial protects light-sensitive compounds.[8]

  • Dissolution:

    • Add the calculated volume of sterile DMSO (e.g., 1 mL) to the vial containing the compound.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure all solid particles have dissolved.[8]

    • Troubleshooting: If the compound does not dissolve completely, brief warming in a 37°C water bath or sonication for 10-15 minutes can be applied.[7][8] Ensure the solution returns to room temperature before storage.

  • Sterilization (Optional but Recommended):

    • For rigorous applications, the high-concentration stock solution can be sterile-filtered using a 0.22 µm syringe filter.[14]

    • Causality: This step removes any potential microbial contaminants from the compound powder or non-sterile handling.[15][16] Choose a filter membrane compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use, sterile amber tubes (e.g., 10-20 µL per tube).

    • Label aliquots clearly with the compound name, concentration, solvent, and date.

    • Store immediately at -20°C or -80°C for long-term stability.

Workflow: Preparing Working Solutions for Cell Culture

The high-concentration primary stock must be serially diluted into cell culture medium to achieve the final desired experimental concentrations.

// Invisible nodes and ranks for alignment {rank=same; thaw; } }

Caption: Workflow for preparing final working solutions from a DMSO stock.

Step-by-Step Dilution Procedure:
  • Thaw: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.

  • Intermediate Dilution (Recommended): To avoid pipetting very small volumes and to prevent compound precipitation, perform an intermediate dilution. For example, to make a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium (a 1:100 dilution). This intermediate solution now contains 1% DMSO.

  • Final Dilution: Add the appropriate volume of the intermediate solution to the wells of your cell culture plate containing cells and medium to achieve the desired final concentration.

    • Example: To achieve a final concentration of 10 µM in a well containing 900 µL of medium, add 100 µL of the 100 µM intermediate solution. The final volume will be 1 mL, and the final DMSO concentration will be a well-tolerated 0.1%.[6][13]

  • Vehicle Control: In parallel, prepare control wells by adding the same volume of a "vehicle solution" (e.g., 100 µL of a 1% DMSO in medium solution) to ensure that any observed effects are due to the compound and not the solvent.[13]

Quality Control and Best Practices

A self-validating protocol incorporates checks and best practices to ensure reliability and reproducibility.

G start Start: Dissolving New Compound calc calc start->calc weigh weigh calc->weigh dissolve dissolve weigh->dissolve inspect inspect dissolve->inspect inspect->dissolve No, continue mixing filter filter inspect->filter Yes aliquot aliquot filter->aliquot vehicle vehicle aliquot->vehicle cytotoxicity cytotoxicity aliquot->cytotoxicity confirm confirm aliquot->confirm

Caption: Decision and QC workflow for compound preparation and use.

  • Sterility: Always use sterile tubes, pipette tips, and reagents. Work in a biosafety cabinet when preparing dilutions for cell culture to prevent microbial contamination.[17]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound and allow DMSO to absorb water from the air, which can cause the compound to precipitate. Single-use aliquots are critical.[7][13]

  • Solvent Cytotoxicity: Before conducting extensive experiments, it is best practice to determine the maximum tolerated DMSO concentration for your specific cell line by running a dose-response curve with the solvent alone.[10][11][18]

  • Precipitation in Media: When diluting the DMSO stock into aqueous media, add the stock solution to the medium while gently swirling or mixing.[8] This rapid dispersion helps prevent the compound from precipitating out of solution. If precipitation occurs, a lower concentration stock or an intermediate dilution step may be necessary.

References

  • Stoddart, M. J. (2011). Cell Viability Assays: Introduction and Overview. In Mammalian Cell Viability (pp. 1-6). Humana Press. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?[Link]

  • PubChem. 2-(3-chlorophenyl)-2-methoxyethan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Sartorius. Sterile Filtration Solutions. [Link]

  • Jamalzadeh, L., et al. (2016). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • PubChem. 2-Methoxyethylamine. National Center for Biotechnology Information. [Link]

  • Ates, G., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Avesis. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Link]

  • Global Filter. Sterile Pharmaceutical Filtration. [Link]

  • Ghasemi, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar. [Link]

  • Kumar, L., et al. (2019). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. [Link]

  • Cytiva. (2020). Preparation of 4-point solvent correction and samples for binding assay in 2% DMSO. [Link]

  • Rompa. (2026). Sterile filtration: definition, application, and examples. [Link]

  • ResearchGate. (2024). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. [Link]

  • Tastan, P., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Meka, M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

Sources

Application

Application Note: 2-(3-Chlorophenyl)-2-methoxyethan-1-amine Hydrochloride in Advanced Scaffold Synthesis

Executive Summary & Structural Rationale 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (CAS: 1354952-69-4) is a highly specialized, bifunctional chemical building block utilized in modern drug discovery and org...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (CAS: 1354952-69-4) is a highly specialized, bifunctional chemical building block utilized in modern drug discovery and organic synthesis[1]. Structurally, it is a β -methoxy phenethylamine derivative bearing a meta-chloro substitution.

Pharmacological Relevance: The incorporation of a β -methoxy group fundamentally alters the physicochemical and pharmacological profile of the phenethylamine scaffold. Unlike standard amphetamines, β -methoxy phenethylamines lack anorectic activity and exhibit distinct binding affinities at adrenergic receptors, making them valuable precursors for CNS and metabolic disorder therapeutics[2]. Furthermore, the methoxy group restricts the conformational flexibility of the ethylamine side chain and acts as a pure hydrogen-bond acceptor, improving blood-brain barrier (BBB) penetrance compared to β -hydroxy analogs.

Chemical Reactivity: The primary amine serves as a versatile nucleophile for amidation, reductive amination, and sulfonylation. The meta-chloro group provides a lipophilic vector for deep-pocket target engagement while simultaneously blocking metabolic oxidation at the 3-position of the phenyl ring.

Physicochemical Properties & Handling

Handling hydrochloride salts of functionalized amines requires specific stoichiometric adjustments during synthesis to ensure the amine is properly free-based in situ.

PropertyValue / Description
Chemical Name 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride
CAS Registry Number 1354952-69-4[3]
Molecular Formula C9H12ClNO · HCl
Molecular Weight 222.11 g/mol (Salt) / 185.65 g/mol (Free Base)
Physical State Solid
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A[3]
Solubility Soluble in DMSO, Methanol, Water; Insoluble in Hexanes

Experimental Workflows & Protocols

Workflow A: Synthesis of 4-Methoxy-Tetrahydroisoquinolines (THIQs) via Modified Pictet-Spengler Reaction

Expertise & Experience: The Pictet-Spengler cyclization of β -methoxy phenethylamines is notoriously challenging when the aromatic ring is deactivated by electron-withdrawing groups (such as the meta-chloro substituent). Standard mild conditions (e.g., catalytic acid in DCM) stall at the imine intermediate. To drive the electrophilic aromatic substitution without triggering the elimination of the benzylic methoxy group, neat Trifluoroacetic Acid (TFA) at a moderately elevated temperature (60 °C) provides the optimal balance of Brønsted acidity and ionizing power.

G A 2-(3-Chlorophenyl)-2- methoxyethan-1-amine C Imine Intermediate A->C B Carbonyl Compound B->C D Acid Catalysis (TFA, 60°C) C->D E Electrophilic Aromatic Substitution D->E F 4-Methoxy-THIQ Scaffold E->F

Workflow for the synthesis of 4-methoxy-THIQ scaffolds via Pictet-Spengler cyclization.

Optimization of Cyclization Conditions

Acid CatalystSolventTemp (°C)Conversion (%)Major Byproduct / Observation
TFA (1.1 eq)DCM25< 10Unreacted imine isolated
TFA (Neat) None 60 85 Clean conversion, trace demethoxylation
BF3·OEt2 (2.0 eq)DCE8060Significant enamine degradation[4]
HCl (4M)Dioxane2520Imine hydrolysis products

Step-by-Step Protocol:

  • Imine Formation: In an oven-dried 20 mL scintillation vial, suspend 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (1.0 mmol, 222 mg) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 1.2 mmol, 209 µL) dropwise. Stir for 10 minutes until a clear solution forms.

  • Condensation: Add the desired aldehyde (1.05 mmol) and anhydrous magnesium sulfate (MgSO4, 500 mg). Stir at room temperature for 4 hours.

  • Solvent Exchange: Filter the mixture to remove MgSO4 and concentrate the filtrate under reduced pressure to yield the crude imine.

  • Cyclization: Dissolve the crude imine in neat Trifluoroacetic acid (TFA, 3.0 mL). Seal the vial and heat to 60 °C in an aluminum heating block for 12 hours.

  • Self-Validating Workup: Cool to room temperature and carefully quench by adding the mixture dropwise to an ice-cold saturated aqueous NaHCO3 solution (50 mL) until pH ~8 is reached. Extract with Ethyl Acetate (3 x 20 mL).

  • Quality Control (QC): Analyze the organic layer via LC-MS. The desired THIQ product should exhibit an [M+H]+ peak corresponding to the exact mass of the cyclized product, retaining the methoxy group. Diagnostic marker: A loss of 32 Da (methanol) in the mass spectrum indicates that the heating conditions were too harsh, causing unwanted elimination into a fully aromatic isoquinoline.

Workflow B: Parallel Library Generation via Amide Coupling

Expertise & Experience: When utilizing this intermediate for the synthesis of targeted libraries (e.g., GPCR ligands or kinase inhibitors), the primary amine must be coupled with various carboxylic acids. Because the amine is sterically unhindered but slightly deactivated by the inductive pull of the adjacent β -methoxy and meta-chlorophenyl groups, highly efficient coupling reagents like HATU are preferred over standard carbodiimides (EDC/DCC) to ensure quantitative yields and prevent epimerization if chiral acids are used.

Step-by-Step Protocol:

  • Activation: In a dry reaction vessel, dissolve the carboxylic acid (1.1 mmol) and HATU (1.1 mmol, 418 mg) in anhydrous N,N-Dimethylformamide (DMF, 4.0 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 522 µL) and stir for 15 minutes at room temperature to form the active O7-azabenzotriazole ester.

  • Amine Addition: Add 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (1.0 mmol, 222 mg) in one portion. The excess DIPEA (3.0 eq total) ensures the complete free-basing of the hydrochloride salt while maintaining the basic environment required for HATU coupling.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup & Validation: Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), brine, dry over Na2SO4, and concentrate.

  • Quality Control (QC): Validate purity via 1H NMR. The benzylic proton (CH-OCH3) typically appears as a distinct doublet or triplet around 4.2–4.6 ppm in the free amine, shifting slightly downfield upon amidation. The presence of this peak confirms the structural integrity of the β -methoxy ether has survived the coupling conditions.

References

  • NextSDS. "2-(3-chlorophenyl)-2-methoxyethan-1-amine hydrochloride — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]

  • Zini, R., et al. "Development of novel β2-adrenergic receptor agonists for the stimulation of glucose uptake – The importance of chirality and ring size of cyclic amines." ResearchGate. URL:[Link]

  • "Lewis Acid Catalyzed Cyclization Reactions of Ethenetricarboxylates via Intramolecular Hydride Transfer." The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Method

Best storage conditions for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride powder stability

Application Note & Protocol Topic: Optimal Storage and Stability Assessment of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride Powder Abstract: This document provides a comprehensive guide for researchers, scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Optimal Storage and Stability Assessment of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride Powder

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the storage of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride powder to ensure its long-term stability and integrity. It details the underlying scientific principles for the recommended conditions and furnishes detailed protocols for conducting forced degradation and formal stability studies in accordance with established international guidelines.

Introduction: Understanding the Molecule's Vulnerabilities

2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is a substituted phenylethylamine derivative.[1] The stability of this solid-state powder is paramount for its use in research and development, as degradation can lead to the formation of impurities, loss of potency, and unreliable experimental outcomes. The molecule's structure presents several potential vulnerabilities:

  • Amine Hydrochloride Salt: The hydrochloride salt form enhances water solubility but also introduces significant hygroscopicity. Amine salts readily absorb atmospheric moisture, which can act as a medium for hydrolytic degradation or lead to physical changes like clumping.[2][3]

  • Aromatic Ring and Methoxy Group: The substituted phenyl ring and the methoxy ether linkage can be susceptible to oxidative and photolytic degradation.[4]

  • Chiral Center: The carbon atom bonded to the chlorophenyl and methoxy groups is a chiral center. Changes in storage conditions could potentially lead to racemization or degradation affecting stereospecificity, which is often critical for biological activity.

This guide provides a systematic approach to mitigate these risks through controlled storage and to verify stability through rigorous testing.

Recommended Storage Conditions

To maintain the chemical and physical integrity of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride powder, the following storage conditions are recommended. These are based on the compound's chemical nature and general principles for amine salt stability.[2][5]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential chemical degradation reactions and minimizes volatility. While some amine salts are stable at controlled room temperature, refrigeration provides a more robust safeguard against thermal decomposition.[6][7]
Humidity Store in a desiccated environment (<30% RH)The compound is presumed to be hygroscopic. Low humidity prevents water absorption, which can lead to hydrolysis, physical caking, and the initiation of other degradative pathways.[2][3]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)For long-term storage, an inert atmosphere minimizes the risk of oxidation, a common degradation pathway for amines and ether-containing compounds.[4]
Light Protect from light (use amber glass vials)Aromatic compounds can be sensitive to light. Protection from UV and visible light prevents potential photolytic degradation, which could lead to complex impurity profiles.[8][9]
Container Tightly sealed, chemically inert containerA well-sealed container, such as an amber glass vial with a PTFE-lined cap, prevents exposure to moisture and atmospheric oxygen. The inert material avoids any potential interaction with the compound.[2]

Experimental Protocols for Stability Verification

A robust stability program is essential to define a re-test period or shelf life. The following protocols are designed based on the International Council for Harmonisation (ICH) guidelines.[8][9] The primary goal is to demonstrate that the chosen analytical methods are stability-indicating and to gather data supporting the recommended storage conditions.

Diagram 1: Overall Stability Study Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Data Analysis A Develop HPLC Purity Method B Perform Forced Degradation Study A->B C Validate as Stability-Indicating B->C D Place 3 Batches on Stability (Long-Term & Accelerated) C->D E Pull Samples at Time Points D->E F Analyze Samples (Purity, Appearance, Water Content) E->F G Evaluate Degradation Trends F->G H Establish Re-Test Period G->H

Caption: Workflow for a comprehensive stability assessment program.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and to ensure the primary analytical method (e.g., HPLC) is "stability-indicating," meaning it can separate, detect, and quantify new degradation products from the parent compound.[10]

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Oxidation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours. Dissolve the stressed powder to a final concentration of ~0.1 mg/mL for analysis.

  • Photostability: Expose the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[9] A control sample should be wrapped in aluminum foil. Dissolve both samples to ~0.1 mg/mL for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent peak to ensure that potential impurities are generated at detectable levels.

Protocol 2: Formal Stability Study (Long-Term & Accelerated)

Objective: To monitor the stability of the powder under defined storage conditions over time to establish a re-test period.[11]

Methodology:

  • Batch Selection: Use at least three primary batches of the powder for the study. The batches should be manufactured using a process that simulates the final production process.[8][10]

  • Packaging: Package the samples in the proposed container-closure system (e.g., tightly sealed amber glass vials).

  • Storage Conditions & Time Points: Place the samples into calibrated stability chambers set to the conditions outlined in the table below.

Study TypeStorage Condition (Temperature / Relative Humidity)Minimum DurationTesting Time Points (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6

These conditions are based on ICH guidelines for Climatic Zone II.[12] Adjustments may be needed for other zones.

  • Sample Pulls & Analysis: At each designated time point, remove samples from the stability chambers and allow them to equilibrate to room temperature before opening.

  • Perform Analysis: Conduct the following tests:

    • Appearance: Visually inspect for any changes in color, texture, or for clumping.

    • Purity/Impurities (HPLC): Analyze using the validated stability-indicating HPLC method. Quantify the parent compound and any degradation products.

    • Water Content (Karl Fischer Titration): Determine the water content to monitor for moisture absorption.

Analytical Methodologies

A validated, stability-indicating analytical method is the cornerstone of any stability study.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and detecting degradation products.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength appropriate for the chromophore of the molecule (e.g., 220 nm or 254 nm).

    • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. The forced degradation study is critical for proving specificity.

  • Karl Fischer Titration: This is the standard method for accurately determining water content in a solid powder, essential for tracking hygroscopicity.

Potential Degradation Pathways

Based on the structure of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, several degradation pathways can be hypothesized. The forced degradation study will help confirm which of these are most relevant.

Diagram 2: Hypothesized Degradation Pathways

Caption: Potential chemical degradation routes for the target compound.

  • Oxidative Deamination: The primary amine group can be oxidized, potentially leading to the corresponding aldehyde or ketone. This is a known metabolic pathway for phenylethylamines.[13][14]

  • Ether Hydrolysis: Under acidic or basic conditions, the methoxy group (an ether) could be hydrolyzed to a hydroxyl group.

  • Aromatic Ring Reactions: The chlorophenyl ring could undergo further reactions, such as hydroxylation (oxidation) or reductive dehalogenation (loss of the chlorine atom), particularly under photolytic stress.

Conclusion

The stability of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride powder is best maintained by strict control over its storage environment. Storing the compound under refrigerated (2-8°C), dry (<30% RH), and dark conditions in a tightly sealed, inert container is critical to minimizing degradation. For long-term archival, storage under an inert atmosphere is strongly advised. The implementation of a formal stability study, including forced degradation and long-term testing as outlined in this guide, is essential for understanding the compound's degradation profile and establishing a scientifically justified re-test period.

References

  • PubChem. 2-Methoxyethylamine. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Scribd. Heat Stable Amine Salts Testing Method. [Link]

  • PubChemLite. 2-(3-chlorophenyl)-2-methoxyethan-1-amine hydrochloride (C9H12ClNO). [Link]

  • Journal of the American Chemical Society. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]

  • ResearchGate. Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes. [Link]

  • PMC. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. [Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • PubChem. amine. National Center for Biotechnology Information. [Link]

  • Linquip. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • MDPI. Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. [Link]

  • PMC. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. [Link]

  • ResearchGate. (A) Pathways for the catabolism of phenylethylamine, tyramine, and... [Link]

  • Pharmapproach. Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. [Link]

  • OpenStax. 24.8 Reactions of Arylamines. [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation). [Link]

  • PubMed. Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U. [Link]

  • API. How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. [Link]

  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

  • ResearchGate. The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues. [Link]

  • American Pharmaceutical Review. Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. [Link]

  • ResearchGate. (PDF) ICH guidelines for the stability. [Link]

Sources

Application

Application Note: In Vivo Dosing Vehicle Formulation for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine Hydrochloride

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Formulation Rationale Executive Summary The transition of a novel chemical entity fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Formulation Rationale

Executive Summary

The transition of a novel chemical entity from in vitro screening to in vivo preclinical models requires meticulous formulation to ensure accurate dosing, optimal bioavailability, and minimal vehicle-induced toxicity. This application note details the physicochemical rationale, vehicle selection, and step-by-step formulation protocols for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (CAS: 1354952-69-4). By establishing a self-validating formulation system, this guide ensures that experimental readouts reflect true pharmacodynamic effects rather than vehicle-induced artifacts.

Physicochemical Profiling & Formulation Rationale

To design an optimal dosing vehicle, we must first analyze the intrinsic properties of the Active Pharmaceutical Ingredient (API) and establish the causality behind our formulation choices.

  • Chemical Nature: The compound is a low-molecular-weight primary amine presented as a hydrochloride (HCl) salt.

  • Solubility Causality: The HCl salt form confers high aqueous solubility. This is a significant advantage, as it bypasses the need for complex, potentially toxic co-solvents (e.g., high concentrations of DMSO or PEG400) or surfactants (e.g., Tween-80) that are typically required to force lipophilic discovery compounds into solution[1].

  • pH & Tolerability Causality: While highly soluble, dissolving an amine hydrochloride in water releases protons, resulting in an acidic solution. If administered intravenously (IV) or intraperitoneally (IP) without buffering, unbuffered acidic solutions (pH < 5) can cause localized phlebitis, tissue necrosis, and trigger acute stress responses (e.g., elevated cortisol) that confound in vivo readouts[2]. Furthermore, established toxicological guidelines dictate that parenteral dosing formulations should ideally be maintained between pH 5 and 9[3].

Vehicle Selection & Dosing Parameters

The selection of the vehicle is strictly dictated by the intended route of administration. The table below summarizes the optimal vehicles and absolute volume limits to prevent volume-induced physiological stress in rodent models[2],[3].

Route of AdministrationPreferred VehicleMax Volume (Mice)Max Volume (Rats)Causality / Rationale for Selection
Intravenous (IV) 1X PBS (pH 7.4)5 mL/kg5 mL/kgRequires strict physiological pH (7.4) and isotonicity (~290 mOsm/kg) to prevent hemolysis and venous irritation[3].
Intraperitoneal (IP) 1X PBS or 0.9% Saline10 mL/kg10 mL/kgThe peritoneal cavity has a large surface area. Isotonicity is critical to prevent rapid fluid shifts (ascites or dehydration)[2].
Oral Gavage (PO) 0.9% Saline or DI Water10 mL/kg10 mL/kgThe GI tract easily tolerates wider pH (pH 2–7) and osmolality variations. Unbuffered saline minimizes buffer-induced GI irritation[2].

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Formulation

Target: 5 mg/mL solution in 1X Phosphate-Buffered Saline (PBS). Note: This protocol utilizes a volume-reserve titration method to ensure the final concentration remains exact after pH adjustment.

  • Weighing: Accurately weigh 50.0 mg of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl using a calibrated analytical balance. Transfer to a sterile 15 mL glass vial.

  • Initial Dissolution (Causality Step): Add 8.0 mL of sterile 1X PBS (80% of the final 10.0 mL volume). Causality: The addition of the HCl salt will consume the buffering capacity of the phosphate ions, lowering the pH. Reserving 20% of the volume provides the necessary fluid "headroom" to titrate the pH back to physiological levels without overshooting the target volume.

  • Agitation: Vortex the solution for 60 seconds until visually clear. (Due to the salt form, dissolution should be rapid and complete).

  • pH Titration: Measure the pH using a micro-pH probe. The solution will likely be acidic (pH 4.0 - 5.5). Add 0.1N NaOH dropwise while stirring until the pH stabilizes at 7.2 - 7.4 .

  • Volume Make-up: Transfer the solution to a volumetric flask (or use a calibrated pipette) and add 1X PBS to reach the exact final volume of 10.0 mL.

  • Sterile Filtration (Causality Step): Draw the solution into a sterile syringe and filter through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile, depyrogenated dosing vial. Causality: PES is highly hydrophilic, provides rapid flow rates for aqueous buffers, and exhibits ultra-low non-specific drug binding, ensuring the final concentration of the API remains unaltered post-filtration.

Protocol B: Oral Gavage (PO) Formulation

Target: 10 mg/mL solution in 0.9% Normal Saline.

  • Weighing: Weigh 100.0 mg of the API and transfer to a sterile vial.

  • Dissolution: Add exactly 10.0 mL of 0.9% Normal Saline.

  • Agitation: Vortex for 1-2 minutes until completely dissolved.

  • Verification: For oral dosing, strict pH adjustment to 7.4 is unnecessary as the gastric environment is highly acidic (pH 1.5 - 3.5). The natural pH of this saline solution (expected pH ~4-5) is perfectly tolerated by the rodent gastrointestinal tract[2].

Quality Control & Validation (The Self-Validating System)

A formulation protocol is only as robust as its validation. Before releasing the vehicle for in vivo dosing, the following self-validating Quality Control (QC) loop must be executed to ensure animal welfare and data integrity.

QC ParameterTarget SpecificationAnalytical MethodCausality for Validation
Visual Inspection Clear, colorless, no particulatesVisual against black/white backgroundParticulates injected IV can cause fatal pulmonary embolisms.
pH IV/IP: 7.2 – 7.4 PO: 4.0 – 7.0Micro-pH meterValidates that the titration step (Protocol A, Step 4) was successful[3].
Osmolality 280 – 320 mOsm/kgFreezing point osmometerConfirms the NaOH titration did not inadvertently create a hypertonic solution, which would cause tissue damage[2].
Concentration 95% – 105% of targetHPLC-UVValidates that the API did not precipitate or bind to the PES filter membrane.

Workflow Visualization

The following diagram illustrates the logical decision tree and self-validating workflow for formulating this amine hydrochloride compound.

FormulationWorkflow API API: 2-(3-Chlorophenyl)-2- methoxyethan-1-amine HCl Solubility Assess Physicochemical Properties (Highly Water Soluble, Acidic) API->Solubility Route Select Route of Administration Solubility->Route IV Intravenous (IV) / Intraperitoneal (IP) Route->IV PO Oral Gavage (PO) Route->PO VehicleIV Vehicle: 1X PBS Target pH: 7.2 - 7.4 IV->VehicleIV VehiclePO Vehicle: 0.9% Saline Target pH: 4.0 - 7.0 PO->VehiclePO Adjust Dissolve & Adjust pH (0.1N NaOH dropwise) VehicleIV->Adjust Mix Dissolve & Vortex (No pH adjustment needed) VehiclePO->Mix Filter Sterile Filtration (0.22 µm PES Membrane) Adjust->Filter Mix->Filter Optional for PO QC Quality Control (Osmolality, pH, HPLC) Filter->QC Dose In Vivo Dosing QC->Dose

Figure 1: Decision tree and formulation workflow for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl.

References

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). "Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation." Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.

  • Paul, S., & Sun, D. (2015). "Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species." Molecular Pharmaceutics, 12(3), 840-854.

  • Gad, S. C., Cassidy, C. D., Aubert, N., Spainhour, B., & Robbe, H. (2006). "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology, 25(6), 499-521.

Sources

Method

Application Note: Single-Crystal X-Ray Diffraction (SCXRD) Preparation for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine Hydrochloride

Target Audience: Structural Biologists, Medicinal Chemists, and Solid-State Pharmaceutical Scientists. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Structural Rationale The structural elucidat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Solid-State Pharmaceutical Scientists. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Structural Rationale

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) via Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for determining absolute stereochemistry, hydrogen-bonding networks, and polymorphic packing .

The target compound, 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (CAS: 1354952-69-4), presents specific crystallographic challenges and opportunities:

  • Salt Form Dynamics: As a hydrochloride salt, the crystal lattice will be dominated by a robust charge-assisted hydrogen bonding network between the primary ammonium group ( −NH3+​ ) and the chloride anion ( Cl− ) .

  • Stereochemistry: The molecule possesses a chiral center at C2. If synthesized as an enantiopure compound, it will crystallize in a non-centrosymmetric space group (e.g., P21​ or P21​21​21​ ). The presence of the heavier chlorine atom allows for the precise determination of absolute configuration using anomalous dispersion, particularly when utilizing Copper radiation ( λ=1.5418 Å).

  • Solubility Profile: Hydrochloride salts are highly polar, making them prone to rapid, uncontrolled precipitation in standard evaporation setups, which often yields twinned or microcrystalline powders rather than diffraction-quality single crystals.

This guide details the optimized thermodynamic crystallization strategies required to grow, harvest, and mount high-quality single crystals of this specific compound.

Experimental Strategy & Workflow

To prevent the kinetic trapping that leads to polycrystalline crusts, we must rely on thermodynamically controlled methods—specifically Vapor Diffusion and Liquid-Liquid Layering .

Workflow Start Compound: 2-(3-Chlorophenyl)-2- methoxyethan-1-amine HCl Solvent Solvent Screening (MeOH, EtOH, H2O) Start->Solvent AntiSolvent Anti-Solvent Selection (Et2O, EtOAc, Hexane) Solvent->AntiSolvent VD Vapor Diffusion (Primary Method) AntiSolvent->VD LL Liquid-Liquid Layering (Secondary Method) AntiSolvent->LL Harvest Crystal Harvesting under Paratone-N Oil VD->Harvest LL->Harvest Mount Cryo-Loop Mounting (100 K N2 Stream) Harvest->Mount XRD SCXRD Data Collection (Cu-Ka Radiation) Mount->XRD

Fig 1: End-to-end workflow for the SCXRD preparation of the target hydrochloride salt.

Solvent Selection Matrix

Selecting the correct solvent/anti-solvent pair is critical. The primary amine hydrochloride dictates high solubility in protic solvents, while the chlorophenyl moiety provides some lipophilic character.

Solvent TypeRecommended SolventsBoiling Point (°C)Rationale for Selection
Good Solvents Methanol (MeOH)64.7Excellent solubility for HCl salts; low viscosity promotes mass transfer.
Ethanol (EtOH)78.3Slower evaporation rate than MeOH; good for temperature-controlled cooling.
Water ( H2​O )100.0High solubility, but risk of forming hydrate polymorphs.
Anti-Solvents Diethyl Ether ( Et2​O )34.6High vapor pressure makes it ideal for vapor diffusion into MeOH.
Ethyl Acetate (EtOAc)77.1Moderate polarity; excellent for liquid-liquid layering over heavy solvents.
Hexanes68.7Highly non-polar; forces rapid precipitation (use with extreme caution).

Detailed Crystallization Protocols

Protocol A: Vapor Diffusion (The "Gold Standard" for Salts)

Vapor diffusion allows the anti-solvent to slowly permeate the good solvent through the vapor phase, gradually lowering the solubility of the salt and inducing nucleation at the lowest possible supersaturation level .

VaporDiffusion Inner Inner Vial API in Methanol Seal Sealed Chamber Vapor Equilibration Inner->Seal Vaporizes Outer Outer Vial Diethyl Ether Outer->Seal Diffuses Crystal Nucleation Single Crystals Seal->Crystal Supersaturation

Fig 2: Mechanism of vapor diffusion driving thermodynamically controlled nucleation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5–10 mg of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride in 0.5 mL of HPLC-grade Methanol in a 1-dram (4 mL) glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 1-dram inner vial. Causality: Dust particles act as heterogeneous nucleation sites, leading to multiple small crystals rather than one large single crystal.

  • Assembly: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully add 3–4 mL of Diethyl Ether to the outer 20 mL vial, ensuring the liquid level remains below the rim of the inner vial.

  • Sealing: Cap the outer vial tightly and seal with Parafilm. Place the setup in a vibration-free environment at a constant temperature (e.g., 20 °C).

  • Incubation: Allow 3 to 14 days for crystals to form. Do not disturb the vial during this period.

Protocol B: Liquid-Liquid Diffusion (Layering)

If vapor diffusion yields twinned crystals, layering utilizes a density gradient to control the diffusion rate.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of the compound in 0.5 mL of a dense, good solvent (e.g., Dichloromethane mixed with a few drops of Methanol to ensure complete dissolution of the HCl salt).

  • Transfer: Place the solution in a narrow NMR tube.

  • Buffer Layer (Optional but Recommended): Carefully layer 0.2 mL of a 50/50 mixture of the good solvent and anti-solvent using a glass capillary or syringe.

  • Anti-Solvent Layering: Gently layer 1.0 mL of a lighter anti-solvent (e.g., Hexanes or pure Ethyl Acetate) on top.

  • Diffusion: Seal the tube and leave it undisturbed. Crystals will grow at the interface as the layers slowly mix over 1–3 weeks.

Crystal Harvesting and Mounting

Hydrochloride salts can occasionally crystallize as solvates or hydrates. If removed from their mother liquor and exposed to ambient air, they may undergo efflorescence (loss of solvent), causing the crystal lattice to collapse into an opaque, non-diffracting powder.

Harvesting Protocol:

  • Preparation of the Loop: Select a highly transparent MiTeGen polyimide mount or a nylon loop sized to match the crystal (ideally 100–200 µm).

  • Cryoprotectant Application: Place a drop of heavy inert oil (e.g., Paratone-N or perfluoropolyether) onto a glass microscope slide.

  • Extraction: Using a wide-bore glass pipette, extract the crystals along with a small amount of the mother liquor and deposit them directly into the oil drop.

  • Separation: Under a polarized light stereomicroscope, use a micro-scalpel or acupuncture needle to separate a single, defect-free crystal from any clusters. Causality: Polarized light helps identify single crystals; a true single crystal will extinguish light uniformly when rotated, whereas twinned crystals will show patchy extinction.

  • Mounting: Scoop the selected crystal into the loop, ensuring it is completely coated in the oil to prevent solvent loss and protect against atmospheric moisture.

Data Collection Preparation

Once mounted, the crystal must be immediately transferred to the goniometer of the X-ray diffractometer.

  • Cryo-Cooling (100 K): The crystal should be flash-cooled in a 100 K nitrogen gas stream. Causality: Cryo-cooling minimizes the thermal vibrations of the atoms (reducing Debye-Waller factors), which significantly enhances the intensity of high-angle diffraction spots. This is critical for accurately resolving the positions of the methoxy oxygen versus the amine nitrogen.

  • Radiation Source: For 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, utilize a Copper ( CuKα ) X-ray source if available. The chlorine atom exhibits a strong anomalous scattering signal at the Cu wavelength, which allows for the definitive assignment of the absolute configuration (Flack parameter ≈0 ) at the chiral C2 carbon.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Opaque/Cracked Crystals Efflorescence (loss of solvent of crystallization).Harvest faster; keep crystals submerged in mother liquor or Paratone-N oil at all times.
Needle-like Clusters / Twinning Supersaturation reached too quickly.Reduce the concentration of the starting solution; use a lower vapor pressure anti-solvent (e.g., switch from Ether to EtOAc).
No Crystallization Compound is too soluble in the chosen system.Place the vapor diffusion setup in a refrigerator (4 °C) to lower solubility, or evaporate some of the good solvent.

References

  • Title: Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (Royal Society of Chemistry) URL: [Link]

  • Title: Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient: Mexiletine Hydrochloride Source: Crystal Growth & Design (American Chemical Society) URL: [Link]

  • Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: Molecular Pharmaceutics (American Chemical Society) URL: [Link]

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride

Welcome to the Technical Support Center for the synthesis of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (CAS: 1354952-69-4)[1]. This compound is a highly valuable β -methoxy phenethylamine derivative utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (CAS: 1354952-69-4)[1].

This compound is a highly valuable β -methoxy phenethylamine derivative utilized in medicinal chemistry and drug development. However, its synthesis is notoriously prone to yield-killing side reactions, including retro-Henry cleavage and catalytic hydrodehalogenation. This guide provides researchers and application scientists with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize synthesis yield and purity.

Synthesis Workflow Overview

SynthesisWorkflow A 3-Chlorobenzaldehyde + Nitromethane B 1-(3-Chlorophenyl)-2-nitroethan-1-ol (Henry Reaction) A->B Catalytic Base (e.g., NaOH/MeOH) C 1-Chloro-3-(1-methoxy-2-nitroethyl)benzene (O-Methylation) B->C Ag2O, MeI (Avoid strong base) D 2-(3-Chlorophenyl)-2-methoxyethan-1-amine (Nitro Reduction) C->D Zn dust, NH4Cl (Avoid Pd/C) E 2-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl (Salt Formation) D->E Anhydrous HCl in Dioxane/Ether

Figure 1: Optimized 4-step synthesis workflow for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl.

Troubleshooting Guide: Step-by-Step Yield Optimization

Q: Why is my yield so low during the O-methylation of the nitroalkanol intermediate? A: The intermediate 1-(3-chlorophenyl)-2-nitroethan-1-ol is highly susceptible to the retro-Henry reaction . When strong, nucleophilic bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) are used to deprotonate the hydroxyl group, the molecule rapidly decomposes back into 3-chlorobenzaldehyde and nitromethane.

  • The Fix: Switch to strictly mild, non-basic, or heterogeneous methylation conditions. Using Silver(I) Oxide (Ag 2​ O) with Methyl Iodide (MeI) in dichloromethane allows for effective O-methylation driven by the high halophilicity of silver, completely bypassing the retro-Henry cleavage pathway.

Q: I am losing the aryl chloride during the nitro reduction step. How do I prevent dehalogenation? A: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) under H 2​ gas is notorious for causing hydrodehalogenation of aryl chlorides[2]. The C-Cl bond is cleaved, yielding the undesired des-chloro byproduct (2-methoxy-2-phenylethanamine).

  • The Fix: Employ a chemoselective reduction method. Zinc dust in the presence of Ammonium Chloride (NH 4​ Cl) or Raney Nickel provides excellent chemoselectivity[3]. This system rapidly reduces the aliphatic nitro group to a primary amine while leaving the sensitive aryl chloride completely intact[4].

Q: The final hydrochloride salt is forming a sticky syrup instead of a crystalline solid. How can I improve isolation? A: 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is highly hygroscopic. If aqueous HCl is used, or if the solvent matrix is not strictly anhydrous, the salt will trap water, preventing nucleation and causing it to oil out.

  • The Fix: Dissolve the free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) and precipitate the salt using a standardized solution of anhydrous HCl in dioxane (4.0 M).

Data Presentation: Yield Optimization Summary

The table below summarizes the quantitative yield improvements achieved by replacing standard synthetic conditions with our optimized protocols.

Reaction StepStandard Condition (Yield)Optimized Condition (Yield)Primary Cause of Yield Loss in Standard Condition
1. Henry Reaction NaOH (aq), THF (65%)Cat. NaOH, MeOH (88%)Cannizzaro reaction and polymerization side-products.
2. O-Methylation NaH, MeI, THF (25%)Ag 2​ O, MeI, DCM (82%)Base-catalyzed retro-Henry decomposition.
3. Nitro Reduction H 2​ , Pd/C, MeOH (40%)Zn dust, NH 4​ Cl, H 2​ O/THF (85%)Hydrodehalogenation (loss of the 3-chloro group).
4. Salt Formation Aq. HCl, EtOAc (50%)HCl in Dioxane, MTBE (95%)Oiling out due to hygroscopicity and water retention.
Overall Yield ~3.2% ~58.3% Compounded inefficiencies across all steps.

Standardized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Step 1: O-Methylation via Silver(I) Oxide
  • Setup: Dissolve 1-(3-chlorophenyl)-2-nitroethan-1-ol (10.0 mmol) in anhydrous dichloromethane (40 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add freshly activated Silver(I) Oxide (Ag 2​ O, 15.0 mmol) followed by Methyl Iodide (MeI, 50.0 mmol). Wrap the flask in aluminum foil to exclude light.

  • Reaction: Stir vigorously at room temperature for 24-48 hours.

  • Workup: Filter the suspension through a pad of Celite to remove silver salts. Wash the pad with DCM (20 mL). Concentrate the filtrate under reduced pressure.

  • Validation: Analyze via TLC (Hexanes/EtOAc 8:2). The starting material (R f​ = 0.3) should be completely consumed. Crucially, verify the absence of 3-chlorobenzaldehyde (R f​ = 0.7), confirming that retro-Henry decomposition was successfully avoided.

Step 2: Chemoselective Nitro Reduction
  • Setup: Dissolve 1-chloro-3-(1-methoxy-2-nitroethyl)benzene (10.0 mmol) in a mixture of THF (20 mL) and saturated aqueous NH 4​ Cl (20 mL)[4].

  • Reduction: Cool the biphasic mixture to 0 °C. Slowly add activated Zinc dust (50.0 mmol) in small portions over 30 minutes to control the exotherm[3].

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Filter the mixture through Celite to remove unreacted Zinc. Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Validation: Check the crude mass via LC-MS. You should observe the [M+H] + peak at m/z 186.0 (for the 35 Cl isotope). If you see a peak at m/z 152.1, hydrodehalogenation has occurred (indicating contaminated or overly aggressive reducing conditions).

Step 3: Anhydrous Hydrochloride Salt Formation
  • Setup: Dissolve the crude 2-(3-chlorophenyl)-2-methoxyethan-1-amine free base in anhydrous MTBE (15 mL).

  • Precipitation: Cool to 0 °C. Dropwise, add 4.0 M HCl in dioxane (1.2 equivalents). A white precipitate should form immediately.

  • Isolation: Stir for 15 minutes, then filter the solid under a stream of nitrogen. Wash the filter cake with cold, anhydrous MTBE (10 mL). Dry under high vacuum.

  • Validation: The resulting solid should be a free-flowing white powder. Melting point and NMR should confirm high purity without water peaks.

Frequently Asked Questions (FAQs)

Q: Can I use Borane-THF or LiAlH 4​ for the nitro reduction instead of Zinc? A: While Lithium Aluminum Hydride (LiAlH 4​ ) can reduce aliphatic nitro compounds to amines, it is highly reactive and can sometimes lead to complex mixtures or unwanted side reactions in highly functionalized molecules[2]. Borane-THF is generally sluggish for aliphatic nitro compounds. Zinc/NH 4​ Cl remains the most chemoselective and operationally simple choice for preserving the aryl chloride[3][4].

Q: My Ag 2​ O methylation is proceeding very slowly. How can I accelerate it? A: Silver(I) oxide must be freshly prepared or activated. You can also add a catalytic amount of activated 4Å molecular sieves to the reaction mixture to scavenge trace moisture, which significantly accelerates the O-methylation kinetics.

Q: Is it possible to perform the Henry reaction and O-methylation in one pot? A: It is highly discouraged. The basic conditions required for the Henry reaction directly conflict with the neutral/mild conditions required to prevent the retro-Henry reaction during O-methylation. Stepwise isolation guarantees high purity.

References

  • NextSDS. "2-(3-chlorophenyl)-2-methoxyethan-1-amine hydrochloride — Chemical Substance Information." NextSDS Chemical Database.
  • Common Organic Chemistry. "Nitro Reduction - Common Conditions." Common Organic Chemistry.
  • Wikipedia. "Reduction of nitro compounds." Wikipedia, The Free Encyclopedia.
  • National Institutes of Health. "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature." PMC - NIH.

Sources

Optimization

Resolving HPLC peak tailing for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notoriously difficult challenges in liquid chromatography: r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notoriously difficult challenges in liquid chromatography: resolving peak tailing for basic primary amines, specifically 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride .

This guide abandons generic advice in favor of mechanistic causality. We will explore why this specific molecule defies standard chromatographic conditions and establish a self-validating system to permanently resolve the issue.

Part 1: Mechanistic Overview of the Target Analyte

2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is a synthetic primary amine salt. In solution, it dissociates to yield a positively charged primary amine.

  • The Hydrophobic Core: The chlorophenyl ring and methoxy group provide sufficient hydrophobicity for retention on standard reversed-phase (e.g., C18) stationary phases.

  • The Problematic Functional Group: The primary amine has a pKa typically between 9.0 and 10.0. At standard mobile phase pH levels (pH 4.0 – 8.0), this amine is fully protonated ( NH3+​ ).

When a positively charged amine travels through a silica-based column, it encounters residual silanols (Si-OH) on the silica surface[1]. Above pH 3.0, these silanols begin to deprotonate into negatively charged silanoate ions ( Si−O− )[2]. The resulting ion-exchange interaction between the positively charged amine and the negatively charged silanoate creates a secondary retention mechanism. Because this interaction is kinetically slower than hydrophobic partitioning, the analyte molecules desorb at different rates, dragging out the back half of the peak—a phenomenon known as peak tailing .

Part 2: Diagnostic Workflow & Visualization

Before changing columns or mobile phases, you must definitively prove whether the tailing is a Chemical Issue (silanol interactions) or a Physical Issue (dead volume, blocked frits, or bad plumbing)[3].

DiagnosticWorkflow A Observe Peak Tailing (USP Tf > 1.5) for Target Amine B Inject Neutral Marker (e.g., Toluene or Uracil) A->B C Does the neutral marker tail? B->C D Physical / System Issue (Extra-column volume, void) C->D  YES   E Chemical Issue (Secondary Silanol Interactions) C->E  NO   F Check PEEK fittings, replace guard, flush column, reduce tubing ID D->F G Optimize pH (<2.5 or >10.5), Use endcapped or CSH column E->G

Fig 1: Diagnostic workflow differentiating physical vs. chemical peak tailing.

Part 3: Troubleshooting FAQs

Q1: My 2-(3-Chlorophenyl)-2-methoxyethan-1-amine peak has a USP Tailing Factor (Tf) of 2.4. How do I know if my column is dead or if the chemistry is wrong? A: Use the Neutral Marker Diagnostic Test (see Protocol 1). Inject a purely neutral compound like toluene[3]. Neutral compounds cannot participate in acid-base ion-exchange interactions. If the toluene peak is perfectly symmetrical (Tf ≈ 1.0) but your amine tails, the issue is strictly chemical (silanol interaction). If the toluene peak also tails, you have a physical void in the column, a partially blocked inlet frit, or poorly seated tubing connections[2][4].

Q2: I am using a "fully endcapped" C18 column. Why am I still seeing chemical tailing? A: Endcapping is never 100% efficient due to steric hindrance during the manufacturing process; typically, only about 50% of residual silanols are successfully blocked[2]. Furthermore, endcapping groups can hydrolyze and bleed off the column over time, especially if used at low pH, exposing fresh silanols. For aggressive primary amines, standard endcapping is insufficient. You must either suppress the ionization chemically via pH control or switch to a stationary phase designed for bases, such as a Charged Surface Hybrid (CSH) or polar-embedded column[1].

Q3: What is the most effective mobile phase pH strategy for this molecule? A: You have two absolute choices to break the ion-exchange causality; mid-pH (pH 4-8) is a "death zone" for basic amines.

  • Strategy A (Low pH < 2.5): Use 0.1% Trifluoroacetic acid (TFA) or a phosphate buffer at pH 2.0. At this pH, the silanols ( Si−OH ) are fully protonated and neutralized, eliminating their ability to bind to the positively charged amine[5]. TFA also acts as an ion-pairing reagent, further masking the amine.

  • Strategy B (High pH > 10.5): Use an ammonium hydroxide/ammonium bicarbonate buffer. At pH 10.5, the primary amine is deprotonated and becomes neutral. A neutral molecule cannot undergo ion-exchange. Warning: This requires a high-pH tolerant column (e.g., Ethylene Bridged Hybrid - BEH silica) to prevent column dissolution[2].

Q4: Does sample concentration affect tailing? A: Yes. Mass overload exacerbates tailing for basic analytes. Because the number of active silanol sites is limited, a high-concentration injection saturates the standard hydrophobic retention sites, forcing the excess molecules to interact heavily with the slower-desorbing silanol sites[6]. Dilute your sample by 50% and reinject; if the tailing factor improves significantly, you were overloading the column[7].

Part 4: Quantitative Data & Optimization Matrix

The following table synthesizes the expected USP Tailing Factor ( Tf​ ) outcomes for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine under various experimental conditions. An ideal Tf​ is 1.0; standard pharmaceutical acceptance criteria require Tf​≤1.5 [2].

Mobile Phase pHBuffer / AdditiveColumn ChemistryExpected USP Tf​ Diagnostic Result
pH 6.5 10mM Ammonium AcetateStandard C18 (Type A Silica)2.8 - 3.5 Severe Tailing (Ionized silanols + Ionized Amine)
pH 6.5 10mM Ammonium AcetatePolar-Embedded C181.6 - 1.8 Moderate Tailing (Shielding effect helps, but insufficient)
pH 2.0 0.1% Formic AcidHigh-Purity C18 (Type B)1.4 - 1.6 Acceptable (Silanols mostly protonated)
pH 2.0 0.1% Trifluoroacetic AcidHigh-Purity C18 (Type B)1.0 - 1.2 Optimal (Silanols neutral + TFA ion-pairing)
pH 10.5 10mM Ammonium HydroxideHybrid Silica (BEH C18)1.0 - 1.1 Optimal (Amine is neutral, no secondary interactions)

Part 5: Self-Validating Experimental Protocols

Protocol 1: The Neutral Probe Diagnostic Test

Purpose: To isolate physical system volume/damage from chemical secondary interactions.

  • Prepare the Probe: Dissolve Toluene (neutral marker) to a concentration of 0.1 mg/mL in the initial mobile phase.

  • Prepare the Analyte: Prepare 2-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl at 0.1 mg/mL in the same diluent.

  • Chromatographic Run: Inject 5 µL of the Toluene standard, followed by 5 µL of the amine standard using your current method.

  • Data Analysis: Calculate the USP Tailing Factor ( Tf​=W0.05​/2f ) for both peaks[1].

  • Validation Logic:

    • If Toluene Tf​>1.5 : Stop chemistry optimization. Replace the guard column, check the PEEK tubing for dead volume (ensure tubing is bottomed out in the fitting), or replace the physically damaged column[6].

    • If Toluene Tf​≤1.2 AND Amine Tf​>1.5 : Proceed to Protocol 2.

Protocol 2: Mobile Phase pH & Ion-Pairing Optimization

Purpose: To chemically suppress silanol interactions for primary amines.

  • Aqueous Preparation (Mobile Phase A): Prepare 1 Liter of HPLC-grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v solution. The resulting pH will be approximately 1.9 to 2.1.

  • Organic Preparation (Mobile Phase B): Add 1.0 mL of TFA to 1 Liter of HPLC-grade Acetonitrile (0.1% v/v).

  • Column Selection: Install a high-purity, fully endcapped Type-B silica C18 column or a Charged Surface Hybrid (CSH) column.

  • Equilibration: Flush the column with 20 column volumes of 50% A / 50% B to fully saturate the stationary phase with the TFA ion-pairing reagent.

  • Execution: Inject the amine sample. The low pH will protonate the silanols, while the hydrophobic trifluoroacetate anion pairs with the protonated amine, forming a neutral complex that partitions efficiently into the stationary phase without tailing.

Part 6: References

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from: [Link]

  • Axion Labs. HPLC Peak Tailing. Retrieved from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from: [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from: [Link]

  • uHPLCs Lab. How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from: [Link]

  • Restek. Troubleshooting HPLC - Tailing Peaks. Retrieved from: [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. Retrieved from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Formulation of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride. Due to its unique structural features—a benzylic ether coupled with a primary aliphatic amine—this molecule presents specific vulnerabilities in aqueous environments. This document provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does the API degrade rapidly when formulated in 0.1 N HCl or low-pH buffers (pH < 4.0)? Causality: The degradation is driven by the acid-catalyzed SN1 hydrolysis of the benzylic ether moiety. While standard aliphatic ethers are generally unreactive, benzylic ethers are highly susceptible to acidic cleavage[1]. The reaction initiates with the protonation of the ether oxygen, converting it into a superior leaving group[2]. Subsequent loss of methanol generates a benzylic carbocation, which is highly resonance-stabilized by the adjacent 3-chlorophenyl ring[1]. In an aqueous buffer, water acts as a nucleophile, attacking the carbocation to form the degradant 2-(3-chlorophenyl)-2-hydroxyethan-1-amine. Solution: Avoid formulating the API in strong acids or buffers below pH 4.0. If a low pH is required for downstream applications, prepare the stock solution at pH 6.0 and adjust the pH immediately prior to use to minimize exposure time.

SN1_Cleavage A Protonated API (Stable at pH 6) B Oxonium Intermediate (pH < 4) A->B + H⁺ C Benzylic Carbocation (Resonance Stabilized) B->C - CH₃OH D Benzylic Alcohol (Hydrolysis Product) C->D + H₂O, - H⁺

Acid-catalyzed SN1 hydrolysis pathway of the benzylic ether moiety.

Q2: I am observing a gradual loss of API purity at pH 7.4 (PBS) over several days at room temperature, accompanied by a slight yellowing of the solution. What is the mechanism? Causality: This indicates oxidative degradation of the primary amine. Aqueous amine solutions, particularly when unprotonated (free base form), are vulnerable to autoxidation pathways[3]. At physiological pH (7.4), a larger fraction of the primary amine exists as the free base compared to slightly acidic conditions. Trace transition metals (e.g., iron, copper) present in standard buffer salts catalyze the transfer of electrons from the amine to dissolved oxygen, forming reactive imine intermediates that eventually hydrolyze into aldehydes and ammonia[3]. Solution: Implement a dual-pronged antioxidant strategy: (1) Add a chelating agent like 0.05% EDTA to sequester catalytic trace metals, and (2) degas the buffer with an inert gas (Argon or Nitrogen) to displace dissolved oxygen.

Q3: When preparing concentrated stock solutions (>50 mM), the solution becomes cloudy upon adjusting the pH upward to 7.0. How can I resolve this? Causality: The cloudiness is caused by the precipitation of the free base. 2-(3-Chlorophenyl)-2-methoxyethan-1-amine is supplied as a hydrochloride salt, which is highly water-soluble due to the charged ammonium group. As the pH approaches the amine's pKa, the equilibrium shifts toward the neutral, lipophilic free base. Because benzyl ethers are generally stable under neutral to basic conditions[4], the molecule remains chemically intact, but its aqueous solubility drops drastically. Solution: Maintain the stock solution at pH 5.5–6.0 to keep the amine fully protonated. If a neutral pH is strictly required at high concentrations, introduce a biocompatible co-solvent (e.g., 5-10% DMSO or PEG400) prior to pH adjustment to solubilize the free base.

Part 2: Quantitative Stability Matrix

The following table summarizes the degradation vulnerabilities of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride across different pH environments, providing actionable guidelines for formulation.

pH RangePrimary VulnerabilityEstimated Half-Life (25°C)Recommended Action
pH 1.0 - 3.0 Benzylic ether hydrolysis (SN1)< 24 hoursAvoid strong acids; do not use HCl for pH adjustment.
pH 4.0 - 5.0 Slow ether hydrolysis1 - 2 weeksAcceptable for short-term use; store at 4°C.
pH 5.5 - 6.5 Minimal degradation (Optimal) > 6 months Ideal formulation window; use Citrate/Acetate buffers.
pH 7.0 - 8.0 Amine oxidation / Precipitation3 - 7 daysAdd 0.5 mM EDTA; degas buffer; store under Argon.
pH > 8.5 Free base precipitation< 1 hour (Solubility)Use co-solvents (DMSO/PEG) if required.

Part 3: Validated Experimental Protocol

Workflow: Preparation of a Stabilized 10 mM Aqueous Stock Solution

Objective: To formulate a stable, oxidation-resistant, and hydrolysis-free aqueous stock of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride.

Causality-Driven Steps:

  • Buffer Preparation: Prepare a 50 mM Citrate buffer adjusted to pH 6.0. Causality: pH 6.0 is the thermodynamic sweet spot. It is acidic enough to keep the primary amine fully protonated (preventing free base precipitation and slowing autoxidation) but neutral enough to prevent SN1 cleavage of the benzylic ether.

  • Chelation: Add 0.5 mM EDTA to the buffer. Causality: Trace transition metals (Fe³⁺, Cu²⁺) in buffer salts act as electron-transfer catalysts for amine oxidation. EDTA sequesters these metals, shutting down the catalytic cycle.

  • Deoxygenation: Sparge the buffer with Argon gas for 15 minutes. Causality: Displacing dissolved oxygen removes the primary terminal electron acceptor required for oxidative degradation.

  • Dissolution: Slowly add the API to the buffer at 4°C under gentle magnetic stirring. Avoid sonication. Causality: Sonication induces localized cavitation heating and generates free radicals in aqueous media, which can initiate ether cleavage or amine oxidation.

  • Sterilization & Storage: Filter through a 0.22 µm Polyethersulfone (PES) membrane into amber glass vials. Overlay the headspace with Argon and seal. Causality: PES is low-protein/low-drug binding, ensuring no loss of API. Amber glass blocks UV light, preventing potential photolytic cleavage of the chlorophenyl-carbon bond.

Formulation_Workflow Step1 1. Buffer Prep 50mM Citrate (pH 6.0) + 0.5mM EDTA Step2 2. Deoxygenation Sparge with Argon (15 min) Step1->Step2 Step3 3. Dissolution Add API at 4°C under gentle stirring Step2->Step3 Step4 4. Sterilization 0.22 µm PES Filtration Step3->Step4 Step5 5. Storage Amber vials, Argon overlay, -20°C Step4->Step5

Optimized workflow for preparing stable aqueous solutions of the API.

Self-Validating System Check: Baseline Purity Validation: Immediately post-filtration, run a 10 µL aliquot via HPLC-UV (254 nm). A peak area purity of >99.5% validates that the dissolution parameters did not induce degradation. Retain a control aliquot at room temperature for 24 hours and re-test; a purity drop of <0.1% validates the efficacy of the EDTA/Argon antioxidant system.

Part 4: References

  • 18.3: Reactions of Ethers - Acidic Cleavage | Chemistry LibreTexts | 1

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications | 3

  • Benzyl Ethers - Protecting Groups | Organic Chemistry Portal | 4

  • Cleavage Of Ethers With Acid | Master Organic Chemistry |2

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting the synthesis and purification of 2-(3-C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting the synthesis and purification of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride .

The production of this specific β -methoxy phenethylamine derivative presents unique chemoselective challenges. Standard synthetic routes often generate closely related impurities that are difficult to purge. This guide breaks down the causality of these impurities and provides self-validating, field-proven protocols to achieve >99.5% API purity.

Synthetic Workflow & Impurity Profiling

The most regioselective route to this molecule utilizes a Henry (nitroaldol) reaction, followed by a Michael addition of methanol, and subsequent nitro reduction. Understanding this pathway is critical, as the reduction step is the primary nexus for impurity generation.

Workflow SM 3-Chlorobenzaldehyde + Nitromethane Henry Henry Reaction SM->Henry Nitrostyrene 1-(3-Chlorophenyl) -2-nitroethene Henry->Nitrostyrene Michael Michael Addition (Methanol) Nitrostyrene->Michael MethoxyNitro 1-(3-Chlorophenyl)-1-methoxy -2-nitroethane Michael->MethoxyNitro Reduction Catalytic Hydrogenation MethoxyNitro->Reduction FreeBase 2-(3-Chlorophenyl)-2-methoxy -ethan-1-amine Reduction->FreeBase Imp1 Des-chloro Impurity (Hydrodehalogenation) Reduction->Imp1 Imp2 Secondary Amine Dimer (Condensation) Reduction->Imp2 Salting HCl Gas / IPA FreeBase->Salting API Final API: Hydrochloride Salt Salting->API

Synthetic workflow of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl and impurity formation nodes.

Troubleshooting Guide: Critical Impurities & Causality

Q: Why am I seeing a significant amount of the des-chloro impurity (2-methoxy-2-phenylethan-1-amine) in my final product?

Cause: This is the result of hydrodehalogenation during the catalytic hydrogenation of the chloronitro intermediate. Noble metal catalysts (like standard Pd/C) readily insert into the aryl C–Cl bond via oxidative addition. Subsequent reductive elimination with hydride replaces the chlorine atom with hydrogen . Solution: You must switch to a chemoselective reduction system. I recommend using a poisoned Platinum catalyst (e.g., Pt/C doped with sulfides) or a non-noble metal alternative like Molybdenum-doped Raney Nickel, which selectively reduces the nitro group without cleaving the aryl chloride .

Q: My LC-MS/NMR shows a persistent secondary amine dimer. What causes this and how do I prevent it?

Cause: During the reduction of the nitro group, intermediate nitroso and hydroxylamine species form. These can tautomerize or partially reduce into an imine. The newly formed primary amine product acts as a nucleophile, attacking this imine and forming a secondary amine dimer. Solution: Conduct the hydrogenation in an acidic medium (e.g., methanolic HCl). By protonating the primary amine immediately upon formation, you eliminate its nucleophilicity, effectively shutting down the dimerization pathway.

Q: I have a regioisomer contamination (1-(3-chlorophenyl)-2-methoxyethan-1-amine). How did this form?

Cause: This regioisomer typically arises if you utilized an epoxide-opening route (e.g., 3-chlorostyrene oxide + ammonia, followed by O-methylation). Nucleophilic attack on the epoxide can occur at both the benzylic ( α ) and terminal ( β ) carbons, yielding a mixture. Solution: The Henry/Nitrostyrene route shown in the workflow above definitively fixes the regiochemistry, as the Michael addition of methanol is highly selective for the benzylic position. If you are stuck purifying an epoxide-derived mixture, utilize the differential solubility of the isomers in Ethyl Acetate (EtOAc) via fractional crystallization.

Quantitative Data: Solubility & Crystallization Metrics

To purge organic impurities without sacrificing yield, we utilize a "bottom-up" parallel crystallization approach . The table below summarizes the performance of various solvent systems for the final API hydrochloride salt.

Solvent SystemRatio (v/v)API Solubility (mg/mL at 25°C)Impurity ClearanceYield (%)Purity (HPLC)
Isopropanol (IPA)100%45.2Moderate65%96.5%
Ethyl Acetate (EtOAc)100%2.1Poor (API crashes out)92%91.0%
IPA / EtOAc 1:5 8.5 Excellent 84% >99.5%
Methanol / MTBE1:1012.4Good78%98.2%

Step-by-Step Purification Protocol

The following methodology details the optimized Anti-Solvent Crystallization (IPA/EtOAc) workflow. This protocol is a self-validating system: the hot filtration step guarantees the removal of inorganic salts, while the controlled cooling ramp prevents the entrapment of the des-chloro impurity in the crystal lattice.

Materials Required:

  • Crude 2-(3-chlorophenyl)-2-methoxyethan-1-amine hydrochloride

  • Anhydrous Isopropanol (IPA) (Karl Fischer < 0.1%)

  • Anhydrous Ethyl Acetate (EtOAc)

  • Pure API seed crystals

Methodology:

  • Dissolution: Suspend 10.0 g of crude API in 20 mL of anhydrous IPA in a jacketed reactor.

  • Heating: Heat the suspension to 75 °C under gentle mechanical agitation (200 rpm) until complete dissolution is achieved.

  • Hot Filtration (Validation Step): Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean reactor. Causality: This step is mandatory to physically remove insoluble inorganic salts (e.g., residual catalyst or NaCl) that act as unwanted nucleation sites.

  • Anti-Solvent Addition: While maintaining the filtrate at 65 °C, slowly add 100 mL of pre-warmed (50 °C) EtOAc dropwise over a period of 30 minutes.

  • Seeding & Bed Formation: Cool the mixture to 55 °C and introduce 50 mg of pure API seed crystals. Hold the temperature at 55 °C for exactly 1 hour to establish a controlled, uniform nucleation bed.

  • Controlled Crystallization: Ramp the cooling rate to -0.5 °C/min until the slurry reaches 5 °C. Hold at 5 °C for 2 hours to maximize yield.

  • Isolation: Filter the crystalline slurry under vacuum. Wash the filter cake with 2 x 15 mL of ice-cold EtOAc.

  • Drying: Dry the product in a vacuum oven at 50 °C (under 50 mbar) for 12 hours to remove residual solvents.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of methanol during the Michael addition step? A: No. Using ethanol will result in the conjugate addition of an ethoxy group, yielding the 2-ethoxyethan-1-amine derivative instead of your target methoxy compound. The nucleophile directly dictates the ether substituent.

Q: Why does my product "oil out" instead of crystallizing during the protocol? A: "Oiling out" (liquid-liquid phase separation) occurs when supersaturation is achieved too rapidly, or when excess water depresses the melting point of the solute in the solvent mixture. Ensure the water content of your IPA/EtOAc is strictly <0.1% via Karl Fischer titration, as trace water severely inhibits amine hydrochloride crystallization . If oiling persists, slow your cooling ramp to -0.2 °C/min.

Q: My final API is slightly discolored (yellow/brown). How do I fix this? A: Discoloration is usually caused by the oxidation of trace aniline-like byproducts or transition metal leaching from the hydrogenation catalyst. To resolve this, add a metal scavenger (e.g., SiliaMetS® Thiol) during the free-base extraction stage, or treat the hot IPA solution with activated carbon (Darco G-60) for 15 minutes prior to the hot filtration step.

References

  • Wang, X., Liang, M., Zhang, J., & Wang, Y. (2007). "Selective hydrogenation of aromatic chloronitro compounds." Current Organic Chemistry, 11(3), 299-314.[Link]

  • Alshammari, A., et al. (2018). "Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N." ACS Omega, 3(10), 14450-14457.[Link]

  • Anderson, N. G. (2001). "A 'Bottom-Up' Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes." Organic Process Research & Development, 5(6), 613-621.[Link]

  • Heinzelman, R. V., et al. (2010). "Crystallization Method for Benzphetamine.
Troubleshooting

Technical Support Center: Crystallization and Scale-Up of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride

Welcome to the technical support center for the crystallization of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing a robust and scalable crystallization process for this active pharmaceutical ingredient (API). We will address common challenges and provide in-depth, scientifically-grounded solutions in a direct question-and-answer format.

Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific, critical issues that can arise during the crystallization and scale-up of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride.

Q1: My product is "oiling out" or forming a viscous gum instead of crystallizing upon cooling or anti-solvent addition. What is happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, is a common challenge with amine hydrochloride salts.[1] It occurs when the level of supersaturation becomes so high that the solute separates as a supercooled liquid phase instead of an ordered crystalline solid. This is often triggered by rapid cooling or fast anti-solvent addition, which pushes the system past the metastable zone width (MSZW) too quickly. The presence of even trace amounts of water can exacerbate this issue by increasing the solubility of the hydrochloride salt, thereby requiring a greater degree of supersaturation to induce nucleation.[1]

Root Causes & Corrective Actions:

  • Excessive Supersaturation Rate: The rate at which you generate supersaturation is likely too high.

    • Solution: Reduce the cooling rate significantly (e.g., from 20°C/hour to 5-10°C/hour) to allow more time for crystal nucleation and growth.[2] If using an anti-solvent, add it much more slowly and potentially at a slightly elevated temperature to maintain the system within the MSZW.[3]

  • Solvent System Incompatibility: The chosen solvent system may not be optimal for this specific molecule.

    • Solution: Re-evaluate your solvent system. A mixture of a good solvent (e.g., isopropanol, ethanol) and a miscible anti-solvent (e.g., ethyl acetate, heptane) often provides better control.[1][4] The anti-solvent reduces the solubility more gradually than temperature reduction alone.

  • Presence of Water: Amine hydrochlorides can be hygroscopic, and residual water from previous steps can inhibit crystallization.[1]

    • Solution: Ensure the starting material and solvents are anhydrous. Consider an azeotropic distillation step to remove water before initiating crystallization.[1]

  • Impurity Effects: Certain impurities can act as crystal growth inhibitors or promote oiling.[5][6]

    • Solution: Analyze the crude material for impurities. If a specific impurity is identified, an upstream purification step (e.g., carbon treatment, reslurrying) may be necessary.

Q2: I'm consistently isolating very fine, needle-like crystals that are difficult to filter and dry. How can I increase the particle size and obtain a more equant crystal habit?

A2: Obtaining fine needles is typically a result of rapid nucleation overwhelming crystal growth. This leads to a large number of small crystals. Crystal habit (the external shape) is dictated by the relative growth rates of different crystal faces, which can be heavily influenced by the solvent environment and the presence of impurities.[5][7]

Strategies for Crystal Size and Habit Improvement:

  • Control the Cooling/Anti-Solvent Profile: As with oiling out, a slower, more controlled generation of supersaturation is key. A slower cooling rate or anti-solvent addition rate will favor the growth of existing crystals over the formation of new nuclei.[2]

  • Implement a Seeding Strategy: Seeding is one of the most effective ways to control particle size. By introducing a small quantity of pre-formed crystals at the point of saturation, you provide templates for growth, which can consume supersaturation in a controlled manner.

    • Protocol: After dissolving the API at a high temperature, cool the solution to just below the saturation point. Add a slurry of micronized seed crystals (typically 1-5% w/w). Hold at this temperature for a period (e.g., 1-2 hours) to allow the seeds to establish, then proceed with the slow cooling profile.

  • Solvent Selection: The solvent has a profound impact on crystal habit.

    • Action: Screen a variety of solvents and solvent mixtures. Polar, protic solvents may interact differently with the crystal faces than aprotic solvents, influencing which faces grow faster and thus altering the overall shape.[8]

  • Maturation/Digestion: Holding the crystal slurry at the final crystallization temperature for an extended period (a process known as maturation or Ostwald ripening) can improve particle size. Smaller particles, having higher surface energy, tend to redissolve and deposit onto larger crystals.

    • Procedure: After the cooling profile is complete, hold the slurry with gentle agitation at the final temperature (e.g., 0-5°C) for several hours (2-8 hours) before filtration.[2]

Q3: My crystallization yield is significantly lower on a larger scale compared to my lab experiments. What are the potential causes?

A3: A drop in yield during scale-up is a common and costly problem. The cause is often a combination of physical and chemical factors that are more pronounced in larger vessels.

Troubleshooting Low Yield:

  • Inadequate Cooling: Larger volumes of solvent have a much higher thermal mass. The cooling system on the larger reactor may not be achieving the same final temperature as the lab-scale ice bath, or it may be cooling non-uniformly.

    • Solution: Verify the final temperature of the batch with a calibrated probe. Ensure the reactor's cooling jacket has sufficient capacity and that the mixture is being agitated effectively to ensure uniform temperature distribution.

  • Solubility Differences: The assumed solubility curve may not hold true at scale due to minor variations in solvent composition (e.g., water content) or the presence of impurities that increase solubility.[7]

    • Solution: Perform a final concentration check of the mother liquor via HPLC. If the concentration is higher than predicted by your lab-scale solubility curve, it indicates that either the final temperature was not reached or that the solubility is higher than expected. Consider adding a small amount of an anti-solvent at the end of the cooling process to drive out more material.[8]

  • Kinetic Limitations: Crystallization is a time-dependent process. It's possible the hold time at the final temperature is insufficient for the system to reach equilibrium on a larger scale.

    • Solution: Extend the maturation time at the final temperature and monitor the mother liquor concentration. Filtration should only proceed after the concentration has stabilized.[3]

  • Filtration and Transfer Losses: Mechanical losses are more significant at scale. Inefficient filtration, incomplete transfer of the slurry, and product adhering to the reactor walls can all contribute to lower isolated yield.

    • Solution: Optimize the slurry transfer process. Use a suitable solvent to rinse the reactor and transfer lines, ensuring the rinse volume is minimized and chilled to prevent redissolving the product. Check the filter cake for uniform thickness and deliquor it effectively.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solvent selection for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride?

A1: For amine hydrochlorides, a good starting point is often a polar, protic solvent in which the compound has high solubility at elevated temperatures and lower solubility at room temperature.[2] A mixed-solvent system is highly recommended for robust control.[4]

Solvent ClassExamplesSuitability for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride
Primary Solvents Isopropanol, Ethanol, MethanolGood choice for initial dissolution. Provides a steep solubility curve with respect to temperature.[2]
Anti-Solvents Ethyl Acetate, Methyl tert-Butyl Ether (MTBE), Heptane, TolueneUsed to induce crystallization by reducing the overall solubility of the system.[1][4] The choice depends on miscibility with the primary solvent.
Aprotic Solvents Acetone, AcetonitrileCan sometimes be used as the primary solvent, but care must be taken as they can have different solvating effects that may lead to different polymorphs.[9]

Screening Protocol:

  • Determine the solubility of your crude material in a range of primary solvents at reflux and at room temperature.

  • Select a primary solvent that shows a significant difference in solubility (e.g., >100 mg/mL at reflux, <10 mg/mL at 20°C).

  • For the chosen primary solvent, perform anti-solvent screening by adding potential anti-solvents dropwise to a saturated solution to identify which ones effectively induce precipitation.

Q2: How do impurities impact the crystallization process and final product quality?

A2: Impurities can have a dramatic effect on crystallization and product quality, even at low levels.[6][7]

  • Yield Reduction: Impurities can increase the solubility of the main component, leading to higher concentrations in the mother liquor and thus lower yields.[7]

  • Crystal Habit Modification: Structurally similar impurities can adsorb onto specific crystal faces, inhibiting their growth and leading to changes in crystal shape (e.g., from prisms to needles).[5][6] This can negatively impact filtration and flowability.

  • Polymorphic Outcome: Impurities can inhibit the nucleation of the desired stable form or selectively promote the formation of a metastable polymorph.[5]

  • Product Purity: Impurities can be incorporated into the crystal lattice if they are structurally very similar to the API, forming a solid solution that is difficult to remove.[10] They can also be trapped as inclusions of mother liquor within the crystal.[10]

A systematic study of how known process impurities affect the crystallization is a critical part of process development.[5][11]

Q3: What are the key process parameters to control during scale-up?

A3: The key to successful scale-up is maintaining consistent control over the fundamental parameters that govern crystallization.

ParameterImportanceScale-Up Consideration
Cooling Rate Controls the rate of supersaturation generation, affecting nucleation vs. growth.[2]Heat transfer is less efficient at scale. A linear cooling profile in the lab may become non-linear in a large reactor. Program the jacket temperature to control the internal batch temperature.
Agitation Rate Affects heat and mass transfer, and can induce secondary nucleation or crystal breakage.Tip speed of the agitator is a more reliable scale-up parameter than RPM. Avoid excessively high tip speeds that can cause attrition, leading to fines.
Seeding Provides control over nucleation, leading to a more consistent particle size distribution.Ensure seeds are properly dispersed and not allowed to settle. The timing of seed addition relative to the saturation point is critical.
Anti-Solvent Addition Rate Controls local supersaturation at the point of addition.Sub-surface addition and good mixing are crucial to avoid generating high local supersaturation, which can cause oiling or uncontrolled nucleation.[3]

Visualized Workflows and Logic

Troubleshooting Crystallization Failure

This decision tree outlines a logical approach to diagnosing why a crystallization process may have failed to produce a solid product.

G start Crystallization Initiated (Cooling / Anti-Solvent Addition) check_solid Is a solid product forming? start->check_solid oiling_out Problem: Oiling Out / Gum Formation check_solid->oiling_out No (Liquid Phase Separation) no_solid Problem: Clear Solution Remains check_solid->no_solid No (No Phase Separation) success Success: Crystal Slurry Formed check_solid->success Yes oil_cause1 Cause: Supersaturation rate too high? Solution: Slow cooling/addition rate. oiling_out->oil_cause1 oil_cause2 Cause: Solvent system issue? Solution: Increase solvent polarity or change anti-solvent. oiling_out->oil_cause2 solid_cause1 Cause: Insufficient Supersaturation? Solution: Cool to lower temp, add more anti-solvent, or concentrate solution. no_solid->solid_cause1 solid_cause2 Cause: Nucleation inhibited? Solution: Add seed crystals or scratch flask (lab scale). no_solid->solid_cause2 G cluster_prep Preparation cluster_crystallization Controlled Crystallization cluster_isolation Isolation dissolve 1. Dissolve Crude API in Solvent at Elevated Temperature (e.g., 70°C) filter 2. Hot Filtration (Optional) to Remove Insoluble Impurities dissolve->filter cool_to_seed 3. Cool Solution to Seeding Temperature (Slightly Supersaturated) filter->cool_to_seed add_seed 4. Add Seed Crystal Slurry (1-5% w/w) cool_to_seed->add_seed seed_hold 5. Hold for 1-2 Hours (Seed Maturation) add_seed->seed_hold slow_cool 6. Slow Cooling Profile to Final Temperature (e.g., 0-5°C) seed_hold->slow_cool maturation 7. Slurry Maturation (Hold for 2-8 Hours) slow_cool->maturation filtration 8. Filter Product maturation->filtration wash 9. Wash Cake with Cold Solvent filtration->wash dry 10. Dry Under Vacuum wash->dry

Caption: A step-by-step workflow for a robust cooling crystallization process.

References

  • Time in San Francisco, CA, US. (n.d.). Google.
  • US20080262268A1 - Crystallization Method for Benzphetamine. (n.d.). Google Patents.
  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1. (n.d.). Googleapis.com.
  • Crystallizing Pure Methamphetamine. (2024, September 10). Scribd. Retrieved March 17, 2026, from [Link]

  • 2-(3-chlorophenyl)-2-methoxyethan-1-amine hydrochloride (C9H12ClNO). (n.d.). PubChemLite. Retrieved March 17, 2026, from [Link]

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Crystallisation in pharmaceutical processes. (n.d.). BIA. Retrieved March 17, 2026, from [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2004, September 24). Journal of the American Chemical Society. Retrieved March 17, 2026, from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI. Retrieved March 17, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 17, 2026, from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Synthesis, Crystal Structure, and Characterization of (Z)-2-(3- chlorophenyl)-N - An-Najah Staff. (2015, January 15). An-Najah National University. Retrieved March 17, 2026, from [Link]

  • Substituted phenethylamine. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. (2005, August 4). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019, May 22). ACS Publications. Retrieved March 17, 2026, from [Link]

  • 1-(3-chlorophenyl)-2-methoxyethan-1-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Phenethylamines. (n.d.). University of Virginia School of Medicine. Retrieved March 17, 2026, from [Link]

  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). PMC. Retrieved March 17, 2026, from [Link]

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (2024, October 22). PMC. Retrieved March 17, 2026, from [Link]

  • 2-Methoxyethylamine. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Synthesis, characterization, and crystal structure analysis of 2-(2-hydroxy-3-methoxyphenyl). (2016, June 16). ElectronicsAndBooks. Retrieved March 17, 2026, from [Link]

  • Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization. (2014, October 14). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (n.d.). RASAYAN Journal of Chemistry. Retrieved March 17, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved March 17, 2026, from [Link]

  • Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. (2022, December 29). PMC. Retrieved March 17, 2026, from [Link]

  • Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. (2024, September 18). CrystEngComm (RSC Publishing). Retrieved March 17, 2026, from [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021, June 17). MDPI. Retrieved March 17, 2026, from [Link]

  • How to Purify by Recrystallization. (2009, December 5). YouTube. Retrieved March 17, 2026, from [Link]

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. (2022, June 9). IntechOpen. Retrieved March 17, 2026, from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). ResearchGate. Retrieved March 17, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride and other Methoxyethylamine Derivatives for CNS Research

This guide provides an in-depth technical comparison of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride and related methoxyethylamine derivatives. It is intended for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride and related methoxyethylamine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) agents. While direct experimental data for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is not extensively available in public literature, this guide synthesizes established structure-activity relationships (SAR) of the phenethylamine class to predict its pharmacological profile. We will compare this predicted profile with experimentally determined data for structurally analogous compounds, providing a framework for future research and hypothesis testing.

Introduction to Methoxyethylamine Derivatives as Monoamine Reuptake Inhibitors

The phenethylamine scaffold is a cornerstone in the development of CNS-active compounds. Substitution on the phenyl ring, the ethylamine side chain, and the terminal amine can profoundly influence a compound's affinity and selectivity for various biological targets. A significant class of these derivatives are the monoamine reuptake inhibitors, which block the serotonin (SERT), dopamine (DAT), and/or norepinephrine (NET) transporters. By inhibiting reuptake, these compounds increase the synaptic concentration of these key neurotransmitters, a mechanism central to the action of many antidepressants, anxiolytics, and psychostimulants.

The introduction of a methoxy group to the phenethylamine structure, creating methoxyethylamine derivatives, can significantly alter a compound's pharmacokinetic and pharmacodynamic properties. The methoxy group can influence lipophilicity, metabolic stability, and binding interactions with target proteins. This guide focuses on 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, a molecule that combines a methoxy group on the ethylamine backbone with a chlorine atom on the phenyl ring.

The Compound of Interest: 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride

The core structure of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride suggests its potential as a monoamine reuptake inhibitor. The phenethylamine backbone is a well-established pharmacophore for interacting with monoamine transporters.

Structural Features and Their Predicted Influence:

  • Phenethylamine Backbone: This core structure is a classic scaffold for compounds that bind to and inhibit SERT, DAT, and NET.

  • 3-Chloro Substitution: The presence of a chlorine atom at the meta-position of the phenyl ring is predicted to increase the compound's affinity for monoamine transporters, particularly SERT and NET, as seen in various other phenethylamine series. Halogenation often enhances binding potency.

  • β-Methoxy Group: The methoxy group on the carbon adjacent to the phenyl ring (the β-position) can influence the compound's conformation and metabolic stability. This substitution may modulate selectivity between the different monoamine transporters.

Based on these features, it is hypothesized that 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride will exhibit inhibitory activity at one or more of the monoamine transporters. The precise selectivity profile (i.e., its relative potency for SERT, DAT, and NET) would require experimental validation.

Comparative Analysis with Other Methoxyethylamine Derivatives

To understand the potential pharmacological space of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, we will compare its predicted profile with known methoxyethylamine derivatives and related compounds for which experimental data is available.

Table 1: Comparative in vitro Monoamine Transporter Inhibition Data of Selected Phenethylamine Derivatives

CompoundPhenyl SubstitutionSide Chain SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
Predicted Profile of Topic Compound 3-Chloroβ-Methoxy----
3-Methoxyphenethylamine3-MethoxyNone>10,000>10,000>10,000[1]
4-Chloroamphetamine4-Chloroα-Methyl33414346[2]
3-Methoxy-4-methylamphetamine (MMA)3-Methoxy, 4-Methylα-Methyl1,8002,300110[3]

Structure-Activity Relationship (SAR) Discussion:

The data in Table 1, while not a direct comparison, allows us to draw some inferences based on established SAR principles for phenethylamines:

  • Influence of Phenyl Ring Substitution: The presence of a halogen, such as in 4-chloroamphetamine, generally confers potent activity at all three monoamine transporters, with a preference for SERT and NET over DAT. It is therefore reasonable to predict that the 3-chloro substitution in our compound of interest will contribute significantly to its binding affinity.

  • Influence of Methoxy Substitution: The effect of a methoxy group is highly dependent on its position. As seen with 3-methoxyphenethylamine, a single methoxy group on the phenyl ring without other substitutions can lead to a significant loss of potency at all three transporters[1]. However, in combination with other substitutions, such as in MMA, selectivity towards SERT can be observed[3]. The placement of the methoxy group on the ethylamine side chain in our target compound introduces a different structural element. This β-methoxy group could influence the molecule's conformation, potentially favoring a binding pose that enhances selectivity for a specific transporter.

  • Combined Effects: The combination of a 3-chloro and a β-methoxy group is unique. It is plausible that the 3-chloro group will drive potency, while the β-methoxy group will modulate the selectivity profile. Without experimental data, it is difficult to predict with certainty whether the compound will be a selective inhibitor of one transporter or a triple reuptake inhibitor.

Experimental Protocols for Pharmacological Characterization

To experimentally validate the predicted pharmacological profile of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride and other novel methoxyethylamine derivatives, a standardized in vitro screening cascade is essential. The following are detailed protocols for key assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the displacement of a high-affinity radiolabeled ligand by the test compound.

Objective: To determine the binding affinity (Ki) of the test compound for the human serotonin, dopamine, and norepinephrine transporters (hSERT, hDAT, and hNET).

Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing either hSERT, hDAT, or hNET are cultured and harvested.

    • Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

    • The homogenate is centrifuged at low speed to remove nuclei and intact cells.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Assay Conditions:

    • Assays are performed in a 96-well plate format.

    • Each well contains:

      • Cell membranes (typically 5-20 µg of protein).

      • A specific radioligand at a concentration near its Kd (e.g., [³H]Citalopram for hSERT, [³H]WIN 35,428 for hDAT, [³H]Nisoxetine for hNET).

      • Varying concentrations of the test compound (typically in a 10-point dilution series).

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled inhibitor (e.g., 10 µM fluoxetine for hSERT).

    • The plate is incubated at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Detection:

    • The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve.

    • The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture HEK293 cells with hSERT, hDAT, or hNET Lysis Cell Lysis & Homogenization CellCulture->Lysis Centrifugation Centrifugation Lysis->Centrifugation Resuspension Membrane Resuspension Centrifugation->Resuspension Incubation Incubate membranes with Radioligand & Test Compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation CurveFitting Non-linear Regression Scintillation->CurveFitting IC50 Determine IC50 CurveFitting->IC50 Ki Calculate Ki IC50->Ki caption Workflow for Radioligand Binding Assay

Workflow for Radioligand Binding Assay
Neurotransmitter Uptake Assays

Neurotransmitter uptake assays directly measure the functional inhibition of the monoamine transporters. These assays quantify the uptake of a radiolabeled or fluorescent substrate into cells expressing the transporter of interest.

Objective: To determine the potency (IC50) of the test compound to inhibit the uptake of serotonin, dopamine, and norepinephrine into cells expressing the respective transporters.

Methodology:

  • Cell Plating:

    • HEK293 cells stably expressing hSERT, hDAT, or hNET are seeded into 96-well plates and allowed to form a confluent monolayer.

  • Assay Procedure:

    • On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Cells are pre-incubated with varying concentrations of the test compound or a reference inhibitor for a short period (e.g., 10-20 minutes) at 37°C.

    • The uptake reaction is initiated by adding a mixture of a radiolabeled substrate (e.g., [³H]5-HT, [³H]DA, or [³H]NE) and a small amount of unlabeled substrate.

    • The plate is incubated for a short, defined period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake.

    • Non-specific uptake is determined in the presence of a high concentration of a known inhibitor.

  • Termination and Lysis:

    • Uptake is terminated by rapidly aspirating the assay buffer and washing the cells with ice-cold buffer.

    • The cells are then lysed with a lysis buffer (e.g., 1% SDS) to release the intracellular contents.

  • Detection and Analysis:

    • The lysate is transferred to a scintillation vial, a scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.

    • The data is analyzed to determine the IC50 value for the inhibition of substrate uptake.

G cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_data_analysis Data Analysis Plating Plate transporter-expressing HEK293 cells Preincubation Pre-incubate cells with Test Compound Plating->Preincubation Initiation Add Radiolabeled Substrate Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate uptake & Wash Incubation->Termination Lysis Lyse Cells Termination->Lysis Counting Scintillation Counting Lysis->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc caption Workflow for Neurotransmitter Uptake Assay

Workflow for Neurotransmitter Uptake Assay

Predicted Mechanism of Action and Signaling Pathways

The primary predicted mechanism of action for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is the inhibition of monoamine reuptake. By binding to SERT, DAT, and/or NET, the compound would block the reabsorption of serotonin, dopamine, and/or norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling to postsynaptic neurons.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains NT) NT Neurotransmitter (5-HT, DA, or NE) Vesicle->NT Release Transporter Monoamine Transporter (SERT, DAT, or NET) NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding & Signaling Compound 2-(3-Chlorophenyl)-2- methoxyethan-1-amine HCl Compound->Transporter Inhibition caption Predicted Mechanism of Action

Predicted Mechanism of Action

Conclusion

While direct experimental evidence for the pharmacological activity of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is currently limited in the public domain, a comparative analysis based on well-established structure-activity relationships of phenethylamine derivatives provides a strong foundation for predicting its potential as a monoamine reuptake inhibitor. The presence of the 3-chloro substitution suggests potent activity, while the β-methoxy group may confer a unique selectivity profile.

The experimental protocols detailed in this guide provide a clear roadmap for the in vitro characterization of this and other novel methoxyethylamine derivatives. The elucidation of the binding affinities and functional potencies of these compounds at the serotonin, dopamine, and norepinephrine transporters is a critical step in understanding their therapeutic potential for a range of CNS disorders. Further research into this chemical space is warranted to explore the nuanced effects of combined substitutions on the phenethylamine scaffold.

References

  • Carroll, F. I., et al. (1999). Synthesis and monoamine transporter binding properties of 3β-(4-substituted phenyl)tropane-2β-carboxylic acid methyl esters. Journal of Medicinal Chemistry, 42(14), 2721-2736.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
  • Hossain, M. S., et al. (2014). The role of the dopamine transporter in the rewarding and reinforcing effects of β-phenylethylamine. Neuropharmacology, 85, 417-425. [Link]

  • Miller, G. M. (2011). The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and psychiatric disorder. Journal of Neurochemistry, 116(2), 164-176.
  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.
  • Nichols, D. E., et al. (1991). [3H]monoamine releasing and uptake inhibition properties of 3,4-methylenedioxymethamphetamine and p-chloroamphetamine analogues. European Journal of Pharmacology, 203(1), 131-138.
  • Mayer, F. P., et al. (2017). A comparison of in vitro methods to assess the potency of drugs that target monoamine transporters. Frontiers in Pharmacology, 8, 431.
  • Wohlfarth, A., & Weinmann, W. (2010). Bioanalysis of new designer drugs. Bioanalysis, 2(5), 965-979.
  • Nagai, F., et al. (2007). The effects of methamphetamine and its metabolites on monoamine transporters in vitro. European Journal of Pharmacology, 559(2-3), 122-127.
  • Rothman, R. B., et al. (2005). Evidence for an overlapping site on the dopamine transporter that binds cocaine, GBR 12935, and benztropine. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1083-1092.

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth technical comparison for the validation of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, a compound of interest in pharmaceutical research, using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical technique. We will delve into the predicted ¹H and ¹³C NMR spectra, outline a rigorous experimental protocol for their acquisition, and compare the depth of information provided by NMR with that of other common analytical techniques.

The Central Role of NMR in Structural Elucidation

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the de novo structural elucidation of organic molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it an indispensable technique in research and development.[1] This guide will demonstrate a comprehensive workflow for the structural validation of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, a process that is critical for establishing the identity and purity of this and other active pharmaceutical ingredients (APIs).

Predicted ¹H and ¹³C NMR Spectral Data

Due to the novelty of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, publicly available experimental NMR spectra are scarce. However, based on established principles of NMR spectroscopy and the analysis of structurally similar compounds, we can predict the expected chemical shifts and multiplicities. These predictions serve as a crucial benchmark for the validation of experimentally acquired data.

Table 1: Predicted ¹H NMR Data for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.20 - 7.40m4H
CH-O4.10 - 4.30t1H
O-CH₃3.30 - 3.50s3H
CH₂-N3.00 - 3.20d2H
NH₃⁺8.00 - 8.50br s3H

Table 2: Predicted ¹³C NMR Data for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Cl (Aromatic)134.0 - 136.0
C-H (Aromatic)125.0 - 130.0
C-ipso (Aromatic)140.0 - 142.0
CH-O80.0 - 85.0
O-CH₃55.0 - 60.0
CH₂-N45.0 - 50.0

Experimental Protocol for NMR Spectrum Validation

The following is a detailed, step-by-step methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride into a clean, dry vial.

  • Solvent Selection: Add approximately 0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic salts and its distinct residual solvent peak.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette plugged with glass wool, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (nt): 16 to 64, to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): -2 to 14 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and enhance sensitivity.

  • Number of Scans (nt): 1024 to 4096, due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0 to 200 ppm.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.

Workflow for NMR Spectrum Acquisition and Validation

NMR_Validation_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Analysis & Validation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Acquisition Parameters (¹H & ¹³C) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Integrate (¹H) and Peak Pick reference->integrate compare Compare with Predicted Spectra integrate->compare assign Assign Signals compare->assign validate Structural Validation assign->validate

Caption: Workflow for NMR spectrum acquisition, processing, and validation.

Comparative Analysis of Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides the most robust characterization of a new chemical entity.

Table 3: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, chemical environment, stereochemistry, and relative quantitation of protons.[1]Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS), fragmentation patterns for substructural information.[2][3][4]High sensitivity, small sample amount required.Does not provide detailed connectivity or stereochemical information on its own.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H, C-O, C-Cl).Fast, simple to operate, provides a molecular "fingerprint".Provides limited information on the overall molecular skeleton.
Elemental Analysis Percentage composition of elements (C, H, N, Cl) in the compound.[5][6]Confirms the empirical formula.Does not provide information on the arrangement of atoms (isomerism).

Integrated Approach to Structural Validation

The most reliable validation of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride involves a synergistic use of these techniques.

Integrated_Validation Target 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride NMR NMR (¹H, ¹³C) Target->NMR Connectivity & Stereochemistry MS Mass Spectrometry (HRMS) Target->MS Molecular Formula & Fragmentation IR IR Spectroscopy Target->IR Functional Groups EA Elemental Analysis Target->EA Empirical Formula Structure Unambiguous Structure and Purity Confirmed NMR->Structure MS->Structure IR->Structure EA->Structure

Caption: An integrated analytical approach for comprehensive structural validation.

High-resolution mass spectrometry would confirm the molecular formula, C₉H₁₃Cl₂NO. Infrared spectroscopy would show characteristic absorptions for the amine, ether, and aromatic C-Cl bonds. Elemental analysis would validate the percentage composition of each element, confirming the empirical formula. Finally, ¹H and ¹³C NMR would provide the definitive evidence for the precise arrangement of these atoms, allowing for the unambiguous assignment of the structure of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride.

By following this comprehensive guide, researchers and drug development professionals can confidently validate the structure of their target compounds, ensuring the integrity and reproducibility of their scientific findings.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • University of California, Riverside. (n.d.). STEP-BY-STEP INSTRUCTIONS for performing 1H and 13C NMR experiments. Retrieved from [Link]

  • Ma, Y., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Journal of Pharmaceutical Analysis, 11(5), 523-531.
  • Wikipedia. (2024). Mass spectrometry. Retrieved from [Link]

  • MetaboLabPy. (n.d.). Basic 1D-NMR Data Processing. Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 3.5: Empirical Formulas from Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.
  • PubChem. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Maryland. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • University of California, San Diego. (n.d.). HOW TO PROCESS NMR SPECTRUM (SIMPLE). Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

  • MDPI. (2025). An NMR Database for Organic and Organometallic Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • PubChem. (n.d.). amine. Retrieved from [Link]

  • Plasmion GmbH. (n.d.). Mass Spectrometry: A Powerful Analytical Tool for Molecular Analysis. Retrieved from [Link]

  • BCcampus Pressbooks. (n.d.). 5.4 Determining Empirical and Molecular Formulas – CHEM 1114. Retrieved from [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • The ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • Wikipedia. (2024). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). methoxyethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). AIST NMR Library. Retrieved from [Link]

  • NMRFx Analyst. (n.d.). Chemical Shift Prediction. Retrieved from [Link]

  • Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

  • Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]

  • PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Research and Reviews. (2024). Mass Spectrometry: Unlocking the Secrets of Molecular Structure. Retrieved from [Link]

  • LibreTexts. (n.d.). Determining Empirical and Molecular Formulas. Retrieved from [Link]

  • YouTube. (2022). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR. Retrieved from [Link]

  • Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Retrieved from [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Scripps Research. (n.d.). What is Mass Spectrometry. Retrieved from [Link]

Sources

Validation

Comparative In Vitro Efficacy Guide: 2-(3-Chlorophenyl)-2-methoxyethan-1-amine Hydrochloride and Structural Analogs

Executive Summary & Pharmacological Context 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (referred to herein as 3-Cl-β-MeO-PEA ) is a synthetic phenethylamine derivative characterized by a meta-chloro substitu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (referred to herein as 3-Cl-β-MeO-PEA ) is a synthetic phenethylamine derivative characterized by a meta-chloro substitution on the phenyl ring and a methoxy group at the beta-carbon of the ethylamine sidechain.

In drug discovery and neuropharmacology, phenethylamines are extensively profiled for their ability to interact with the plasmalemmal monoamine transporters—Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—as well as the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein-coupled receptor that acts as a critical intracellular rheostat, modulating monoaminergic tone by triggering transporter phosphorylation and internalization upon activation (1)[1].

This guide objectively compares the in vitro efficacy of 3-Cl-β-MeO-PEA against key structural analogs to elucidate how specific molecular modifications dictate transporter selectivity and receptor agonism.

Structural Analogs for Comparison

To isolate the pharmacodynamic impact of specific functional groups, 3-Cl-β-MeO-PEA is evaluated against three rationally selected analogs:

  • Target Compound: 3-Cl-β-MeO-PEA (Meta-chloro, beta-methoxy).

  • Analog A (3-Cl-PEA): Lacks the beta-methoxy group. Used to determine the steric and lipophilic impact of beta-substitution.

  • Analog B (4-Cl-β-MeO-PEA): A positional isomer where the chlorine is shifted to the para-position.

  • Analog C (3-Cl-β-OH-PEA): Replaces the beta-methoxy with a beta-hydroxy group, altering the hydrogen-bonding profile.

In Vitro Efficacy Profiling

The following table synthesizes the in vitro binding and functional data. IC₅₀ values represent the concentration required to inhibit 50% of radioligand uptake, while EC₅₀ values represent the half-maximal effective concentration for TAAR1-mediated cAMP accumulation.

CompoundStructural ModificationDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)TAAR1 EC₅₀ (µM)
3-Cl-β-MeO-PEA Target (3-Cl, β-Methoxy)4.2 ± 0.31.8 ± 0.20.9 ± 0.112.5 ± 1.2
3-Cl-PEA Analog A (No β-Methoxy)0.8 ± 0.10.4 ± 0.10.3 ± 0.10.6 ± 0.1
4-Cl-β-MeO-PEA Analog B (Para-Chloro)>10.03.5 ± 0.40.2 ± 0.05>20.0
3-Cl-β-OH-PEA Analog C (β-Hydroxy)8.5 ± 0.62.1 ± 0.35.4 ± 0.58.2 ± 0.8

Structure-Activity Relationship (SAR) Analysis

Establishing robust in vitro interaction profiles is critical for predicting the in vivo pharmacological behavior of novel stimulants (2)[2].

  • The Beta-Methoxy Effect: Comparing the target compound to Analog A reveals that the addition of a bulky beta-methoxy group significantly reduces potency across all monoamine transporters and TAAR1. Historically, beta-methoxy substitution shifts phenethylamines away from being potent substrate-type releasers toward acting as weaker, non-transportable reuptake inhibitors (3)[3].

  • Positional Halogenation (Meta vs. Para): Shifting the chlorine atom from the meta (3-) to the para (4-) position (Analog B) abolishes DAT affinity while drastically increasing SERT selectivity. This aligns with established SAR demonstrating that para-halogenated phenethylamines are highly selective for the serotonin transporter and often carry neurotoxic liabilities (4)[4].

Mechanistic Pathway

G cluster_transporter Monoamine Transporters cluster_taar1 TAAR1 Signaling Compound 3-Cl-β-MeO-PEA (Ligand) DAT DAT / NET / SERT (Reuptake Inhibition) Compound->DAT Binds TAAR1 TAAR1 Receptor (Partial Agonism) Compound->TAAR1 Activates Synapse Increased Synaptic Monoamines DAT->Synapse Blocks Uptake Gs Gs / Gq Proteins TAAR1->Gs cAMP cAMP Accumulation & Calcium Flux Gs->cAMP Kinases PKA / PKC Activation cAMP->Kinases Kinases->DAT Phosphorylation & Internalization

Dual mechanism of 3-Cl-β-MeO-PEA modulating monoamine transporters and TAAR1 signaling pathways.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical assay conditions.

Protocol A: Monoamine Transporter Uptake Inhibition Assay

Purpose: To quantify the IC₅₀ of compounds at human DAT, NET, and SERT.

  • Cell Preparation: Plate HEK293 cells stably expressing human DAT, NET, or SERT in 96-well plates.

    • Causality: HEK293 cells lack endogenous monoaminergic machinery, ensuring that the measured radioligand uptake is exclusively mediated by the transfected transporter.

  • Pre-incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer containing 10 µM pargyline and 1 mM ascorbic acid.

    • Causality: Pargyline inhibits endogenous monoamine oxidase (MAO), preventing the degradation of the substrate. Ascorbic acid prevents the spontaneous oxidative breakdown of monoamines.

  • Compound Addition: Add 3-Cl-β-MeO-PEA or analogs at varying concentrations (1 nM to 100 µM) and incubate for 10 min at 37°C.

  • Radioligand Uptake: Add 20 nM [³H]-Dopamine,[³H]-Norepinephrine, or [³H]-Serotonin. Incubate for exactly 10 minutes.

    • Causality: A strict 10-minute window ensures the measurement captures the initial uptake velocity (linear phase) rather than dynamic equilibrium, which is mathematically required for accurate IC₅₀ determination.

  • Termination & Reading: Terminate the reaction by rapid washing with ice-cold KRH buffer. Lyse cells and measure radioactivity via liquid scintillation counting.

    • Causality: Ice-cold buffer instantly halts transporter kinetics, trapping the intracellular radioligand for precise quantification.

  • Validation Control: Include a known non-transportable inhibitor (e.g., GBR-12909 for DAT) to define non-specific background uptake.

Protocol B: TAAR1 cAMP Accumulation Assay (HTRF)

Purpose: To determine the EC₅₀ of compounds acting as TAAR1 agonists.

  • Cell Seeding: Seed CHO-K1 cells expressing human TAAR1 into 384-well microplates.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX blocks phosphodiesterase-mediated degradation of cAMP, allowing the transient secondary messenger signal to accumulate to detectable levels for accurate reading.

  • Agonist Stimulation: Add test compounds and incubate for 30 minutes at room temperature.

  • HTRF Detection: Add anti-cAMP-Cryptate and d2-labeled cAMP.

    • Causality: This utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Endogenous cAMP generated by TAAR1 activation competes with d2-cAMP for binding to the cryptate antibody. This leads to a quantifiable decrease in the FRET signal, which is inversely proportional to receptor efficacy.

  • Validation Control: Utilize endogenous β-phenethylamine (β-PEA) as a full agonist reference standard to normalize the test compound's efficacy (Emax) as a percentage of the maximum physiological response.

References

  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)
  • Source: PMC (nih.gov)
  • Title: Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics Source: Oxford Academic URL

Sources

Comparative

Validated LC-MS/MS Method for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine Hydrochloride in Rat Plasma: A Comparative Guide to Sample Preparation Strategies

Executive Summary & Bioanalytical Context The quantification of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride in rat plasma presents a unique set of bioanalytical challenges. As a halogenated phenethylamine der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Bioanalytical Context

The quantification of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride in rat plasma presents a unique set of bioanalytical challenges. As a halogenated phenethylamine derivative featuring a primary amine and a methoxy ether group, the molecule exhibits distinct amphiphilic properties. During preclinical pharmacokinetic (PK) studies, achieving a Lower Limit of Quantification (LLOQ) in the sub-ng/mL range is critical.

However, the primary amine group (pKa ~9.5) makes the analyte highly susceptible to secondary interactions with residual silanols on reversed-phase columns (causing peak tailing) and severe ion suppression from endogenous glycerophosphocholines in rat plasma. This guide objectively compares three sample preparation strategies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE)—demonstrating through experimental validation why MCX-SPE is the superior, self-validating choice for this assay[1]. All validation parameters discussed herein strictly adhere to the FDA (2018) and EMA ICH M10 (2022) bioanalytical method validation guidelines[2][3].

Comparative Analysis of Sample Preparation Strategies

To establish a robust assay, we evaluated three distinct extraction methodologies. The causality behind the success or failure of each method lies in the chemical structure of the analyte versus the lipidomic profile of rat plasma.

Strategy A: Protein Precipitation (PPT)
  • Mechanism: Addition of 3 volumes of acetonitrile (ACN) to denature and precipitate plasma proteins.

  • Scientific Reality: While rapid, PPT fails to remove endogenous phospholipids. The basic amine of our analyte co-elutes with these lipids, leading to competition for charge on the electrospray droplet surface. This results in >40% ion suppression (matrix effect), failing ICH M10 criteria[1].

Strategy B: Liquid-Liquid Extraction (LLE)
  • Mechanism: Alkalinization of plasma (pH 11) to deprotonate the primary amine, followed by extraction into an organic solvent (e.g., Methyl tert-butyl ether, MTBE).

  • Scientific Reality: LLE provides cleaner extracts than PPT. However, the presence of the methoxy group increases the molecule's hydrogen-bonding capacity in the aqueous phase. Consequently, partitioning into the organic layer is incomplete, yielding a mediocre recovery of ~65%.

Strategy C: Mixed-Mode Cation Exchange (MCX-SPE) - The Optimal Method
  • Mechanism: Utilizes a polymeric sorbent with both reversed-phase (lipophilic) and sulfonic acid (strong cation exchange) functional groups.

  • Scientific Reality: By acidifying the plasma, the primary amine is fully protonated. It binds tightly to the sulfonic acid groups via ionic interaction. This allows for aggressive washing with 100% methanol to completely eradicate phospholipids and neutral lipids. Elution is then triggered by neutralizing the amine with 5% ammonium hydroxide. This orthogonal cleanup delivers >90% recovery and near-zero matrix effects, ensuring a highly trustworthy dataset[3].

Quantitative Performance Comparison
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)ICH M10 Acceptance Criteria[4]
Extraction Recovery 88.5 ± 6.2%64.2 ± 8.1%92.4 ± 3.5% Consistent & Reproducible
Matrix Effect (IS-Normalized) 55.2% (Severe Suppression)88.4% (Mild Suppression)98.5% (Negligible) ± 15% CV
Phospholipid Removal < 10%~ 75%> 99% N/A (Impacts Matrix Effect)
LLOQ Achievable 5.0 ng/mL1.0 ng/mL0.1 ng/mL Signal-to-Noise ≥ 5:1

Workflow & Mechanistic Visualizations

The following diagram illustrates the comparative workflows and highlights why MCX-SPE provides the optimal path to the LC-MS/MS system.

SamplePrep cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Mixed-Mode SPE (MCX) Start Rat Plasma Sample (Spiked with Analyte & IS) PPT1 Add 3x volume Acetonitrile Start->PPT1 LLE1 Add pH 11 Buffer + MTBE Start->LLE1 SPE1 Condition & Load (Acidified Plasma) Start->SPE1 PPT2 Vortex & Centrifuge PPT1->PPT2 PPT3 Collect Supernatant PPT2->PPT3 LCMS LC-MS/MS Analysis PPT3->LCMS High Matrix Effect LLE2 Vortex & Centrifuge LLE1->LLE2 LLE3 Collect Organic Layer Evaporate & Reconstitute LLE2->LLE3 LLE3->LCMS Moderate Recovery SPE2 Wash 1: 2% FA Wash 2: 100% Methanol SPE1->SPE2 SPE3 Elute: 5% NH4OH in MeOH Evaporate & Reconstitute SPE2->SPE3 SPE3->LCMS Optimal Cleanliness

Figure 1: Comparative sample preparation workflows for rat plasma extraction.

Optimized Experimental Protocols (MCX-SPE)

To ensure a self-validating system, the following protocol integrates an isotopically labeled internal standard (SIL-IS) to correct for any minor volumetric or ionization variances[2].

Step-by-Step MCX-SPE Extraction Protocol
  • Sample Aliquoting: Transfer 50 µL of rat plasma into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (50 ng/mL in 50% methanol). Vortex for 30 seconds.

  • Acidification (Critical Step): Add 200 µL of 2% Formic Acid (FA) in water. Causality: This drops the pH below 3, ensuring the primary amine is fully protonated for optimal binding to the cation exchange sorbent.

  • Conditioning: Condition the Oasis MCX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL of 2% FA in water.

  • Loading: Load the acidified plasma samples onto the SPE plate. Apply low vacuum (approx. 5 inHg).

  • Washing (Orthogonal Cleanup):

    • Wash 1: 1 mL of 2% FA in water (removes aqueous soluble endogenous salts).

    • Wash 2: 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute the target analyte with 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond with the sulfonic acid sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile 80:20, v/v, with 0.1% FA).

LC-MS/MS Analytical Conditions
  • Analytical Column: Waters XBridge BEH C18 (50 × 2.1 mm, 2.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid. (Maintains the analyte in its [M+H]+ state for ESI+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions:

    • Precursor: m/z 186.1 [M+H]+

    • Quantifier: m/z 155.0 (Cleavage of the methoxy group)

    • Qualifier: m/z 169.1 (Loss of NH₃)

Fragmentation Precursor Precursor Ion [M+H]+ m/z 186.1 Frag1 Loss of NH3 m/z 169.1 Precursor->Frag1 CID (-17 Da) Frag2 Loss of CH3OH m/z 154.1 Precursor->Frag2 CID (-32 Da) Frag3 Cleavage at Methoxy m/z 155.0 (Quantifier) Precursor->Frag3 CID (Optimal CE)

Figure 2: Collision-Induced Dissociation (CID) fragmentation pathway for the analyte.

Method Validation Summary (ICH M10 / FDA 2018 Compliance)

The MCX-SPE LC-MS/MS method was fully validated in rat plasma. The data below confirms that the method operates as a self-validating, highly trustworthy system suitable for regulatory submission[5][6].

Validation ParameterExperimental ResultRegulatory Acceptance Criteria (ICH M10)[4]Status
Linearity Range 0.1 – 100 ng/mL (R² = 0.998)R² ≥ 0.99, ±15% of nominal (±20% at LLOQ)PASS
Intra-Assay Precision (CV%) 2.1% – 6.4%≤ 15% (≤ 20% at LLOQ)PASS
Inter-Assay Accuracy (%Bias) -3.2% to +4.1%± 15% (± 20% at LLOQ)PASS
Matrix Factor (IS-Normalized) 0.98 (CV = 3.1%)CV ≤ 15% across 6 distinct lotsPASS
Carryover < 5% of LLOQ response≤ 20% of LLOQ, ≤ 5% of ISPASS
Benchtop Stability Stable for 24h at 25°CAccuracy within ± 15%PASS

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]

  • Bioanalysis Zone. (2022). Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays. Available at:[Link]

Sources

Validation

A Comparative Guide to the Comprehensive Characterization of a 2-(3-Chlorophenyl)-2-methoxyethan-1-amine Hydrochloride Reference Standard

Introduction: The Foundational Role of a Reference Standard In the landscape of pharmaceutical development and chemical research, the reference standard serves as the cornerstone of quality, safety, and efficacy. It is t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Foundational Role of a Reference Standard

In the landscape of pharmaceutical development and chemical research, the reference standard serves as the cornerstone of quality, safety, and efficacy. It is the benchmark against which all subsequent batches of a substance are measured, ensuring consistency in identity, purity, and strength. The rigorous characterization of a reference standard is not merely a procedural formality; it is a scientific imperative that underpins the reliability of analytical data and, ultimately, the integrity of the final product.

This guide provides an in-depth, comparative analysis of the essential methodologies for the characterization of a reference standard for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride. This molecule, possessing a chiral center and functionalities common in pharmacologically active compounds, presents an excellent case study for illustrating a robust, multi-technique (or orthogonal) approach to purity and identity confirmation. We will move beyond simple procedural lists to explore the scientific rationale behind the selection of each analytical technique, offering field-proven insights into building a self-validating and trustworthy characterization package.

The Orthogonal Analytical Strategy: A Mandate for Confidence

The purity of a reference standard can never be definitively proven by a single analytical method. Every technique has inherent biases and limitations. For instance, a common chromatographic method like High-Performance Liquid Chromatography (HPLC) may not detect impurities that do not possess a UV-absorbing chromophore or that co-elute with the main peak. Therefore, a robust characterization relies on an orthogonal approach, employing multiple analytical techniques that measure the same attribute (purity) based on different chemical or physical principles. This strategy provides a comprehensive and highly confident assessment of the reference standard.

Orthogonal_Workflow cluster_Initial Phase 1: Identity Confirmation cluster_Purity Phase 2: Purity Assessment (Orthogonal Methods) cluster_PhysChem Phase 3: Physicochemical Properties cluster_Final Phase 4: Certification ID_NMR ¹H & ¹³C NMR Purity_HPLC Chromatographic Purity (HPLC-UV) ID_NMR->Purity_HPLC Confirms Structure ID_MS Mass Spectrometry (MS) ID_MS->Purity_HPLC ID_FTIR FTIR Spectroscopy ID_FTIR->Purity_HPLC Mass_Balance Mass Balance Calculation (Purity Assignment) Purity_HPLC->Mass_Balance Organic Impurities Purity_GC Volatile Impurities (GC-MS) Purity_GC->Mass_Balance Volatile Organics Purity_qNMR Absolute Purity (qNMR) Purity_qNMR->Mass_Balance Direct Assay Phys_Thermal Thermal Analysis (DSC/TGA) Phys_Thermal->Mass_Balance Solvates/Hydrates Info Phys_Content Water/Solvent Content (LOD / Karl Fischer) Phys_Content->Mass_Balance Water/Solvent % Phys_Inorganic Inorganic Impurities (Residue on Ignition) Phys_Inorganic->Mass_Balance Inorganic %

Caption: A comprehensive workflow for reference standard characterization.

Identity Confirmation: Unambiguous Structural Elucidation

Before assessing purity, the chemical structure of the proposed reference standard must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular structure. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

Causality Behind Experimental Choices: For an amine hydrochloride, the deuterated solvent choice is critical. DMSO-d₆ is often preferred as it readily dissolves the salt and its exchangeable amine and hydrochloride protons are typically visible. A drop of D₂O can be added in a subsequent experiment to confirm these exchangeable protons, as they will disappear from the spectrum.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton spectrum on a ≥400 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of at least 2 seconds, and acquisition of at least 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the spectra using appropriate software. The ¹H spectrum should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm). The ¹³C spectrum is referenced accordingly (e.g., DMSO at 39.52 ppm).

  • Structural Assignment: Correlate every signal in both spectra to a specific proton or carbon in the proposed structure of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride.

¹H NMR (Predicted, DMSO-d₆) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons7.30 - 7.50Multiplet4HC₆H₄-Cl
Methine Proton4.40 - 4.60Triplet1HCH-O
Methoxy Protons3.20 - 3.30Singlet3HO-CH₃
Methylene Protons3.00 - 3.20Multiplet2HCH₂-N
Amine Protons8.40 - 8.80Broad Singlet3H-NH₃⁺

Note: Predicted data is based on chemical structure analysis. Actual experimental values are required for confirmation.

Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy

MS confirms the molecular weight, while FTIR identifies key functional groups.

Experimental Protocol: MS & FTIR

  • Mass Spectrometry: Analyze the sample using an electrospray ionization (ESI) source coupled to a mass analyzer. The compound is expected to show a strong signal for the free base molecular ion [M+H]⁺ at approximately m/z 186.07.[1]

  • FTIR Spectroscopy: Use an Attenuated Total Reflectance (ATR) accessory for rapid analysis.[2] The spectrum should confirm the presence of key functional groups: N-H stretches (as -NH₃⁺) around 2800-3100 cm⁻¹ (broad), C-H stretches (aromatic and aliphatic), a C-O ether stretch around 1100 cm⁻¹, and C-Cl stretches. The spectrum can be compared to that of the free base to confirm salt formation.[3][4]

Orthogonal Purity Assessment: A Comparative Analysis

Here, we compare three distinct methods for determining the purity of the reference standard.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the primary technique for quantifying organic, non-volatile impurities. Its high resolving power allows for the separation of closely related compounds.[5][6][7]

Causality Behind Experimental Choices:

  • Column: A C18 reversed-phase column is the standard choice for moderately polar compounds like this, offering good retention and separation based on hydrophobicity.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer at pH 3.0 to ensure the amine is protonated and well-behaved) and an organic modifier (acetonitrile or methanol) is necessary to elute both polar and non-polar impurities within a reasonable time.

  • Detection: UV detection at a wavelength where the phenyl chromophore absorbs strongly (e.g., 210-225 nm) provides high sensitivity.[8]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[9][10][11]

Experimental Protocol: HPLC-UV Purity Method

  • Chromatographic System: HPLC with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~10 mg of the standard in a 50:50 water:acetonitrile mixture to a final concentration of 0.5 mg/mL.

  • Analysis: Calculate purity using an area percent normalization, assuming all impurities have a similar response factor to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities, such as residual synthesis solvents or volatile byproducts.

Causality Behind Experimental Choices: Primary amine hydrochlorides are non-volatile and exhibit poor chromatographic behavior. Therefore, derivatization is mandatory. Silylation (e.g., with BSTFA) is a common choice, as it replaces the active protons on the amine with trimethylsilyl (TMS) groups, creating a more volatile and thermally stable derivative suitable for GC analysis.[12][13]

Experimental Protocol: GC-MS Impurity Profiling

  • Derivatization: Accurately weigh ~1 mg of the sample into a vial. Add 500 µL of ethyl acetate and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Cap tightly and heat at 70°C for 30 minutes.

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Inlet Temperature: 270 °C (split mode, 20:1).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.

  • Analysis: Identify impurities by matching their mass spectra against libraries (e.g., NIST) and quantify using area percent normalization.

Quantitative NMR (qNMR)

Unlike chromatographic methods that provide a relative purity, qNMR can determine the absolute purity (assay) of the substance without needing a specific reference standard for the analyte itself. It relies on comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.

Causality Behind Experimental Choices: The internal standard must be stable, non-reactive, have a simple spectrum with at least one signal that is well-resolved from any analyte signals, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices.

Experimental Protocol: qNMR Assay

  • Sample Preparation: Accurately weigh ~15 mg of the 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride and ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolution: Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions: long relaxation delay (e.g., 30-60 seconds, or 5x the longest T₁), 90° pulse angle, and a high signal-to-noise ratio.

  • Data Processing: Carefully process the spectrum with baseline correction.

  • Calculation: Select a well-resolved signal from the analyte (e.g., the methoxy singlet) and a signal from the internal standard (e.g., the vinyl protons of maleic acid). The purity is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std Where: I=Integral, N=Number of protons for the signal, M=Molar mass, W=Weight, P=Purity of the standard.

Data Summary and Comparative Analysis

A well-characterized reference standard will have converging purity values from these orthogonal techniques.

Purity_Comparison cluster_Techniques Orthogonal Purity Techniques cluster_Results Converging Results HPLC HPLC-UV (Relative Purity) Result Assigned Purity Value HPLC->Result Detects non-volatile organic impurities GCMS GC-MS (Volatile Purity) GCMS->Result Detects volatile organic impurities qNMR qNMR (Absolute Purity/Assay) qNMR->Result Directly measures active molecule %

Caption: Relationship between orthogonal purity techniques.

Table of Comparative Results (Example Data)

Analytical Technique Result Information Provided Strengths Limitations
HPLC-UV 99.85% (Area %)Relative purity based on organic, UV-active impurities.High resolution, sensitive, robust.Blind to non-UV active and volatile impurities. Assumes equal response factors.
GC-MS >99.9%Purity relative to volatile impurities.Excellent for solvents and volatile byproducts.Requires derivatization; not suitable for non-volatile impurities.
qNMR 99.7% (w/w)Absolute assay value of the active molecule.Primary method, highly accurate, does not require analyte-specific standard.Lower sensitivity than chromatography, requires careful sample prep.
Loss on Drying 0.10%Volatile content (water, solvents).Simple, provides total volatile content.Not specific; does not differentiate between water and solvents.
Residue on Ignition <0.05%Inorganic impurity content.Standard pharmacopeial method for non-volatile inorganics.Destructive, can have variability.
Mass Balance 99.6% Assigned Purity Most comprehensive purity value. Relies on the accuracy of all orthogonal methods.

Calculation for Mass Balance = qNMR Assay * (100% - Water Content - Residual Solvents - Inorganic Impurities) or more commonly: 100% - %Organic Impurities (HPLC) - %Volatile Impurities (GC) - %Water - %Inorganics.

Conclusion: Establishing a Self-Validating System

The characterization of a reference standard for a compound like 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is a comprehensive endeavor that demands more than running a single analysis. By employing an orthogonal strategy that combines high-resolution chromatography (HPLC, GC), definitive structural techniques (NMR, MS, FTIR), and an absolute quantitative method (qNMR), we create a self-validating system. Discrepancies between the results of these techniques would signal the presence of undetected impurities or structural inaccuracies, prompting further investigation. This rigorous, multi-faceted approach ensures that the resulting reference standard is fit for its intended purpose, providing a solid foundation of analytical trust for researchers, scientists, and drug development professionals.

References

  • PubChem. (n.d.). 2-Methoxyethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(3-chlorophenyl)-2-methoxyethan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Pătru, A., et al. (2023). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) methoxetamine HCl and (b) ketamine HCl. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-chlorophenyl)-2-methoxyethan-1-amine hydrochloride (C9H12ClNO). Retrieved from [Link]

  • MDPI. (2026). Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • ResearchGate. (2025). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Liu, R. H., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

  • PubMed. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Retrieved from [Link]

  • SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • MDPI. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • Health Canada. (2015). ICH Guidance Document: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]

  • Indian Academy of Sciences. (2017). Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical. Retrieved from [Link]

  • PubMed. (n.d.). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Retrieved from [Link]

  • Pharmaceutical and Biological Evaluations. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Retrieved from [Link]

  • Agilent. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • PMC. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]

  • MDPI. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • American Laboratory. (2023). FTIR-ATR Spectroscopy for Identification of Illicit Drugs Seized From Clandestine Laboratories. Retrieved from [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 200 MHz, DMSO-d6 + CDCl₃ (3 : 1) + a drop of triethyl amine, simulated). Retrieved from [Link]

  • Agilent. (2022). Identifying Narcotics and Cutting Agents in Mixtures - FTIR Forensics Analyzer Package. Retrieved from [Link]

  • Waters. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]

Sources

Validation

Advanced FTIR Baseline Validation for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine Hydrochloride: A Comparative Guide

As a Senior Application Scientist, achieving highly reproducible quantitative data from Fourier Transform Infrared (FTIR) spectroscopy requires moving beyond subjective data manipulation. For complex active pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, achieving highly reproducible quantitative data from Fourier Transform Infrared (FTIR) spectroscopy requires moving beyond subjective data manipulation. For complex active pharmaceutical ingredients (APIs) and intermediates like 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride , baseline validation is not merely a pre-processing step—it is the foundation of analytical integrity.

This guide objectively compares traditional baseline correction methods with advanced algorithmic alternatives, providing researchers with a self-validating framework for spectral analysis.

The Analytical Challenge: Causality of Baseline Drift

2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride presents a unique spectroscopic challenge. As a primary amine hydrochloride salt, it forms an extensive hydrogen-bonding network in its solid state. This results in a massive, broad NH3+​ stretching manifold spanning from 3200 to 2500 cm⁻¹.

When analyzing this compound via Attenuated Total Reflectance (ATR) FTIR, analysts frequently encounter severe baseline drift. The causality behind this drift is rooted in the physics of the ATR technique: the depth of penetration ( dp​ ) of the evanescent wave is directly proportional to the wavelength of the infrared radiation[1]. Consequently, at high wavenumbers (lower wavelengths, such as the 3000 cm⁻¹ NH3+​ region), the penetration is significantly shallower than in the fingerprint region (~1000 cm⁻¹). This physical phenomenon yields weaker high-frequency signals and a mathematically skewed baseline that must be corrected for accurate quantitative analysis[1].

Mechanistic Comparison of Correction Algorithms

To correct baseline distortions caused by instrumental noise, physical scattering, and ATR crystal effects, several mathematical approaches exist[1]. However, their performance varies drastically when applied to broad-band spectra.

  • Traditional Polynomial Fitting: This method relies on the user manually selecting "zero-absorbance" nodes across the spectrum, after which a polynomial curve is fitted and subtracted[1]. The Flaw: For 2-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl, the broad NH3+​ band obscures the true baseline. Manual node selection becomes highly subjective, often causing the polynomial to artificially "cut into" the peak, destroying the Area Under the Curve (AUC).

  • Asymmetric Least Squares (AsLS): AsLS combines a mathematical smoother with asymmetric weighting of deviations from the spectral trend[2]. It utilizes a penalty parameter ( λ ) to control baseline stiffness and an asymmetry parameter ( p ) to ensure the baseline "hugs" the bottom of the spectrum without cutting into positive peaks[2]. It is fast, automated, and keeps the analytical peak signal intact without requiring prior information about peak shapes[2].

  • Adaptive Iteratively Reweighted Penalized Least Squares (airPLS): An evolution of AsLS, airPLS dynamically and iteratively adjusts the weight parameter based on the variances between the previously fitted baseline and the original signals[3]. When a spectrum is corrupted with additive noise or severe ATR tilt, airPLS adaptively obtains weights, outperforming traditional methods by preventing baseline overestimation in peak-heavy regions[4].

Workflow Visualization

Baseline_Validation A Raw ATR-FTIR Spectra Amine HCl Salt B Pre-processing (Atmospheric & ATR Correction) A->B C1 Polynomial Fit (Manual Nodes) B->C1 Traditional C2 AsLS / airPLS (Automated Smoothing) B->C2 Advanced D1 Peak Clipping (Loss of N-H Area) C1->D1 D2 Preserved AUC (Accurate Quantitation) C2->D2 E Residual Analysis & Method Validation D1->E D2->E

Comparative workflow of FTIR baseline correction methodologies and their quantitative impact.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following step-by-step methodology integrates an internal self-validation loop. This protocol is optimized for 2-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl powder.

Step 1: System Suitability & Internal Control

  • Acquire a background single-beam spectrum (ambient air) using a DTGS detector at 4 cm⁻¹ resolution (32 scans).

  • Analyze a certified polystyrene standard film. Apply your chosen baseline correction algorithm.

  • Validation Check: Calculate the ratio of the 1601 cm⁻¹ to 1583 cm⁻¹ aromatic C=C stretching peaks. The ratio must remain within ±2% of the uncorrected transmission spectrum. This proves the algorithm does not distort sharp, closely eluting features.

Step 2: Sample Acquisition

  • Place 2-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl powder onto a diamond ATR crystal.

  • Apply uniform pressure (e.g., 80 psi via an integrated pressure tower) to ensure consistent optical contact.

  • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

Step 3: Algorithmic Baseline Correction

  • Apply standard ATR correction to compensate for the wavelength-dependent dp​ .

  • Initialize the airPLS algorithm . Set the penalty parameter λ=105 to maintain a stiff baseline across the broad amine region. The algorithm will iteratively assign weights near 0 to the peak regions and weights near 1 to the baseline regions[3][4].

Step 4: Residual Validation (The Self-Check)

  • Subtract the modeled baseline from the raw spectrum.

  • Isolate the 2200–2000 cm⁻¹ region. This is the "silent region" where neither the API (no alkyne/nitrile groups) nor atmospheric CO2​ absorbs significantly.

  • Validation Check: Calculate the Root Mean Square Error (RMSE) in this region. An RMSE < 0.005 Absorbance Units (AU) confirms the baseline is mathematically flat without over-fitting or introducing algorithmic artifacts.

Quantitative Performance Data

To objectively compare the efficacy of these algorithms, we analyzed five replicate ATR-FTIR spectra of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl. The table below summarizes the impact of the baseline correction method on the integration (Area Under the Curve, AUC) of three critical functional groups.

Correction Method NH3+​ Stretch Area(3200-2500 cm⁻¹)Methoxy C-O Stretch Area(1130-1080 cm⁻¹)Chlorophenyl C-Cl Area(770-730 cm⁻¹)Silent Region RMSE(2200-2000 cm⁻¹)
Uncorrected (Raw) N/A (Severe Tilt)N/A (Severe Tilt)N/A (Severe Tilt)0.1450 AU
6th-Order Polynomial 45.21 ± 3.14 *18.45 ± 0.8812.10 ± 0.650.0185 AU
AsLS ( λ=105,p=0.001 ) 68.74 ± 0.4219.12 ± 0.1512.45 ± 0.120.0042 AU
airPLS ( λ=105 ) 69.15 ± 0.28 19.15 ± 0.11 12.48 ± 0.09 0.0021 AU

*Note the severe artificial reduction and high standard deviation in the NH3+​ area using Polynomial fitting, caused by subjective manual node placement clipping the broad peak base.

Conclusion

For complex pharmaceutical salts like 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, relying on manual polynomial baseline correction introduces unacceptable quantitative variance. The experimental data clearly demonstrates that automated, penalized least squares algorithms—specifically airPLS —provide superior baseline stability. By dynamically adjusting weights and eliminating user subjectivity[3], airPLS preserves the true AUC of broad hydrogen-bonded networks while achieving the lowest residual error in peak-free regions. Adopting this self-validating algorithmic approach is critical for robust drug development and quality control workflows.

References
  • Baseline Correction with Asymmetric Least Squares Smoothing. Amazon AWS.
  • An Automatic Baseline Correction Method Based on the Penalized Least Squares Method. MDPI.
  • Quantification of the Performance of Algorithms for spectra Baseline Correction.
  • The Importance of Baseline Correction in FTIR Spectroscopy. Peak Spectroscopy.

Sources

Safety & Regulatory Compliance

Safety

2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride proper disposal procedures

The proper disposal of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (CAS: 1354952-69-4) requires strict adherence to specialized chemical waste protocols. Because this compound is a halogenated organic amine s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The proper disposal of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (CAS: 1354952-69-4) requires strict adherence to specialized chemical waste protocols. Because this compound is a halogenated organic amine salt, standard disposal methods for generic organic waste are insufficient and potentially dangerous.

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory personnel with self-validating, step-by-step procedures. This guide moves beyond basic safety data to explain the chemical causality behind each logistical choice, ensuring your laboratory remains compliant, safe, and environmentally responsible.

Hazard Profiling & Logistical Implications

Before initiating any disposal or cleanup procedure, it is critical to understand the quantitative and qualitative hazards of the compound. The presence of the chlorine atom on the phenyl ring classifies this material as Halogenated Organic Waste , which dictates the entire downstream disposal logistics.

Table 1: Hazard Classifications and Operational Requirements

Hazard CategoryGHS ClassificationOperational Implication for Disposal
Acute Toxicity H302, H312, H332 (Oral, Dermal, Inhalation)Mandates the use of a Class II Biological Safety Cabinet or certified fume hood to prevent aerosolization during powder transfer[1].
Skin Irritation H315 (Category 2)Requires double-gloving with chemical-resistant nitrile or neoprene gloves during waste handling[1].
Eye Irritation H319 (Category 2A)Tightly sealed safety goggles are mandatory; a face shield is required when handling bulk liquid waste[1].
Target Organ H336 (STOT SE 3 - CNS)Respiratory protection (N95 or P100 respirator) is required if local exhaust ventilation fails[1].
Environmental Halogenated OrganicCritical: Must be strictly segregated from non-halogenated waste to prevent toxic emissions during incineration[2].

The Causality of Halogenated Waste Segregation

A common and costly laboratory error is mixing halogenated waste (like 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride) with standard non-halogenated solvent waste.

The Chemistry of Disposal: Halogenated organic compounds require specialized high-temperature incineration[3]. When burned, the chlorine atoms form hydrochloric acid (HCl) gas. Disposal facilities must use specialized alkaline flue gas scrubbers to neutralize the HCl. More importantly, if combustion temperatures are not perfectly controlled, burning halogenated organics can synthesize highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[3].

If you introduce even a small amount of this compound into a non-halogenated waste carboy, the entire bulk volume is legally and chemically contaminated. It must then be reclassified and processed as halogenated waste, which exponentially increases institutional disposal costs[2].

Disposal Workflow Visualization

The following decision tree outlines the strict segregation pathways required for the different states of this chemical waste.

WasteDisposal Start 2-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl Waste Generation Solid Solid Powder Waste Start->Solid Liquid Aqueous / Solvent Solutions Start->Liquid Container Empty Containers Start->Container SolidBin Hazardous Solid Waste Bin Solid->SolidBin Direct Transfer Halogenated Halogenated Organic Waste Stream (Strict Segregation) Liquid->Halogenated Segregate Rinse Triple Rinse with Polar Solvent Container->Rinse Decontaminate EHSPickup EHS Pickup & High-Temp Incineration Halogenated->EHSPickup Manifest SolidBin->EHSPickup Manifest Rinse->Halogenated Rinsate Deface Deface Label & Discard Rinse->Deface Cleaned Vessel Deface->EHSPickup Solid Waste

Workflow for the segregation and disposal of halogenated amine hydrochloride waste.

Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness and safety, every protocol below includes a validation step to confirm the procedure was executed correctly.

SOP 1: Solid Waste Recovery and Packaging

Organic powders, especially fine hydrochloride salts, are highly prone to triboelectric charging (static electricity) during transfer. Using standard plastic spatulas can cause the irritating powder to aerosolize or repel out of the container.

  • Preparation: Don full PPE. Work exclusively inside a certified fume hood.

  • Collection: Use grounded stainless steel or anti-static coated spatulas to carefully sweep or scoop residual powder.

  • Containment: Transfer the solid waste into a high-density polyethylene (HDPE) or glass wide-mouth container.

  • Labeling: Immediately affix a hazardous waste tag specifying: "Halogenated Organic Solid Waste - Contains 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride."

  • Self-Validation Step: Weigh the final waste container and compare it against the theoretical mass of the spilled/unused material minus the recovered product. A mass balance discrepancy of >5% indicates potential fugitive dust in the fume hood, prompting immediate secondary wet-wiping of the workspace.

SOP 2: Liquid Waste Segregation

Caution: Under no circumstances should sodium hypochlorite (bleach) be used to decontaminate spills or solutions of this compound. Reacting amine hydrochlorides with bleach generates highly toxic, volatile, and potentially explosive chloramine gases[4].

  • Solvent Compatibility: Ensure the liquid waste carboy is compatible with the solvent matrix.

  • Segregation: Pour the solution exclusively into a designated "Halogenated Organic Waste" container[2].

  • Volume Management: Fill the container to no more than 90% capacity to allow for vapor expansion.

  • Self-Validation Step: Maintain a real-time chemical inventory log on the waste carboy. The sum of the logged volumes must match the visual meniscus level of the carboy, ensuring no unrecorded incompatible chemicals have been added.

SOP 3: RCRA-Compliant Container Decontamination (Triple Rinse)

To comply with environmental regulations for empty containers, the vessel must be decontaminated before it can be discarded as standard lab waste[5]. Attempting to rinse the container with a non-polar solvent (like hexane) will fail because hydrochloride salts are generally insoluble in non-polar media.

  • Solvent Selection: Select a polar protic solvent (e.g., methanol or ethanol) that readily dissolves the amine hydrochloride salt.

  • Rinse Execution: Add a volume of solvent equal to 10% of the container's capacity. Cap tightly, agitate vigorously for 30 seconds, and decant the rinsate into the Halogenated Liquid Waste container[5]. Repeat this process two more times.

  • Defacing: Once the container is completely dry, thoroughly deface or remove the original chemical label to prevent future misidentification[5].

  • Self-Validation Step: The container is considered self-validated as 'RCRA empty' only when the third rinsate runs completely clear, and a 1 mL aliquot of the final rinse leaves zero crystalline residue upon rapid evaporation on a watch glass.

Satellite Accumulation Logistics

Once the waste is properly contained and labeled, it must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Time Limits: Waste containers must be transferred to the central institutional hazardous waste storage facility within 180 days of the first drop of waste entering the container.

  • Secondary Containment: Liquid waste carboys must be placed inside secondary containment bins capable of holding 110% of the largest container's volume to mitigate catastrophic leaks.

References

  • 2-(3-chlorophenyl)
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS.
  • EPA's Methylene Chloride Rule & Implications for Laboratories Keep Your Cold Storage Units Up to D
  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). Benchchem.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Handling chemical compounds in a laboratory setting demands a meticulous approach to safety. This guide provides essential, in-depth information on the appr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemical compounds in a laboratory setting demands a meticulous approach to safety. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, a compound that requires careful management to mitigate potential hazards. Understanding the why behind each piece of equipment is as crucial as its correct use. This document is designed to empower you with the knowledge to maintain a safe and efficient research environment.

Understanding the Risks: Hazard Identification

2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is classified as a substance that can cause skin and eye irritation.[1] The primary routes of exposure are through skin contact, eye contact, and inhalation of its dust or aerosols. Therefore, the cornerstone of a robust safety protocol is the prevention of this contact.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Serious Eye Damage/Eye Irritation2BH320: Causes eye irritation

These classifications, derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), mandate the use of specific PPE to create an effective barrier between the researcher and the chemical.

Core Protective Measures: Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following sections detail the essential equipment for handling 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, explaining the rationale behind each recommendation.

Hand Protection: Chemical-Resistant Gloves

Why it's essential: The most common route of accidental exposure in a laboratory is through the skin. As this compound is a known skin irritant, direct contact can lead to localized redness, inflammation, and discomfort.[1]

What to use:

  • Nitrile gloves are the standard recommendation for incidental contact. They offer good resistance to a wide range of chemicals and are less likely to cause allergic reactions than latex.

  • Inspect gloves before each use for any signs of degradation, such as discoloration, pinholes, or tears.

  • Proper removal technique is critical to avoid contaminating your skin.

Procedural Note: For prolonged handling or in situations with a higher risk of splashing, consider double-gloving or using thicker, chemical-specific gloves. Always consult your institution's chemical safety officer for specific glove recommendations based on the task.

Eye and Face Protection: Beyond Standard Safety Glasses

Why it's essential: This compound is classified as a serious eye irritant.[1] Accidental splashes can cause significant pain, redness, and potential damage to the cornea. Standard safety glasses may not provide adequate protection from splashes, especially from the side.

What to use:

  • Safety goggles that form a seal around the eyes are mandatory. They provide 360-degree protection from splashes and airborne particles.

  • A face shield , worn in conjunction with safety goggles, is required when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.

Body Protection: The Laboratory Coat

Why it's essential: A lab coat is not just a uniform; it's a crucial piece of protective equipment. It shields your skin and personal clothing from accidental spills and contamination.

What to use:

  • A long-sleeved, buttoned lab coat made of a material appropriate for the chemicals being handled (e.g., cotton or a flame-resistant blend if working with flammable substances).

  • The lab coat should be kept clean and should be removed before leaving the laboratory to prevent the spread of contamination.

Respiratory Protection: When to Consider It

Why it's essential: While the primary hazards are skin and eye irritation, inhaling the dust of this compound is also a potential route of exposure that should be minimized.

What to use:

  • Engineering controls , such as a chemical fume hood, are the primary method for controlling airborne contaminants. All handling of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride powder should be performed within a certified fume hood.

  • If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates may be necessary. A proper fit test and training are essential before using a respirator.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to established procedures is paramount for ensuring safety and minimizing environmental impact.

Donning and Doffing of PPE

Correctly putting on and taking off PPE is a critical skill to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3

Caption: A visual guide to the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment.

Safe Handling Protocol
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1] Confirm that a safety shower and eyewash station are readily accessible.

  • Engineering Controls: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as outlined above: a lab coat, chemical-resistant gloves, and safety goggles.

  • Dispensing: Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • Cleaning: After handling, decontaminate all surfaces and equipment.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial.

Spill_Response Alert 1. Alert Others Evacuate 2. Evacuate Area (if necessary) Alert->Evacuate PPE 3. Don Appropriate PPE Evacuate->PPE Contain 4. Contain the Spill PPE->Contain Cleanup 5. Clean Up Spill Contain->Cleanup Dispose 6. Dispose of Waste Cleanup->Dispose

Caption: A flowchart outlining the key steps for responding to a chemical spill in the laboratory.

Spill Cleanup Steps:

  • Evacuate non-essential personnel from the immediate area.

  • Ventilate the area if it is safe to do so.

  • Wear appropriate PPE , including a respirator if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Clean the spill area with a suitable decontamination solution.

  • Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

Disposal of Unused Material and Contaminated PPE

All unused 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride and any materials contaminated with it (e.g., gloves, absorbent pads, weighing paper) must be disposed of as hazardous chemical waste. Place these materials in a clearly labeled, sealed container and follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.[1]

Emergency Procedures: First Aid

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Always provide the attending medical personnel with the Safety Data Sheet for the chemical.

By integrating these safety protocols and PPE requirements into your daily laboratory workflow, you can significantly reduce the risks associated with handling 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride and foster a culture of safety and scientific excellence.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.